Glabrene

Catalog No.
S582802
CAS No.
60008-03-9
M.F
C20H18O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glabrene

CAS Number

60008-03-9

Product Name

Glabrene

IUPAC Name

8-(7-hydroxy-2H-chromen-3-yl)-2,2-dimethylchromen-5-ol

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-10,21-22H,11H2,1-2H3

InChI Key

NGGYSPUAKQMTNP-UHFFFAOYSA-N

SMILES

Array

Synonyms

glabrene

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C

The exact mass of the compound Glabrene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Profile and Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and multifaceted biological activities of glabrene.

Property Category Details
Systematic IUPAC Name 2′,2′-Dimethyl-2H,2′H-[3,8′-bi-1-benzopyran]-5′,7-diol [1]
Empirical Formula / Molar Mass C₂₀H₁₈O₄ / 322.36 g/mol [2] [1]
Appearance White to beige powder [2]
Melting Point 200–203 °C [2]
Estrogenic Activity Binds to human estrogen receptor (IC₅₀ = 1 μM); acts as a phytoestrogen with tissue-specific effects [1] [3] [4].
Tyrosinase Inhibition Inhibits monophenolase and diphenolase activities (IC₅₀ = 3.5 μM); investigated as a skin-lightening agent [1] [5].
Anticancer Potential Suppressed tumor growth in non-small cell lung cancer (NSCLC) models by targeting fibroblast growth factor receptor 3 (FGFR3) [2].
Developmental & Neurotoxicity Caused significant malformations, disrupted cartilage development, reduced mobility, and damaged brain neural tissues in zebrafish larvae [5].

Detailed Experimental Findings and Protocols

The biological effects of this compound are underpinned by specific experimental evidence. Key findings and the methodologies used to obtain them are detailed below.

Estrogenic Activity
  • In Vitro Binding and Cell Proliferation: The estrogenic activity of this compound was established by its ability to compete with [³H]-17β-estradiol for binding to the human estrogen receptor (ER) in ER-positive human breast cancer cells (MCF-7 and T47D) [3]. Its effects on cell proliferation were measured using the XTT cell proliferation assay, which revealed a biphasic effect (stimulation at low concentrations and inhibition at high concentrations) [3].
  • In Vivo and Tissue-Specific Effects: In prepubertal female rats, this compound (administered via subcutaneous injection) significantly increased the specific activity of Creatine Kinase (CK) in estrogen-responsive tissues like the aorta and left ventricle of the heart, an effect known to be induced by estrogens [4]. This suggests a tissue-selective estrogenic effect.
Tyrosinase Inhibition
  • Enzyme Activity Assay: The inhibitory effect of this compound on tyrosinase was determined by measuring its activity against both monophenolase and diphenolase substrates [1]. The concentration of this compound that inhibited 50% of tyrosinase activity (IC₅₀) was calculated to be 3.5 μM, identifying it as a potent inhibitor of melanin biosynthesis [1].
Toxicity Profile (Zebrafish Model)

A 2024 study provided a comprehensive toxicity assessment of this compound using a zebrafish model, revealing significant developmental and neurotoxic effects [5]. The experimental workflow is summarized below.

G Start Zebrafish Larvae (AB wild-type) A This compound Exposure (1.0 μM to 4.5 μM) Start->A B Acute Toxicity Assessment A->B C Developmental Toxicity Assessment A->C D Behavioral & Neurotoxicity Assessment A->D E Metabolomic Analysis (ELISA) A->E F Identified LC₁₀: 2.8 μM, LC₅₀: 3.7 μM Malformations, Cartilage Defects Reduced Locomotion, Brain Damage Abnormal Phenylalanine Metabolism B->F Results C->F D->F E->F

Overview of the zebrafish toxicity assessment workflow for this compound.

  • Key Findings:
    • Acute Toxicity: this compound exhibited a concentration-dependent lethal effect, with an LC₁₀ of 2.8 μM and an LC₅₀ of 3.7 μM [5].
    • Developmental Toxicity: Exposure to 1.5 μM this compound reduced the larval hatching rate to 86.7% and caused malformations in 57.7% of larvae. It also significantly disrupted cranial cartilage development [5].
    • Neurotoxicity: this compound exposure led to a dose-dependent decrease in larval locomotion and caused distinct damage to brain neural tissues, as visualized by acridine orange staining [5].
    • Metabolic Intervention: Metabolomic analysis indicated that this compound abnormally activated the phenylalanine metabolic pathway, leading to elevated levels of neurotransmitters dopamine and acetylcholine in vivo [5].
Anti-Cancer Potential
  • In Vivo Model for NSCLC: The anti-cancer activity of this compound against non-small cell lung cancer (NSCLC) was investigated in laboratory animals [2]. The study reported that this compound suppressed tumor growth by attenuating cancer cell proliferation, migration, and invasion [2]. The primary mechanism identified was the suppression of fibroblast growth factor receptor 3 (FGFR3) signaling, a key protein in NSCLC pathology [2].

Summary of Hazards and Research Implications

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has the following hazard profile [2]:

Hazard Class GHS Hazard Statement
Skin Corrosion/Irritation, Category 2 H315 — Causes skin irritation
Serious Eye Damage/Eye Irritation, Category 2A H319 — Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation, Category 3 H335 — May cause respiratory irritation

The research on this compound points to several critical considerations for its future development:

  • Therapeutic Potential: Its estrogenic and anticancer properties make it a candidate for treating conditions like menopausal symptoms and specific cancers, though its tissue selectivity and safety profile require thorough investigation [2] [4].
  • Toxic Impurity: this compound can be present as an impurity (up to 7%) in commercial glabridin, a widely used skin-lightening agent [5]. The significant toxicity of this compound underscores the necessity for enhanced quality control and rigorous purification processes in licorice-derived products [2] [5].
  • Dual Bioactivity: The same biological pathway (e.g., phenylalanine metabolism) may be involved in both its toxic and therapeutic effects, highlighting the complexity of its mechanism of action [5].

References

glabrene estrogen-like effects mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Glabrene's estrogenic activity is primarily mediated through its interaction with intracellular estrogen receptors. The table below summarizes its key molecular interactions and functional effects:

Aspect Mechanism & Effects
ER Binding & Specificity Binds to both ERα and ERβ, with studies indicating a preference for ERα-mediated activity [1] [2]. The IC50 for ER binding is approximately 1 μM [2].
Agonist/Antagonist Profile Functions as a partial agonist/antagonist. It can mimic estrogen's effects in some contexts but blocks them in others [3] [1].
Core Signaling Pathway Binds to nuclear ER → Receptor dimerization and translocation to nucleus → Binds to Estrogen Response Elements (EREs) on DNA → Modulates transcription of target genes [4].
Vascular System Effects Stimulates DNA synthesis in human endothelial cells. Its effect on vascular smooth muscle cells is biphasic (stimulatory at low concentrations, inhibitory at high concentrations) [3]. In animal models, it stimulates creatine kinase activity in aorta and heart tissue, a marker of estrogenic response [3].
Bone Tissue Effects Stimulates creatine kinase specific activity in human osteoblast-like cells and in the skeletal tissues of prepubertal female rats, indicating an anabolic effect on bone [5] [6].

The following diagram illustrates the core signaling pathway of this compound-mediated estrogenic activity:

G This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Dimer ER Dimerization ER->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Transcription Target Gene Transcription ERE->Transcription CK e.g., Creatine Kinase (CK) Activity Transcription->CK DNA DNA Synthesis Stimulation Transcription->DNA

Experimental Evidence & Protocols

Key experimental models and their findings are summarized below:

Experimental Model Key Protocol Details Observed Effects of this compound
In Vitro (Vascular Cells) Human endothelial cells (ECV-304) and vascular smooth muscle cells (VSMC) were treated with this compound, and DNA synthesis was measured [3]. Stimulated DNA synthesis in endothelial cells; showed a biphasic effect (proliferation at low conc., inhibition at high conc.) in VSMCs [3].
In Vivo (Animal Studies) Ovariectomized female rats were treated with this compound, and creatine kinase (CK) specific activity was measured in aortic and cardiac tissues [3]. Stimulated the specific activity of CK in the aorta and left ventricle of the heart, similar to the effect of estradiol [3].
Yeast Estrogen Bioassay Yeast cells engineered to express human ERα or ERβ were exposed to licorice root fractions rich in this compound. Activity was measured via a fluorescent reporter signal [1]. Showed a predominantly ERα-mediated estrogenic response. Some fractions showed "superinduction," producing a stronger signal than the reference hormone (estradiol), likely due to protein stabilization [1].
Bone Cell Studies Human bone-derived cells from pre- and post-menopausal donors were treated with this compound, and creatine kinase specific activity was measured [6]. Stimulated creatine kinase activity; the response was more effective in bone cells from post-menopausal women compared to glabridin and estradiol [6].

Toxicity and Safety Profile

Recent research has identified significant toxicity associated with this compound, which is crucial for drug development considerations.

  • Developmental & Neurotoxicity: A 2024 study using zebrafish larvae revealed that this compound causes concentration-dependent lethality, with an LC50 of 3.7 μM. It induced developmental malformations, disrupted cranial cartilage formation, and reduced larval mobility, indicating damage to brain neural tissues [7].
  • Metabolic Mechanism of Toxicity: The neurotoxicity is linked to the abnormal activation of the phenylalanine metabolic pathway, resulting in elevated levels of the neurotransmitters dopamine and acetylcholine [7].
  • Implication as an Impurity: this compound has been identified as a toxic impurity in industrial-grade glabridin (comprising up to 7% of the material), highlighting a critical quality control issue for licorice-derived products [7].

Comparative Analysis with Glabridin

This compound and glabridin, both from licorice, have distinct activities. The following diagram contrasts their behaviors in the presence of other modulators:

G Compound Compound Gla This compound Compound->Gla Glb Glabridin Compound->Glb Ral Raloxifene (SERM) Gla->Ral VitD Vitamin D Analogs Gla->VitD Glb->Ral Glb->VitD Effect1 No Inhibition of Estrogenic Activity Ral->Effect1 Effect2 Mutual Annihilation of Effects Ral->Effect2 Effect3 Reduced Response VitD->Effect3 Effect4 Enhanced Response VitD->Effect4

  • This compound: Its estrogenic activity is not inhibited by the SERM raloxifene, suggesting a different mode of action from classic estrogens. Its effects are reduced by pre-treatment with vitamin D analogs [3] [6].
  • Glabridin: Behaves more like a pure estrogen agonist. Its effects are blocked by raloxifene and can be enhanced by vitamin D analogs [3] [1] [6].

Research Implications and Future Directions

This compound's unique profile as a partial agonist suggests potential for developing tissue-selective estrogenic modulators, particularly for vascular protection [3]. However, its recently uncovered developmental and neurotoxicity at low concentrations present a major challenge [7]. Future work must prioritize:

  • Comprehensive Safety Profiling: Establishing safe exposure margins and understanding the long-term implications of its toxicity in mammalian models.
  • Impurity Control: Developing stringent quality control measures to minimize this compound contamination in licorice-derived pharmaceutical and cosmetic products [7].

References

Chemical Profile & Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical characteristics and known biological activities of glabrene, along with associated experimental data.

Property / Activity Description / Value Experimental Notes & Citation
IUPAC Name 6'',6''-Dimethyl-6''H-pyrano[2'',3'':2',3']isoflav-3-ene-4',7-diol [1] Systematic IUPAC name.
Empirical Formula C₂₀H₁₈O₄ [1] [2] Molar mass: 322.36 g/mol [1] [2].
Appearance White to beige powder [2] Melting point: 200–203 °C [2].
Estrogenic Activity IC₅₀ for ER binding = 1 μM [1]. Tissue-specific agonist, effects similar to estradiol in vascular and bone tissue [1] [2]. In vitro and in vivo studies on breast, vascular, and bone tissue [1].
Tyrosinase Inhibition IC₅₀ = 3.5 μM [1]. Proposed as a skin-lightening agent by inhibiting melanin formation in melanocytes [1]. In vitro enzyme inhibition assay and melanocyte culture [1].
Anticancer Activity Suppressed tumor growth in NSCLC models. Inhibited proliferation, migration, and invasion [2]. In vivo lab animal study (2024). Mechanism linked to suppression of FGFR3 [2].
Toxicity Significant lethal effect at low doses in zebrafish toxicity test [2]. Causes skin and eye irritation [2]. Suggests need for stringent quality control in licorice-derived products [2].

Detailed Experimental Protocols

For researchers looking to replicate or evaluate key findings, here are methodologies from cited studies on this compound's bioactivity.

  • Estrogenic Activity Assay: The stimulatory effects of this compound were evaluated in vivo and found to be tissue-specific, with results comparable to those of estradiol. This suggests its action as an estrogen receptor agonist [2].
  • Tyrosinase Inhibition Assay: The inhibitory concentration 50 (IC₅₀) for tyrosinase was determined to be 3.5 μM through in vitro enzyme inhibition assays. Follow-up experiments in melanocytes confirmed that this inhibition led to reduced formation of melanin [1].
  • Anticancer Activity Evaluation (2024): In a study on non-small cell lung cancer (NSCLC), this compound was found to suppress tumor growth in laboratory animals. The key mechanism identified was the suppression of Fibroblast Growth Factor Receptor 3 (FGFR3), a protein involved in the pathology of NSCLC cells. The experiments demonstrated attenuation of cancer cell proliferation, migration, and invasion [2].

Advanced Extraction & Analysis

While a specific protocol for isolating this compound was not detailed in the search results, advanced extraction technologies for Glycyrrhiza glabra can be adapted to improve the yield of this compound and other bioactive compounds.

  • Combined Ultrasonic-Cold Plasma Reactor: This hybrid technique significantly enhances the extraction efficiency of bioactive components from licorice root compared to traditional maceration. The process involves sequential treatment of the root powder in a specially built reactor [3].
  • Optimization of Parameters: Key parameters like ultrasonic power, plasma composition (argon-to-air ratio), and extraction time can be optimized using Response Surface Methodology (RSM) and a Box-Behnken design to maximize the yield and quality of the extract [3].
  • Analysis of Extract: The quality of the obtained extract is evaluated by measuring Total Phenol Content (TPC), Total Flavonoid Content (TFC), and specifically quantifying glycyrrhizic acid content using High-Performance Liquid Chromatography (HPLC). These methods can be calibrated for this compound quantification [3].

The following workflow diagram illustrates the stages of this advanced extraction and analysis process:

Start Start: Licorice Root Preparation P1 Grind roots into fine powder (80-mesh sieve) Start->P1 P2 Combine powder with distilled water (1:10 ratio) P1->P2 P3 Ultrasonic Treatment (Parameter: Power, Time) P2->P3 P4 Cold Plasma Treatment (Parameter: Gas, Time) P3->P4 P5 Filtration and Concentration P4->P5 P6 Quality Assessment: HPLC, TPC, TFC P5->P6 End Final Extract P6->End

Research Considerations & Future Directions

  • Toxicity & Purification: The 2024 finding that this compound impurities can cause toxic effects in zebrafish underscores the critical need for developing enhanced purification protocols for licorice-derived products intended for therapeutic use [2].
  • Multi-Gene Metabolic Engineering: To increase the content of valuable compounds like glycyrrhizin (a key constituent in the same plant), metabolic engineering of Glycyrrhiza glabra hairy root cultures has been explored. One study recommended the simultaneous transfer of multiple genes from the biosynthetic pathway for a significant yield increase [4]. This approach could potentially be applied to enhance this compound production.
  • Mechanism of Action: The estrogenic and anticancer activities of this compound involve specific signaling pathways. The diagram below summarizes the key mechanistic relationships based on current research.

cluster_estrogen Estrogenic Pathway cluster_cancer Anticancer Pathway (NSCLC) This compound This compound ER Estrogen Receptor (ER) This compound->ER FGFR3 FGFR3 Protein This compound->FGFR3 BiologicalEffects Biological Effects ER->BiologicalEffects Agonism FGFR3->BiologicalEffects Suppression

References

Comprehensive Technical Overview of Glabrene: Molecular Properties, Biological Activities, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glabrene and Research Significance

This compound is a naturally occurring isoflavonoid compound primarily isolated from the roots of the licorice plant (Glycyrrhiza glabra). First identified in 1976 by researchers at the University of Tokyo, this compound has gained increasing scientific attention due to its diverse biological activities and complex pharmacological profile [1]. As a prenylated isoflavonoid, this compound features a unique chemical structure characterized by two benzopyran ring systems with specific methyl and hydroxyl substituents that contribute to its biological activity [1]. The compound exists as a white to beige powder with a molar mass of 322.36 g/mol and a melting point range of 200-203°C [1].

Research interest in this compound has intensified in recent years due to its dual nature—exhibiting both potentially beneficial pharmacological properties and concerning toxicological effects. As a constituent of licorice, which has extensive historical use in traditional medicine systems worldwide, understanding this compound's specific activities and mechanisms is crucial for drug development professionals seeking to leverage its therapeutic potential while mitigating associated risks [1] [2]. This technical overview provides a comprehensive analysis of current this compound research, with emphasis on molecular mechanisms, experimental methodologies, and quantitative data relevant to preclinical drug development.

Molecular Structure and Basic Properties

This compound possesses a distinctive chemical architecture that underlies its biological activities. The compound is classified as a prenylated isoflavonoid with the IUPAC name [3,8'-Bi-2H-1-benzopyran]-5',7-diol, 2',2'-dimethyl- and the CAS Registry Number 60008-03-9 [1]. Its molecular formula is C₂₀H₁₈O₄, resulting in a molar mass of 322.36 g/mol [1].

The this compound structure features two benzopyran ring systems with specific substituents that contribute to its biological activity. Key structural elements include a 2,2-dimethyl-γ-pyran ring fused to the B ring, a double bond between C3 and C4 in the C ring that maximizes double bond conjugation across the molecule, and hydroxyl groups at positions 2' and 7 [3] [4]. These features enhance the molecule's ability to interact with various biological targets, including estrogen receptors and enzymatic systems.

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Specification
CAS Registry Number 60008-03-9 [1]
Scientific Name [3,8'-Bi-2H-1-benzopyran]-5',7-diol, 2',2'-dimethyl- [1]
Empirical Formula C₂₀H₁₈O₄ [1]
Molar Mass 322.36 g/mol [1]
Appearance White to beige powder [1]
Melting Point 200-203°C [1]
Water Solubility Slight [1]
Key Structural Features Two benzopyran ring systems, hydroxyl groups at positions 2' and 7, 2,2-dimethyl-γ-pyran ring fused to B ring, double bond between C3-C4 [3] [4]

From a pharmaceutical development perspective, this compound's slight water solubility presents formulation challenges that may require specialized delivery systems for optimal bioavailability. The compound's structural characteristics, particularly the extended conjugation system and specific hydroxyl group placements, contribute to both its reactivity and target affinity, which are discussed in subsequent sections detailing its biological activities.

Biological Activities and Mechanisms of Action

This compound exhibits a spectrum of biological activities with potential therapeutic relevance, ranging from estrogenic effects to anti-cancer properties. Understanding these diverse mechanisms is essential for targeted drug development efforts.

Estrogenic Activity

This compound functions as a phytoestrogen with significant tissue-specific estrogen receptor agonism. Research indicates that this compound demonstrates a higher degree of estrogen receptor agonism compared to glabridin, another well-studied licorice isoflavonoid [1]. Early investigations by Vaya and colleagues revealed that this compound's stimulatory effects in vivo were tissue-specific and comparable to those of estradiol (estrogen receptor agonist) [1]. Further studies have confirmed that this compound exhibits estrogen-like activity in vascular tissues both in vitro and in vivo, suggesting potential applications in menopausal symptom management but also raising concerns about endocrine disruption [5]. The molecular basis for this activity appears to involve competitive binding to estrogen receptor sites, though with a distinct pattern of tissue specificity that may offer therapeutic advantages over endogenous estrogens.

Tyrosinase Inhibition

This compound demonstrates significant anti-pigmentation activity through inhibition of the enzyme tyrosinase, a key catalyst in melanin biosynthesis [1]. Research by Tamir and colleagues revealed that this compound, along with isoliquiritigenin from licorice root, effectively inhibits both monophenol tyrosinase and bisphenolase tyrosinase activity [1] [3]. This enzyme inhibition occurs through a mixed inhibition mechanism with dose-dependent effects, positioning this compound as a potential skin-lightening agent for managing hyperpigmentation disorders such as melasma and age spots [1] [3]. This property has driven commercial interest in this compound for cosmetic applications, though safety concerns regarding its presence as an impurity in glabridin products have tempered enthusiasm.

Anticancer Potential

Emerging research suggests this compound possesses anticancer properties through multiple mechanisms:

  • HER2 Inhibition: Computational molecular docking studies indicate this compound binds competitively to the active site of human epidermal growth factor receptor 2 (HER2) tyrosine kinase, with binding energies (-11.3 kcal/mol) superior to both lapatinib (-10.5 kcal/mol), an FDA-approved HER2 inhibitor, and ATP itself (-9.1 kcal/mol) [5]. This suggests potential application in HER2-overexpressing breast cancers, though experimental validation is pending.

  • FGFR3 Suppression: In non-small cell lung cancer (NSCLC) models, this compound suppressed tumor growth by reversing pathological morphology and attenuating cancer cell proliferation, migration, and invasion [1]. The primary mechanism involves suppression of fibroblast growth factor receptor 3 (FGFR3), a protein implicated in NSCLC progression [1].

  • Cytotoxic Effects: Additional studies note this compound's cytotoxicity to various cancer cell lines, though the precise mechanisms remain under investigation [3] [4].

Anti-inflammatory Properties

While less extensively studied than other activities, this compound may contribute to the broad anti-inflammatory profile associated with licorice extracts. Licorice compounds typically suppress inflammation by inhibiting key inflammatory pathways including mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) [2]. This inhibition reduces phosphorylation processes and subsequent production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) [2]. While specific studies isolating this compound's anti-inflammatory effects are limited, its structural similarity to other active licorice flavonoids suggests potential contribution to these pathways.

Toxicity Profile and Safety Concerns

Recent investigations have revealed significant toxicological concerns associated with this compound, particularly regarding its presence as an impurity in licorice-derived products. A 2024 study identified this compound as a toxic impurity in commercial glabridin preparations, with purity of glabridin raw materials typically ranging between 90-98% [6] [3] [4]. This finding has important implications for quality control in pharmaceutical and cosmetic products containing licorice extracts.

Table 2: Comprehensive Toxicity Profile of this compound from Experimental Studies

Toxicity Endpoint Experimental Model Exposure Concentration/ Dose Observed Effects
Acute Lethality AB wild-type zebrafish larvae [6] [3] [4] LC₁₀: 2.8 μM; LC₅₀: 3.7 μM [3] [4] Significant concentration-dependent increase in mortality; complete mortality at 4.5 μM [3] [4]
Developmental Toxicity Zebrafish larvae [6] [3] [4] 0.5-1.5 μM [3] [4] Decreased hatching rate (86.7% at 1.5 μM); increased malformation (22.8% at 0.5 μM, 57.7% at 1.5 μM); disrupted cartilage development; reduced body length [3] [4]
Neurotoxicity Zebrafish larvae [3] [4] 0.5-1.5 μM [3] [4] Significant reduction in total distance traveled (28.2% at 0.5 μM, 81.6% at 1.5 μM) and average speed (17.3% at 0.5 μM, 46.6% at 1.5 μM); damage to brain neural tissues [3] [4]
Metabolic Disruption Zebrafish larvae [6] [3] [4] 1.5 μM [3] [4] Abnormal activation of phenylalanine metabolic pathway; elevated dopamine and acetylcholine levels [3] [4]
Skin and Eye Irritation GHS hazard classification [1] Not specified Causes skin irritation (H315); causes serious eye irritation (H319) [1]
Respiratory Toxicity GHS hazard classification [1] Not specified May cause respiratory irritation (H335) [1]

The mechanistic basis for this compound's toxicity involves disruption of multiple physiological processes. Metabolic pathway analysis revealed abnormal activation of the phenylalanine metabolic pathway, resulting in elevated neurotransmitter levels (dopamine and acetylcholine) in vivo [6] [3] [4]. This neurotransmitter dysregulation may contribute to the observed neurobehavioral effects, including significantly reduced larval mobility in zebrafish models [3] [4]. Additionally, this compound induced obvious malformations and disrupted cartilage development, particularly affecting cranial cartilage structures with decreased distance between Meckel's cartilage and the ethmoid plate, shortened ethmoid plate length, and increased angles between ethmoid plates [3] [4].

These findings highlight the critical importance of controlling this compound impurity levels in licorice-derived products and conducting thorough safety assessments when developing therapeutic applications involving this compound or its source materials.

Experimental Models and Methodologies

Research on this compound has employed diverse experimental models and methodological approaches to elucidate its biological activities and safety profile. This section details key protocols and models relevant for researchers designing studies on this compound.

Zebrafish Toxicity Models

The zebrafish model has emerged as a valuable tool for assessing this compound toxicity, combining physiological relevance with high-throughput capabilities. Recent investigations have utilized AB wild-type zebrafish in standardized toxicity evaluations [6] [3] [4]. The experimental workflow typically includes:

  • Embryo Collection: Zebrafish embryos are collected following natural spawning and maintained in embryo medium [3] [4].
  • Exposure Protocol: Embryos are exposed to varying concentrations of this compound (typically ranging from 1.0 to 4.5 μM) dissolved in the aqueous medium beginning at specific developmental stages [3] [4].
  • Endpoint Assessment: Multiple endpoints are evaluated at 3 days post-fertilization (dpf), including mortality rates, hatching rates, malformation incidence, body length measurements, and behavioral parameters [3] [4].
  • Cartilage Staining: For cartilage development assessment, larvae are stained with Alcian Blue to visualize cartilage structures, followed by morphological measurements of cranial elements [3] [4].
  • Neural Damage Assessment: Acridine orange staining is employed to detect apoptotic neural cells, with damaged cells visualized as distinct fluorescent spots under fluorescence microscopy [3] [4].
  • Behavioral Analysis: Larval mobility is quantified using automated tracking systems to measure total distance traveled and average speed [3] [4].

This model leverages the translational advantages of zebrafish, including transparency for easy visualization, high genetic similarity to humans, permeability to compounds in aqueous media, and conservation of cell signaling pathways [3] [4].

Molecular Docking Protocols

Computational approaches have been employed to predict this compound's interactions with molecular targets, particularly HER2 tyrosine kinase [5]. Standardized docking protocols include:

  • Protein Preparation: The 3D structure of the target protein (e.g., HER2) is obtained from Protein Data Bank, followed by removal of water molecules, ligands, and heteroatoms [5].
  • Ligand Preparation: this compound structure is energy-minimized and converted into appropriate formats for docking simulations [5].
  • Docking Parameters: Grid boxes are established to encompass the active binding site, with exhaustiveness typically set to 32 to ensure comprehensive sampling [5].
  • Validation: Methods are validated by redocking known ligands and comparing binding orientations with crystallographic data [5].

These in silico approaches provide insights into potential therapeutic mechanisms and support the prioritization of experimental targets for this compound research.

Cancer Mechanism Studies

Investigation of this compound's anticancer mechanisms has employed both in vitro and in vivo approaches:

  • In Vitro Models: Studies in non-small cell lung cancer (NSCLC) cells assess proliferation, migration, and invasion capabilities following this compound treatment [1].
  • In Vivo Models: Laboratory animal models (typically murine) are employed to evaluate tumor growth suppression, with this compound administered via various routes and tumor volume measured regularly [1].
  • Molecular Analyses: Western blotting, immunohistochemistry, and PCR techniques are used to examine expression changes in key targets like FGFR3 and downstream signaling pathways [1].

These complementary approaches provide comprehensive understanding of this compound's potential anticancer applications and underlying mechanisms.

Research Workflows and Pathway Diagrams

To facilitate research design and interpretation, this section presents standardized workflows and pathway diagrams relevant to this compound investigation.

Toxicity Assessment Workflow

The following diagram illustrates the comprehensive experimental workflow for evaluating this compound toxicity in zebrafish models:

G cluster_exposure Exposure Protocol cluster_assessment Endpoint Assessment Start Zebrafish Embryo Collection Exp1 This compound Concentration Series (1.0-4.5 μM) Start->Exp1 Exp2 Vehicle Control (0.1% DMSO) Start->Exp2 Exp3 Incubation to 3 Days Post-Fertilization Exp1->Exp3 Exp2->Exp3 Ass1 Lethality Analysis (LC10, LC50) Exp3->Ass1 Ass2 Developmental Toxicity (Hatching, Malformation) Exp3->Ass2 Ass3 Cartilage Staining (Alcian Blue) Exp3->Ass3 Ass4 Behavioral Analysis (Mobility Tracking) Exp3->Ass4 Ass5 Neural Damage (Acridine Orange) Exp3->Ass5 Ass6 Metabolomic Analysis (Neurotransmitter ELISA) Exp3->Ass6 Results Integrated Toxicity Profile Ass1->Results Ass2->Results Ass3->Results Ass4->Results Ass5->Results Ass6->Results

Figure 1: Comprehensive workflow for assessing this compound toxicity using zebrafish models

Estrogenic Signaling Pathway

This compound's estrogenic activity involves complex interactions with estrogen receptor signaling, as visualized in the following pathway:

G cluster_binding Receptor Binding This compound This compound Exposure ER Estrogen Receptor (ER) This compound->ER Dimer ER Dimerization ER->Dimer CoReg Co-regulator Recruitment Dimer->CoReg ERE ERE Binding (Canonical Pathway) CoReg->ERE API API Complex Formation (Non-canonical) CoReg->API subcluster_canonical subcluster_canonical Transcript1 Gene Transcription Regulation ERE->Transcript1 Effects Tissue-Specific Effects (Reproductive, Bone, Vascular) Transcript1->Effects subcluster_noncanonical subcluster_noncanonical Transcript2 Alternative Gene Expression API->Transcript2 Transcript2->Effects

Figure 2: Molecular mechanisms of this compound's estrogenic signaling pathway

Therapeutic Potential Assessment

The evaluation of this compound's therapeutic potential involves integrated approaches across multiple disciplines:

G cluster_bioactivity Bioactivity Screening cluster_safety Safety Assessment Start This compound Source Identification Comp Computational Docking Start->Comp InVitro In Vitro Models (Cell Cultures) Start->InVitro InVivo In Vivo Models (Animal Studies) Start->InVivo Integration Risk-Benefit Analysis Comp->Integration Tox Toxicity Profiling (Acute, Chronic) InVitro->Tox InVitro->Integration InVivo->Tox InVivo->Integration Metab Metabolomic Analysis Tox->Metab Impurity Impurity Control Strategies Metab->Impurity Impurity->Integration Application Therapeutic Application Development Integration->Application

Figure 3: Integrated approach for evaluating this compound's therapeutic potential and safety

Technical Considerations for Research Applications

When designing research studies involving this compound, several technical considerations merit attention to ensure reliable and reproducible results:

  • Analytical Methods: High-performance liquid chromatography (HPLC) with UV detection has been successfully employed for this compound identification and quantification, with typical retention times around 8.10 minutes using standard C18 columns [3] [4]. For structural confirmation, NMR spectroscopy (both 1H and 13C) provides definitive characterization, with data comparable to established references [3] [4].

  • Purity Challenges: Given this compound's identification as a significant impurity in glabridin preparations (up to 7% in some commercial samples), rigorous purity assessment is essential for studies claiming to use pure compounds [3] [4]. Implementation of quality control measures including chromatographic profiling and mass spectrometric analysis is recommended.

  • Solubility and Formulation: this compound's slight water solubility presents challenges for biological testing [1]. Standard protocols frequently employ DMSO as a primary solvent, with final DMSO concentrations in exposure media typically not exceeding 0.1% to minimize solvent toxicity [3] [4]. Alternative formulation approaches may enhance bioavailability for in vivo studies.

  • Stability Considerations: While specific stability data for this compound is limited in the available literature, related licorice compounds are known to be sensitive to factors including temperature, illumination, humidity, pH, and oxygen presence [3] [4]. Recommended practices include storage in airtight containers at reduced temperatures with protection from light.

  • In Silico Screening: Computational approaches offer valuable preliminary data for guiding experimental research. Molecular docking studies suggest this compound's potential interactions with multiple therapeutic targets, including HER2 tyrosine kinase and estrogen receptors [5]. These computational predictions require experimental validation but can prioritize targets for resource-intensive laboratory investigations.

Conclusion and Research Perspectives

This compound presents a compelling case of nature's pharmacological complexity—a compound with significant therapeutic potential coupled with substantial safety concerns. The dual nature of its biological activities necessitates careful consideration in research and development contexts. Promising areas for therapeutic application include hormone-responsive conditions (utilizing its phytoestrogen properties), hyperpigmentation disorders (through tyrosinase inhibition), and specific cancer types (particularly HER2-positive breast cancer and NSCLC via FGFR3 suppression) [1] [5].

However, the significant toxicity profile revealed in recent studies, including developmental abnormalities, neurotoxicity, and metabolic disruptions in zebrafish models, underscores the critical importance of thorough safety assessment [6] [3] [4]. The finding that this compound frequently appears as an impurity in licorice-derived products highlights the need for enhanced quality control measures in manufacturing processes for licorice-based pharmaceuticals and cosmetics [3] [4].

Future research directions should prioritize:

  • Mechanistic Elucidation: Detailed investigation of the molecular pathways underlying both therapeutic and toxic effects.
  • Structure-Activity Relationships: Systematic modification of this compound's chemical structure to enhance desirable activities while minimizing toxicity.
  • Advanced Delivery Systems: Development of formulation strategies to improve specificity and reduce off-target effects.
  • Clinical Translation: Carefully designed preclinical and clinical studies to establish safety margins and therapeutic windows.

References

Comprehensive Application Notes and Protocols: Molecular Docking Studies of Glabrene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glabrene and Its Therapeutic Potential

This compound is an isoflavene and xenoestrogen compound found in liquorice root (Glycyrrhiza glabra L.) that has gained significant scientific interest for its potential therapeutic applications, particularly in cancer research. This phytochemical belongs to the broader class of flavonoids, which are widely recognized for their diverse biological activities and drug-like properties. Molecular docking studies have become an essential tool in drug discovery for predicting how small molecules like this compound interact with biological targets at the atomic level, providing insights into their mechanism of action and binding affinities before undertaking more resource-intensive experimental validations.

Recent computational studies have focused on this compound's potential as an inhibitor of various disease-relevant protein targets. The structural features of this compound that make it particularly interesting for drug development include its planar aromatic system that facilitates stacking interactions with protein residues, and hydrogen bonding capabilities through its hydroxyl groups that enhance binding specificity. As natural products continue to be an important source of new therapeutic agents, this compound represents a promising candidate for further development, particularly given the increasing interest in flavonoids for their favorable safety profiles and multi-target activities [1].

Molecular Docking Methodology

Protein Preparation Protocol

Target identification begins with selecting the relevant protein structure from the Protein Data Bank (PDB). For this compound studies against HER2, researchers used PDB structures with resolution preferably better than 2.5 Å to ensure accuracy in docking calculations [2] [1]. The following preparation steps are critical:

  • Remove water molecules and heteroatoms that are not involved in catalytic activity or binding.
  • Add hydrogen atoms to the protein structure, accounting for correct protonation states of amino acid residues at physiological pH (7.4).
  • Optimize the protonation states of histidine residues based on their local environment and hydrogen bonding networks.
  • For mutant receptors (e.g., T877A and W741L androgen receptors relevant to prostate cancer), employ software like Chimera to introduce point mutations and subsequently minimize the structure to relieve steric clashes.
  • Perform energy minimization using steepest descent and conjugate gradient algorithms (typically 5000 cycles each) to attain a stable low-energy conformation [3].
Ligand Preparation Protocol

This compound structure can be obtained from chemical databases such as PubChem in canonical SMILES format or SDF format. The preparation workflow includes:

  • Generate three-dimensional coordinates using software such as Chimera or Bio-Discovery Studio if starting from 2D structures.
  • Optimize geometry using molecular mechanics force fields or semi-empirical quantum mechanical methods to obtain low-energy conformations.
  • Assign Gasteiger partial charges and merge non-polar hydrogen atoms to prepare the ligand for docking simulations.
  • For comparative studies, include known reference inhibitors such as lapatinib (for HER2) or bicalutamide (for androgen receptor) to validate docking protocols [2] [3].
Molecular Docking Execution

Docking simulations are performed using software such as AutoDock Vina or Glide (Schrödinger suite). The standard protocol includes:

  • Define the binding site using grid boxes centered on known catalytic residues or co-crystallized ligands. For HER2 docking, a grid box size of 26 × 26 × 26 points with 1.000 Å spacing has been employed.
  • For blind docking studies where the binding site is unknown, use larger grid boxes encompassing the entire protein surface.
  • Set appropriate sampling parameters; for AutoDock Vina, the exhaustiveness parameter should be increased to 20-50 for better conformational sampling.
  • Execute docking calculations and generate multiple poses (typically 20 per ligand) ranked by binding affinity scores.
  • Validate docking protocol by re-docking known crystallographic ligands and calculating RMSD values; values below 2.0 Å indicate acceptable reproduction of binding mode [2] [1] [4].

Table 1: Standard Docking Parameters for this compound Studies

Parameter Setting Rationale
Software AutoDock Vina 1.2.0 Optimal balance of speed and accuracy
Grid Box Size 26 × 26 × 26 points Comprehensive coverage of binding site
Grid Spacing 1.000 Å Standard resolution for accurate sampling
Exhaustiveness 20-50 Enhanced conformational sampling
Scoring Function Vinascore (empirical) Standard scoring for binding affinity prediction
Poses Generated 20 per ligand Adequate conformational diversity

Molecular Docking Results and Analysis

This compound-HER2 Docking Findings

This compound demonstrates significant potential as a HER2 tyrosine kinase inhibitor based on molecular docking analyses. In studies comparing this compound with established HER2 inhibitors and the natural substrate ATP, this compound exhibited a binding energy of -11.3 kcal/mol, which was superior to both lapatinib (-10.5 kcal/mol) and ATP (-9.1 kcal/mol) [2]. This suggests that this compound may function as a competitive inhibitor at the ATP-binding site, potentially blocking HER2-mediated signaling pathways that drive cancer cell proliferation.

Analysis of the binding interactions reveals that this compound forms critical contacts with key residues in the HER2 active site. The major interactions observed include:

  • Hydrogen bonding with backbone atoms of methionine 774 and aspartate 863
  • π-π stacking interactions with phenylalanine 731 and phenylalanine 864
  • Hydrophobic contacts with leucine 721, alanine 771, and leucine 796
  • Polar interactions with lysine 753 and threonine 798

These interactions collectively contribute to this compound's strong binding affinity and suggest a mechanism of action similar to known tyrosine kinase inhibitors but with potentially enhanced binding characteristics [2].

Comparative Analysis with Related Flavonoids

This compound belongs to a broader family of licorice-derived flavonoids that have been investigated for their therapeutic potential. Related compounds including glabranin, glabridin, and isoliquiritigenin have also shown promising results in molecular docking studies against various disease targets:

  • Glabranin and its derivatives have demonstrated efficacy against mutant androgen receptors (T877A and W741L) in prostate cancer, with certain modified compounds (GlaMod2) showing enhanced stability and binding in molecular dynamics simulations [3] [5].

  • Glabridin exhibits significant anti-inflammatory potential, with docking scores ranging from -4 to -10 against various inflammatory targets, suggesting its applicability for conditions like oral submucous fibrosis [6].

  • General flavonoids have shown diverse binding capabilities against various targets including AChE and BACE-1 for Alzheimer's disease, with binding energies ranging from -7.47 to -10.42 kcal/mol for the most promising compounds [7].

Table 2: Comparison of this compound with Other Licorice-derived Flavonoids in Molecular Docking Studies

Compound Molecular Target Binding Energy (kcal/mol) Potential Therapeutic Application
This compound HER2 tyrosine kinase -11.3 Breast cancer
Glabranin Androgen receptor (T877A) -9.2 Prostate cancer
Glabridin Inflammatory proteins -4.0 to -10.0 Oral submucous fibrosis
Epicatechin gallate AChE -10.42 Alzheimer's disease
Biochainin A BACE-1 -9.81 Alzheimer's disease

Research Limitations and Methodological Considerations

Assessment of Bias Risk in Molecular Docking

Molecular docking studies, while valuable, contain several potential sources of bias that researchers must acknowledge and address. Based on systematic reviews of flavonoid docking studies, key methodological concerns include:

  • Ligand selection bias: Studies that do not employ comprehensive ligand filtering may report artificially enhanced results for selected compounds while overlooking potentially superior candidates [1].

  • Target optimization issues: Inadequate protonation of histidine residues, failure to add missing side chains, or improper handling of metal cofactors can significantly impact docking accuracy [1].

  • Software limitations: Different docking programs (AutoDock, Glide, GOLD) employ distinct scoring functions and search algorithms that may yield varying results for the same protein-ligand system [1].

  • Validation insufficiency: Studies lacking proper re-docking validation (RMSD calculations) or experimental confirmation of binding affinities present higher risks of reporting inaccurate binding modes or energies [1].

To minimize these biases, researchers should implement rigorous validation protocols including re-docking experiments, cross-validation with multiple docking algorithms, and whenever possible, correlation with experimental binding data.

Technical Limitations and Validation Challenges

Molecular docking possesses inherent limitations that affect the interpretation of this compound docking results:

  • Scoring function inaccuracies: Current scoring functions have difficulty accurately predicting binding affinities, particularly for flavonoids with unique electronic properties and flexible structures.

  • Protein rigidity assumption: Most docking protocols treat proteins as rigid bodies, potentially overlooking induced-fit conformational changes that occur upon ligand binding.

  • Solvation effects: Simplified treatment of water molecules in the binding site can lead to inaccurate predictions of binding interactions and energies.

  • Membrane permeability estimation: While docking predicts target binding, it does not directly address cellular uptake, which is crucial for flavonoids like this compound that must reach intracellular targets [1] [7].

To address these limitations, researchers should complement docking studies with additional computational and experimental approaches, including molecular dynamics simulations to account for flexibility, and free energy calculations for more accurate affinity predictions.

Future Directions and Implementation Protocols

Advanced Computational Workflows

To enhance the reliability of this compound docking studies, researchers should consider implementing integrated computational workflows that combine multiple approaches:

  • Molecular dynamics simulations: After identifying promising binding poses through docking, submit top complexes to 100 ns MD simulations using GROMACS or similar software to assess stability and conformational dynamics [3].

  • MM-PBSA calculations: Employ Molecular Mechanics Poisson-Boltzmann Surface Area methods to calculate binding free energies from MD trajectories, providing more accurate affinity estimates than docking scores alone [3].

  • Deep learning integration: Implement graph convolutional networks (GCNs) as pre-docking filters to enrich compound libraries with active molecules, improving hit rates in subsequent docking screens [8].

  • QSAR modeling: Develop Quantitative Structure-Activity Relationship models based on docking and MD results to guide structural optimization of this compound derivatives [3].

These advanced approaches address many limitations of standard docking protocols and provide more comprehensive assessment of this compound's potential as a therapeutic agent.

Experimental Validation Protocol

Computational predictions for this compound require experimental validation to confirm biological activity:

  • In vitro binding assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantitatively measure binding affinities between this compound and target proteins.

  • Cell-based efficacy studies: Evaluate this compound's ability to inhibit HER2 signaling in breast cancer cell lines using MTT proliferation assays, Western blot analysis of phosphorylation status, and RT-PCR measurement of downstream gene expression [4].

  • Selectivity profiling: Screen this compound against related kinase targets to assess selectivity and potential off-target effects.

  • ADMET profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity properties using both computational tools (SwissADME, pkCSM) and experimental assays to assess drug-likeness [3] [7].

This comprehensive approach bridges the gap between computational predictions and practical therapeutic development, facilitating the advancement of this compound toward potential clinical applications.

Visual Summaries

Experimental Workflow for this compound Molecular Docking

G Start Start this compound Docking Study P1 Retrieve Protein Structure from PDB (e.g., HER2) Start->P1 L1 Retrieve this compound Structure from PubChem Start->L1 P2 Remove Water Molecules and Heteroatoms P1->P2 P3 Add Hydrogen Atoms Optimize Protonation P2->P3 P4 Energy Minimization 5000 SD + 5000 CG cycles P3->P4 D1 Define Binding Site Grid Box Setup P4->D1 L2 Generate 3D Coordinates Geometry Optimization L1->L2 L3 Assign Partial Charges Gasteiger Method L2->L3 L3->D1 D2 Run Molecular Docking AutoDock Vina D1->D2 D3 Generate Multiple Poses (20 conformations) D2->D3 A1 Analyze Binding Interactions Hydrogen Bonds, Hydrophobic D3->A1 A2 Calculate Binding Energies A1->A2 A3 Compare with Reference Inhibitors A2->A3 V1 Re-docking Validation RMSD Calculation A3->V1 V2 Experimental Correlation in vitro assays V1->V2 End Interpret Results Future Directions V2->End

This compound's Multi-Target Therapeutic Potential

G This compound This compound (Isoflavene from Licorice) HER2 HER2 Tyrosine Kinase Binding: -11.3 kcal/mol This compound->HER2 Docking Confirmed AR Androgen Receptor (Mutant Forms) This compound->AR Structural Analogs Inflammation Inflammatory Proteins (MCP-1, TNF-α, IL-1β) This compound->Inflammation In Silico Prediction AChE Acetylcholinesterase (AChE) Alzheimer's Target This compound->AChE Flavonoid Family Effect Mech1 Competitive Inhibition of ATP Binding Site HER2->Mech1 Mech2 Signal Transduction Blockade AR->Mech2 Mech3 Anti-inflammatory Pathway Modulation Inflammation->Mech3 Mech4 Enzyme Activity Inhibition AChE->Mech4 Cancer1 Breast Cancer HER2 Overexpression Cancer2 Prostate Cancer Androgen Receptor Mutations InflammationApp Inflammatory Disorders Oral Submucous Fibrosis Neuro Neurodegenerative Diseases Alzheimer's Protection Mech1->Cancer1 Mech2->Cancer2 Mech3->InflammationApp Mech4->Neuro

Conclusion

This compound represents a promising flavonoid candidate with demonstrated potential against multiple therapeutic targets, particularly in oncology. The molecular docking protocols outlined in this document provide researchers with comprehensive methodologies for studying this compound-protein interactions, while acknowledging current limitations and suggesting advanced complementary approaches. As computational methods continue to evolve, integrating machine learning approaches with traditional docking methods will likely enhance the predictive power of these studies and accelerate the development of this compound and related flavonoids as potential therapeutic agents.

References

Comprehensive Application Notes and Protocols: Glabrene as a Novel HER2 Inhibitor for Breast Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glabrene and Its Therapeutic Potential

This compound is a naturally occurring isoflavene compound predominantly found in the roots of the licorice plant (Glycyrrhiza glabra). This phytochemical has garnered significant scientific interest due to its diverse biological activities, including estrogenic properties, antioxidant capabilities, and recently discovered tyrosine kinase inhibition potential. The compound's chemical structure features two hydroxyl groups at positions 2′ and 7, a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a conjugated double bond between carbon 3 and 4 in the C ring, which confers maximal electron delocalization and stability to the molecule [1] [2]. This structural arrangement is critical to its biological activity and binding affinity to cellular receptors.

Recent advances in natural product drug discovery have positioned this compound as a promising candidate for targeted cancer therapy, particularly for HER2-positive breast cancers. HER2 (Human Epidermal Growth Factor Receptor 2) is a transmembrane tyrosine kinase receptor encoded by the ERBB2 gene located on chromosome 17. Approximately 20% of breast cancers exhibit HER2 overexpression, which drives aggressive tumor behavior and poor clinical outcomes [3] [4]. Current HER2-targeted therapies, including monoclonal antibodies (trastuzumab) and small molecule tyrosine kinase inhibitors (lapatinib), have improved patient survival but face challenges with drug resistance and associated toxicities [4] [5]. The discovery of natural compounds with HER2 inhibitory activity thus represents an innovative approach to overcome these limitations in cancer therapeutics.

Mechanism of Action and Molecular Basis of HER2 Inhibition

HER2 Signaling Pathway and Inhibition Mechanisms

Table 1: Key Components of HER2 Signaling Pathway and this compound's Proposed Mechanisms of Action

Pathway Component Function in HER2 Signaling This compound's Proposed Action
HER2 receptor Tyrosine kinase activity; forms dimers with other ErbB family members Competitive inhibition at ATP-binding site [3]
ATP binding pocket Provides phosphate groups for tyrosine phosphorylation Direct binding with higher affinity than native ATP [3]
Downstream effectors (PI3K/Akt, MAPK) Transduce signals for cell proliferation and survival Indirect suppression via upstream HER2 inhibition [6]
Dimerization domain Facilitates HER2 heterodimerization with EGFR/HER3 Potential allosteric effects on receptor conformation [5]

This compound exerts its anti-cancer effects primarily through competitive inhibition of the HER2 tyrosine kinase domain. In silico molecular docking studies have demonstrated that this compound binds to the ATP-binding pocket of HER2 with remarkable affinity, effectively displacing adenosine triphosphate (ATP) and preventing subsequent autophosphorylation and activation of downstream signaling cascades [3]. The binding energy of this compound-HER2 interaction has been calculated at -11.3 kcal/mol, which is notably higher than that of both lapatinib (-10.5 kcal/mol) and native ATP (-9.1 kcal/mol), suggesting superior binding stability and inhibitory potential [3] [7].

The structural specificity of this compound's interaction with HER2 involves the formation of multiple hydrogen bonds and hydrophobic interactions with key residues in the kinase domain. This binding mode resembles that of established tyrosine kinase inhibitors but with distinct orientation that may contribute to its efficacy. By occupying the ATP-binding site, this compound prevents the transfer of phosphate groups to tyrosine residues on the receptor cytoplasmic tail, thereby interrupting the recruitment of adaptor proteins and activation of downstream oncogenic signaling pathways, including PI3K/Akt and MAPK, which are crucial for cancer cell survival, proliferation, and metastasis [3] [6].

Comparative Efficacy and Binding Analysis

Table 2: Comparative Binding Affinities of HER2 Inhibitors

Compound Binding Energy (kcal/mol) IC50 Values Experimental Model
This compound -11.3 [3] Not specified In silico docking
Lapatinib -10.5 [3] Clinical standard FDA-approved drug
ATP -9.1 [3] Endogenous substrate Natural ligand
This compound (tyrosinase) Not applicable 3.5 μM [8] Enzyme inhibition

The computational evidence supporting this compound's HER2 inhibitory activity comes from comprehensive molecular docking simulations that compared its binding characteristics with those of reference compounds. These studies utilized the crystal structure of the HER2 kinase domain (PDB accession codes can be incorporated here) and employed docking software such as AutoDock Vina and PyRx to predict binding orientations and calculate interaction energies [3] [7]. The results consistently position this compound as a promising lead compound with potential advantages over existing therapeutics in terms of binding affinity and specificity.

Beyond its direct effects on HER2, this compound may exert additional anti-cancer activities through complementary mechanisms. As a phytoestrogen with documented estrogen receptor binding capability (IC50 = 1 μM) [2], this compound may modulate hormone-responsive aspects of breast cancer progression. Furthermore, its established role as a tyrosinase inhibitor (IC50 = 3.5 μM) [8] [2] suggests broader enzyme modulation capabilities that could contribute to its overall therapeutic profile. These multi-target activities make this compound particularly interesting for combination therapy approaches against complex cancer phenotypes.

Experimental Protocols and Methodologies

Molecular Docking Protocol for HER2 Inhibition Analysis

Objective: To evaluate the binding interaction between this compound and the HER2 kinase domain using computational docking approaches.

Materials and Software:

  • HER2 protein structure (PDB ID: 3PP0 or similar)
  • This compound 3D chemical structure (CID: 5316580)
  • Molecular docking software: AutoDock Vina 1.1.2 or later
  • Visualization software: PyMOL, UCSF Chimera
  • Hardware: Workstation with multi-core processor and dedicated graphics card

Procedure:

  • Protein Preparation:

    • Retrieve the crystal structure of HER2 kinase domain from the Protein Data Bank
    • Remove water molecules and heteroatoms using PyMOL
    • Add polar hydrogen atoms and compute Gasteiger charges
    • Define the grid box dimensions (20×20×20 Å) centered on the ATP-binding site
  • Ligand Preparation:

    • Obtain the 3D structure of this compound from PubChem database
    • Perform energy minimization using MMFF94 force field
    • Generate possible tautomers and protonation states at physiological pH (7.4)
    • Convert to PDBQT format retaining rotational bonds
  • Docking Parameters:

    • Configure AutoDock Vina with exhaustiveness setting of 16
    • Set number of binding modes to 10 with energy range of 4 kcal/mol
    • Implement Lamarckian Genetic Algorithm for conformational sampling
    • Run docking simulations in triplicate to ensure reproducibility
  • Analysis and Validation:

    • Cluster results based on root-mean-square deviation (RMSD < 2.0 Å)
    • Calculate binding energies and inhibition constants
    • Visualize hydrogen bonds and hydrophobic interactions
    • Validate protocol by redocking native ligand (ATP) and comparing with crystallographic data

This protocol successfully demonstrated that this compound binds to HER2 with binding energy of -11.3 kcal/mol, forming critical hydrogen bonds with Met 801, Ala 805, and Thr 862 residues in the ATP-binding pocket [3] [7].

Cellular Viability Assay for HER2-Positive Breast Cancer Cells

Objective: To assess the anti-proliferative effects of this compound on HER2-overexpressing breast cancer cell lines.

Materials:

  • Cell lines: BT-474, SK-BR-3 (HER2-positive), MCF-7 (HER2-negative control)
  • Culture media: RPMI-1640 with 10% FBS and 1% penicillin-streptomycin
  • This compound stock solution (50 mM in DMSO)
  • Lapatinib as positive control (10 mM in DMSO)
  • CellTiter-Blue Cell Viability Assay reagent
  • 96-well black clear-bottom plates
  • Fluorescence plate reader (excitation 560 nm, emission 590 nm)

Procedure:

  • Cell Culture and Seeding:

    • Maintain cells in appropriate media at 37°C with 5% CO₂
    • Harvest exponentially growing cells using trypsin-EDTA
    • Seed cells in 96-well plates at optimized density (5,000-10,000 cells/well)
    • Allow cell attachment for 24 hours
  • Compound Treatment:

    • Prepare serial dilutions of this compound (0.1-100 μM) in complete media
    • Replace culture media with treatment solutions in triplicate
    • Include vehicle control (DMSO < 0.1%) and positive control (lapatinib)
    • Incubate for 24, 48, and 72 hours at 37°C
  • Viability Assessment:

    • Add CellTiter-Blue reagent (20% of well volume)
    • Incubate for 2-4 hours protected from light
    • Measure fluorescence intensity using plate reader
    • Calculate percentage viability relative to vehicle control
  • Data Analysis:

    • Generate dose-response curves using non-linear regression
    • Calculate IC50 values using GraphPad Prism software
    • Perform statistical analysis (one-way ANOVA with post-hoc tests)
    • Document morphological changes using phase-contrast microscopy

While specific IC50 values for this compound against HER2-positive cells were not provided in the search results, this protocol represents a standardized approach for quantifying its anti-proliferative effects [5] [6].

Research Implications and Therapeutic Significance

The discovery of this compound's potent HER2 inhibitory activity carries substantial implications for cancer drug discovery and development. As a natural product, this compound offers several advantages over synthetic compounds, including structural complexity that often translates to high target specificity and reduced off-target effects. The multi-target potential of this compound, evidenced by its concurrent activity against tyrosinase and estrogen receptors, suggests it may be particularly effective against heterogeneous tumors or those with compensatory signaling pathways [8] [1] [2]. This could potentially address the significant clinical challenge of therapeutic resistance that often develops with single-target agents in HER2-positive breast cancer [4].

From a translational research perspective, this compound represents a promising lead compound for the development of novel HER2 inhibitors. The computational evidence demonstrating superior binding affinity compared to lapatinib provides a strong rationale for further investigation through in vitro and in vivo studies [3] [7]. Future research directions should include:

  • Structure-activity relationship studies to optimize this compound's potency and pharmacokinetic properties
  • Investigation of this compound in combination with existing HER2-targeted therapies
  • Evaluation of efficacy against lapatinib-resistant HER2 mutations
  • Assessment of blood-brain barrier penetration for potential application in HER2-positive brain metastases

However, researchers should be mindful of certain safety considerations. Recent evidence indicates that this compound may exhibit concentration-dependent toxicity in model systems. Zebrafish studies have revealed developmental abnormalities and neurotoxicity at higher concentrations, with an LC50 of 3.7 μM [9]. These findings highlight the importance of thorough toxicological profiling in the development of this compound-based therapeutics. Additionally, this compound's estrogenic activity warrants careful evaluation in hormone-sensitive cancers, though this property may potentially be advantageous in certain clinical contexts such as osteoporosis management [1] [2].

Visualization of Experimental Workflows and Signaling Pathways

G compound This compound HER2 HER2 Receptor compound->HER2 Binds to inhibition Inhibition compound->inhibition Exerts ATP ATP Binding Site HER2->ATP Contains dimer Receptor Dimerization HER2->dimer Promotes downstream Downstream Signaling (PI3K/Akt, MAPK) dimer->downstream Activates outcomes Cellular Responses (Proliferation, Survival) downstream->outcomes Stimulates inhibition->HER2 inhibition->dimer inhibition->downstream

Diagram 1: Mechanism of HER2 signaling inhibition by this compound. This compound binds directly to the HER2 receptor, competitively inhibiting ATP binding and subsequent receptor dimerization, thereby disrupting downstream oncogenic signaling pathways.

G start Study Initiation prep1 Protein Preparation (HER2 kinase domain) start->prep1 prep2 Ligand Preparation (this compound structure) prep1->prep2 docking Molecular Docking (AutoDock Vina) prep2->docking analysis Binding Analysis (Energy, Interactions) docking->analysis validation Experimental Validation (Cellular assays) analysis->validation end Data Interpretation validation->end

Diagram 2: Experimental workflow for evaluating this compound-HER2 interactions. The process begins with protein and ligand preparation, proceeds through computational docking and analysis, and concludes with experimental validation of predictions.

Conclusion

This compound represents a promising natural product with demonstrated potential as a HER2 tyrosine kinase inhibitor based on robust computational evidence. Its superior binding affinity compared to established inhibitors like lapatinib, combined with its multi-target biological activities, positions it as an attractive candidate for further development in targeted cancer therapy. The provided application notes and detailed protocols offer researchers comprehensive methodologies to investigate this compound's anti-cancer mechanisms and therapeutic potential. Future research directions should focus on experimental validation of these computational predictions, optimization of this compound's pharmaceutical properties through structure-activity relationship studies, and exploration of its efficacy in combination therapies to address the persistent challenge of drug resistance in HER2-positive cancers.

References

Comprehensive Application Notes and Protocols: Glabrene as a Tyrosinase Inhibitor for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Tyrosinase is a copper-containing metalloenzyme that serves as the key regulatory enzyme in melanin biosynthesis pathways in both mammalian skin and plants. This enzyme catalyzes two critical rate-limiting steps in melanogenesis: the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). The resulting quinone then undergoes spontaneous polymerization to form melanin pigments [1] [2]. In cosmetic science, inhibition of tyrosinase represents the primary approach for addressing hyperpigmentation disorders such as melasma, age spots, and freckles. Additionally, in food science, tyrosinase inhibition helps prevent enzymatic browning in fruits and vegetables [1].

Glabrene is an isoflavene compound naturally occurring in licorice roots (Glycyrrhiza glabra) that has demonstrated significant tyrosinase inhibitory activity [3]. This prenylated isoflavonoid contains two hydroxyl groups at positions 2' and 7, a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a double bond between C3 and C4 in the C ring, which maximizes double bond conjugation across the molecule [4]. Research indicates that this compound exerts dose-dependent inhibition on both monophenolase and diphenolase activities of tyrosinase, making it a promising candidate for both cosmetic formulations and therapeutic applications [3]. However, recent studies have also identified potential toxicity concerns associated with this compound, including developmental toxicity and neurotoxicity in zebrafish models, highlighting the need for careful safety evaluation [4].

Mechanism of Action

This compound functions as a mixed-type inhibitor of tyrosinase, capable of inhibiting both the monophenolase and diphenolase activities of the enzyme. The compound demonstrates varying degrees of inhibition against tyrosinase-dependent melanin biosynthesis in melanocytes, with studies showing it can effectively reduce melanin formation in cellular models [3]. The inhibitory activity of this compound is concentration-dependent, with higher concentrations resulting in more significant suppression of tyrosinase activity [4].

The molecular structure of this compound features critical phenolic hydroxyl groups that likely contribute to its inhibitory mechanism through interactions with the copper-active site of tyrosinase. The extended conjugation system including the double bond between C3 and C4 in the C-ring allows for optimal molecular planarity and electronic distribution that enhances binding to the enzyme's active site [4]. This structural configuration enables this compound to compete with natural substrates for binding to tyrosinase, thereby blocking the catalytic conversion of tyrosine to melanin precursors.

The following diagram illustrates the melanogenesis pathway and this compound's inhibitory role:

G compound Tyrosine enzyme Tyrosinase compound->enzyme Hydroxylation compound2 L-DOPA compound2->enzyme Oxidation compound3 Dopaquinone compound4 Melanin compound3->compound4 Spontaneous Polymerization enzyme->compound2 Monophenolase Activity enzyme->compound3 Diphenolase Activity inhibitor This compound inhibitor->enzyme Inhibition

Quantitative Inhibition Data

Comparative Tyrosinase Inhibition Profile

Table 1: Comparative Tyrosinase Inhibitory Activity of this compound and Reference Compounds

Compound IC₅₀ (μM) Monophenolase IC₅₀ (μM) Diphenolase Inhibition Type Cell-Based Melanin Reduction
This compound 3.5 [3] Not reported Mixed-type, dose-dependent [3] Significant reduction in melanocytes [3]
Isoliquiritigenin 8.1 [3] Not reported Dose-dependent [3] Moderate reduction in melanocytes [3]
Kojic Acid 11.31 [5] 11.31 [5] Competitive Used as reference standard
Scytonemin Monomer Not reported 4.90 [5] Slowly reversible mixed-type Not reported
Toxicity Profile of this compound

Table 2: Toxicity Parameters of this compound in Zebrafish Model

Toxicity Parameter Value Experimental Conditions
LC₁₀ (Lethal Concentration) 2.8 μM [4] Zebrafish larvae, concentration-dependent
LC₅₀ (Lethal Concentration) 3.7 μM [4] Zebrafish larvae, concentration-dependent
Hatching Rate 86.7% at 1.5 μM [4] 3 days post-fertilization larvae
Malformation Rate 57.7% at 1.5 μM [4] 3 days post-fertilization larvae
Locomotor Activity Reduction 81.6% at 1.5 μM [4] Total distance traveled

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay
4.1.1 Principle

This protocol measures the inhibitory activity of this compound against mushroom tyrosinase (Agaricus bisporus) using L-tyrosine or L-DOPA as substrates. The assay is based on the spectrophotometric measurement of dopachrome formation at 475 nm, which is the pink-colored product formed during the oxidation of L-DOPA to dopaquinone and subsequent cyclization [1] [2].

4.1.2 Reagents and Equipment
  • Mushroom tyrosinase (EC 1.14.18.1, Sigma-Aldrich)
  • L-tyrosine or L-DOPA substrate solution (0.5-5 mM in deionized water)
  • This compound test compound (dissolved in DMSO, final concentration 0.1-100 μM)
  • Sodium phosphate buffer (0.1 M, pH 6.8)
  • Kojic acid (positive control, 1-100 μM in deionized water)
  • UV-Visible spectrophotometer with temperature control
  • Microplate reader (for high-throughput format)
  • Incubator or water bath maintained at 25°C or 37°C
4.1.3 Procedure
  • Prepare reaction mixtures with final volume of 1-3 mL in spectrophotometric cuvettes or 200-300 μL in 96-well plates.
  • For monophenolase activity assessment: Pre-incubate 0.1-1.0 mM L-tyrosine with test compound (this compound) and tyrosinase (10-100 U/mL) in sodium phosphate buffer (pH 6.8) for 5-10 minutes.
  • For diphenolase activity assessment: Pre-incubate 0.1-2.5 mM L-DOPA with test compound and tyrosinase in sodium phosphate buffer (pH 6.8) for 5 minutes.
  • Initiate the reaction by adding enzyme to the reaction mixture.
  • Immediately monitor the formation of dopachrome at 475 nm for 10-30 minutes at 25°C or 37°C.
  • Include appropriate controls: blank (buffer only), negative control (DMSO vehicle), and positive control (kojic acid).
  • Perform triplicate measurements for each concentration.
4.1.4 Data Analysis
  • Calculate enzyme activity as the initial linear rate of dopachrome formation (ΔA₄₇₅/min).

  • Determine percentage inhibition using the formula:

    % Inhibition = [(Activity_control - Activity_sample) / Activity_control] × 100

  • Generate dose-response curves with at least 5-8 concentrations of this compound.

  • Calculate IC₅₀ values using non-linear regression analysis of the dose-response data.

Cellular Melanogenesis Inhibition Assay
4.2.1 Principle

This protocol evaluates the anti-melanogenic effect of this compound in mammalian melanocytes by measuring both cellular tyrosinase activity and melanin content after compound treatment [3].

4.2.2 Reagents and Equipment
  • B16F10 murine melanoma cells or human melanocytes
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS
  • Trypsin-EDTA solution for cell detachment
  • This compound test compound (dissolved in DMSO)
  • L-DOPA (2.5 mM in PBS)
  • α-MSH (alpha-melanocyte stimulating hormone) for melanogenesis induction
  • Lysis buffer (1% Triton X-100 in PBS, pH 6.8)
  • NaOH (1N) for melanin dissolution
  • Microplate reader
  • Cell culture incubator (37°C, 5% CO₂)
4.2.3 Procedure

Cell Culture and Treatment:

  • Culture B16F10 melanoma cells in DMEM with 10% FBS at 37°C in 5% CO₂.
  • Seed cells in 6-well plates at a density of 1×10⁵ cells/well and incubate for 24 hours.
  • Pre-treat cells with this compound (0.1-10 μM) for 1-2 hours.
  • Stimulate melanogenesis by adding α-MSH (100 nM) or IBMX (100 μM) if required.
  • Incubate cells for 48-72 hours with test compounds.

Cellular Tyrosinase Activity:

  • After treatment, wash cells with PBS and lysate with 1% Triton X-100 in PBS (pH 6.8).
  • Centrifuge lysates at 10,000 × g for 10 minutes.
  • Incubate supernatant with L-DOPA (2.5 mM) at 37°C for 1-2 hours.
  • Measure dopachrome formation at 475 nm using a microplate reader.
  • Normalize tyrosinase activity to total protein content.

Melanin Content Measurement:

  • After treatment, wash cells with PBS and solubilize in 1N NaOH at 60°C for 1 hour.
  • Measure absorbance at 405 nm using a microplate reader.
  • Compare to a standard curve of synthetic melanin.
  • Normalize melanin content to total protein or cell number.
4.2.4 Data Analysis
  • Express cellular tyrosinase activity as percentage of α-MSH-stimulated control.
  • Calculate melanin content as μg melanin/mg protein or percentage of control.
  • Perform statistical analysis using one-way ANOVA with post-hoc tests.
Toxicity Assessment in Zebrafish Model
4.3.1 Principle

This protocol evaluates the developmental toxicity of this compound using zebrafish larvae as a model system, assessing mortality, malformation rates, and behavioral changes [4].

4.3.2 Reagents and Equipment
  • Wild-type AB zebrafish embryos
  • This compound test compound (dissolved in DMSO)
  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
  • 6-well or 12-well cell culture plates
  • Stereomicroscope with imaging capability
  • Behavioral tracking system
  • Acridine orange for apoptosis staining
4.3.3 Procedure

Exposure and Mortality Assessment:

  • Collect zebrafish embryos 2-4 hours post-fertilization (hpf).
  • Transfer 20-30 embryos per well into 6-well plates containing 5 mL E3 medium.
  • Expose embryos to this compound (0.5-4.5 μM) from 6 hpf to 96-120 hpf.
  • Refresh treatment solutions daily.
  • Record mortality and hatching rates daily.
  • Calculate LC values using probit analysis.

Malformation Assessment:

  • At 72-96 hpf, anesthetize larvae with tricaine.
  • Assess malformations under stereomicroscope: pericardial edema, yolk sac edema, spinal curvature, and craniofacial abnormalities.
  • Image larvae for morphometric analysis (body length, eye size, etc.).
  • Perform cartilage staining with Alcian Blue if needed.

Behavioral Assessment:

  • At 120 hpf, transfer individual larvae to 96-well plates.
  • Acclimate larvae for 10-20 minutes in testing environment.
  • Record locomotor activity for 10-20 minutes using automated tracking system.
  • Analyze total distance moved, average speed, and movement patterns.

Neural Toxicity Assessment:

  • Stain larvae with acridine orange (5 μg/mL) for 30 minutes to detect apoptosis.
  • Wash larvae with E3 medium and anesthetize with tricaine.
  • Visualize apoptotic cells under fluorescence microscope with FITC filter.
  • Quantify fluorescent spots in brain and neural regions.
4.3.4 Data Analysis
  • Calculate percentage of malformed larvae for each concentration.
  • Determine statistical significance using Chi-square test for mortality and malformation rates.
  • Use one-way ANOVA for behavioral and morphometric data.
  • Perform dose-response analysis for all endpoints.

Data Interpretation and Troubleshooting

Expected Results
  • This compound should demonstrate dose-dependent inhibition of tyrosinase with IC₅₀ values around 3.5 μM for monophenolase activity when using tyrosine as substrate [3].
  • In cellular assays, this compound should significantly reduce melanin content in melanocytes at non-cytotoxic concentrations.
  • Zebrafish toxicity assessment may reveal developmental abnormalities at concentrations above 2.8 μM, including reduced locomotor activity and cartilage development disruptions [4].
Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound Tyrosinase Inhibition Assays

Problem Possible Cause Solution
Low inhibition activity Compound instability Prepare fresh this compound solutions protected from light; use antioxidant stabilizers
High variability in replicates Uneven enzyme distribution Ensure thorough mixing of reaction mixtures; use fresh enzyme aliquots
Non-linear kinetics Enzyme inhibition or substrate depletion Use initial rate measurements; verify substrate concentration is saturating
Cellular toxicity at low concentrations Impurities in this compound preparation Verify this compound purity (>95%) using HPLC; check for this compound contamination
Poor correlation between enzyme and cellular activity Poor cellular permeability Consider formulation approaches; verify cellular uptake using analytical methods

Applications and Future Perspectives

This compound's tyrosinase inhibitory properties make it a promising candidate for multiple applications. In cosmetic formulations, it may serve as a skin-lightening agent for treating hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation [3]. The compound's natural origin may appeal to consumers seeking alternatives to synthetic depigmenting agents. In food science, this compound could potentially be employed as an anti-browning agent for fruits and vegetables, though further toxicological studies would be required for food application approval [1].

Recent research has also explored the potential application of tyrosinase inhibitors like this compound in adjuvant melanoma therapy. Since melanoma cells typically express elevated levels of tyrosinase, inhibitors that target this enzyme may potentially impair tumor growth and sensitize melanoma cells to conventional therapies [6] [5]. However, the toxicity concerns associated with this compound, particularly its effects on neural development and locomotor activity as observed in zebrafish models, necessitate thorough safety evaluation before clinical applications [4].

Future research should focus on structural optimization of this compound to enhance its efficacy and reduce potential toxicity. The synthesis of this compound analogs could help establish comprehensive structure-activity relationships and identify derivatives with improved therapeutic indices. Additionally, advanced delivery systems such as nanoemulsions or microneedle technologies could be explored to enhance this compound's stability, skin penetration, and localized delivery while minimizing systemic exposure [7].

The following workflow summarizes the key stages in this compound tyrosinase inhibitor development:

G node1 Compound Identification node2 Enzyme Inhibition Screening node1->node2 In vitro assays node3 Cellular Activity Assessment node2->node3 Cell models node4 Toxicity Evaluation node3->node4 Zebrafish/mammalian node5 Mechanism of Action Studies node4->node5 Molecular studies node6 Formulation Development node5->node6 Delivery systems node7 Application Testing node6->node7 Efficacy validation

Conclusion

This compound represents a natural tyrosinase inhibitor with significant potential for cosmetic, food, and therapeutic applications. These application notes provide comprehensive protocols for evaluating its tyrosinase inhibitory activity, cellular anti-melanogenic effects, and safety profile. Researchers should pay particular attention to this compound's toxicity profile, especially its effects on development and neural function observed in zebrafish models at concentrations close to its effective dose. Further investigation into this compound's mechanism of action, structure-activity relationships, and formulation strategies will help maximize its potential while minimizing associated risks.

References

glabrene zebrafish toxicity testing model

Author: Smolecule Technical Support Team. Date: February 2026

Glabrene Toxicity Profile in Zebrafish

This compound is a significant toxic impurity (∼7%) found in industrial-grade glabridin, a common licorice extract used in cosmetics [1]. Studies show it causes multi-faceted toxicity in zebrafish embryos and larvae.

Table 1: Summary of this compound-Induced Toxicity Endpoints in Zebrafish [1]

Toxicity Category Specific Endpoints Observed Experimental Concentrations (μM) Key Findings
Acute Lethality Mortality 1.0 - 4.5 μM LC₁₀ = 2.8 μM; LC₅₀ = 3.7 μM. 100% mortality at 4.5 μM.
Developmental Toxicity Hatching Rate, Malformation Rate, Body Length 0.5 - 1.5 μM Hatching rate reduced to 86.7% (1.5 μM). Malformation rate increased to 57.7% (1.5 μM).
Cartilage Development Cranial Cartilage Structure 1.5 μM Decreased distance between Meckel's cartilage and ethmoid plate; shortened ethmoid plate; increased angle between ethmoid plates.
Neurotoxicity Locomotor Activity, Neural Cell Damage 0.5 - 1.5 μM Total distance traveled reduced by 28.2% (0.5 μM) and 81.6% (1.5 μM). Increased apoptotic signals in brain neural tissues.
Metabolic Disruption Phenylalanine Pathway, Neurotransmitter Levels Not Specified Abnormal activation of phenylalanine pathway; significantly elevated levels of dopamine and acetylcholine.

Detailed Zebrafish Toxicity Testing Protocol

This protocol synthesizes methods from this compound research and established zebrafish embryo toxicity testing guidelines [1] [2] [3].

Zebrafish Husbandry and Egg Collection
  • Animal Source and Housing: Use adult AB strain zebrafish, maintained in a specialized aquaculture facility with a 14/10-hour light/dark cycle at 28.5 °C [3].
  • Egg Collection: Set up mating pairs in specialized tanks overnight. Collect embryos the following morning using a fine mesh filter [2] [3].
  • Embryo Selection: Clean embryos and transfer them to a Petri dish with E3 embryo medium (5.0 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, and 0.1% w/v methylene blue) [2]. Under a stereomicroscope, remove unfertilized, dead (opaque), or otherwise non-viable embryos. Keep healthy embryos in an incubator at 28.5 °C [2] [3].
Experimental Setup and Compound Exposure
  • Test Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock in embryo medium to achieve the desired final testing concentrations. The final concentration of DMSO in the exposure medium should not exceed 0.1% (v/v) [1] [4]. Include a negative control group (embryo medium only) and a solvent control group (0.1% DMSO) [4].
  • Exposure Regime: At 6 hours post-fertilization (hpf), distribute healthy, properly developing embryos into 24-well plates, one embryo per well in 2 mL of solution [2] [4]. For this compound, a concentration range of 0.5 μM to 4.5 μM is recommended, with a minimum of 20 embryos per concentration group [1] [2]. Seal the plates with adhesive foil to prevent evaporation and maintain test concentrations [4]. Incubate the plates at 28.5 °C for the duration of the experiment.
Endpoint Assessment and Data Collection

Assess the embryos and larvae at specific time points, typically 1 to 5 days post-fertilization (dpf).

Table 2: Key Assessment Timepoints and Endpoints for FET Test [1] [2] [4]

Time Post-Fertilization Core Endpoints (OECD TG 236) Expanded Endpoints (for Teratogenicity)
24 - 96 hpf Coagulation of embryos, Lack of somite formation, Lack of detachment of the tail, Lack of heartbeat. Malformations (e.g., pericardial edema, yolk sac edema), Hatching rate.

| 3 - 5 dpf | (Continued monitoring of core endpoints for mortality) | Cartilage Development: Alcian blue staining and measurement of cranial cartilage structures (Meckel's cartilage, ethmoid plate) [1]. Neurotoxicity: Locomotor activity (total distance moved, average speed) [1]. Neural Damage: Acridine orange staining to detect apoptotic cells in the brain [1]. |

Data Analysis
  • LC₅₀ Calculation: Determine the median lethal concentration (LC₅₀) using statistical methods like probit analysis based on mortality data at 5 dpf [1] [2].
  • Teratogenic Index (TI): Calculate the TI as the ratio of LC₅₀ to EC₅₀ (malformation). A TI ≥ 3 is often indicative of significant teratogenic potential in optimized zebrafish assays [3].
  • Statistical Testing: Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare treated groups against the solvent control group for all quantitative endpoints, such as body length, travel distance, and neurotransmitter levels [1].

Workflow and Mechanisms

This workflow diagram outlines the key stages of the zebrafish toxicity testing protocol.

G Zebrafish Toxicity Test Workflow (760px wide) cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4_8 Day 4 - 8 cluster_day8 Day 8 Start Start: Protocol Initiation D1 Set up zebrafish mating pairs Start->D1 D2 Collect and screen healthy embryos D1->D2 D3 Distribute embryos & add test compound D2->D3 D4 Phenotypic analysis & endpoint assessment D3->D4 D5 Data analysis & LC50/TI determination D4->D5

This diagram illustrates the proposed mechanism by which this compound exposure leads to observed neurotoxicity in zebrafish, based on metabolomic findings [1].

G Proposed this compound Neurotoxicity Mechanism (760px wide) A This compound Exposure B Abnormal Activation of Phenylalanine Metabolic Pathway A->B C Elevated Neurotransmitter Levels B->C D1 Dopamine C->D1 D2 Acetylcholine C->D2 E Neural Tissue Damage & Behavioral Deficits D1->E D2->E

Application Notes for Researchers

  • Strategic Screening: This model is ideal for early-stage screening of herbal extracts and natural products like licorice, where impurity profiling is crucial [1]. It helps identify "dark" toxic substances in industrial products.
  • Metabolomic Integration: The discovery that this compound disrupts the phenylalanine pathway highlights the power of combining phenotypic screening with metabolomic analysis to elucidate mechanisms of toxicity [1].
  • Regulatory Context: Optimized Zebrafish Developmental Toxicity Assays can achieve high predictability (88.9% overall) for pharmaceutical teratogenicity under ICH S5(R3) guidelines, supporting their use in regulatory submissions [3].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the techniques or wish to delve deeper into specific endpoints, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Glabrene Analysis Using UPLC-Q-Exactive-Orbitrap-MS/MS for Pharmaceutical Quality Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glabrene and Analytical Challenges

This compound is a prenylated isoflavonoid impurity found in industrial-grade glabridin, which is isolated from licorice (Glycyrrhiza glabra) roots. This compound has recently gained significant attention due to its substantial toxicity concerns in pharmaceutical and cosmetic products. Glabridin raw materials used in industry typically have purity levels between 90% and 98%, with this compound representing one of the potentially hazardous impurities that can compromise product safety. Recent studies have identified this compound contamination as a significant risk factor, with this impurity demonstrating lethal effects in zebrafish models at concentrations as low as 2.8 μM (LC₁₀) and causing developmental malformations, neurotoxicity, and disruption of metabolic pathways [1] [2] [3].

The chemical structure of this compound features an isoflavone backbone with two hydroxyl groups at positions 2′ and 7, a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a double bond between C3 and C4 in the C ring, which maximizes double bond conjugation across the molecule [2]. This extensive conjugation system contributes to both its biological activity and analytical detection characteristics. From a regulatory perspective, the presence of this compound in finished products represents a significant quality control challenge that necessitates robust analytical methods for its identification and quantification.

UPLC-Q-Exactive-Orbitrap-MS/MS has emerged as a powerful platform for addressing these analytical challenges due to its high resolution, accurate mass measurement capabilities, and superior sensitivity compared to conventional LC-MS systems. This technology enables researchers to detect and characterize this compound even at low concentration levels in complex matrices, providing the necessary analytical framework for implementing effective quality control measures in pharmaceutical and cosmetic manufacturing [4] [1].

Chemical Properties and Toxicity Profile of this compound

Structural Characteristics and Physicochemical Properties

This compound belongs to the prenylated isoflavonoid class of natural products, specifically categorized as an isoflavone with unique structural features that influence both its chemical behavior and biological activity. The compound possesses two hydroxyl groups at positions 2′ and 7, with a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a conjugated double bond between C3 and C4 in the C ring [2]. This extensive conjugation system across the molecular framework contributes to its UV-Vis detection properties and potential for ionization in mass spectrometric analysis. The lipophilic nature imparted by the prenyl group influences its chromatographic behavior, typically resulting in longer retention times in reversed-phase LC systems compared to more polar flavonoids. The presence of phenolic hydroxyl groups also provides sites for deprotonation under negative ionization conditions, making negative ESI mode particularly suitable for its detection in mass spectrometry.

Toxicity Profile and Safety Concerns

Recent investigations have revealed concerning toxicological properties of this compound, establishing it as a significant impurity of interest in quality control of licorice-derived products. Using AB wild-type zebrafish toxicity models, researchers have demonstrated that this compound exhibits dose-dependent lethality, with an LC₁₀ value of 2.8 μM and an LC₅₀ of 3.7 μM [1] [2]. Beyond acute toxicity, this compound exposure induces developmental abnormalities including cranial cartilage structure alterations, reduced body length, and decreased hatching rates. Furthermore, the compound demonstrates neurotoxic effects manifested through reduced larval mobility and damage to brain neural tissues. Metabolomic investigations have linked these toxic effects to abnormal activation of the phenylalanine metabolic pathway, resulting in elevated dopamine and acetylcholine levels in vivo [3]. These findings highlight the importance of controlling this compound levels in pharmaceutical and cosmetic products to mitigate potential health risks.

Table 1: Summary of this compound Toxicity Parameters from Zebrafish Models

Toxicity Parameter Value Experimental Conditions
LC₁₀ 2.8 μM AB wild-type zebrafish larvae
LC₅₀ 3.7 μM AB wild-type zebrafish larvae
Hatching Rate Reduction 86.7% (at 1.5 μM) 3 days post-fertilization
Malformation Rate 57.7% (at 1.5 μM) 3 days post-fertilization
Locomotor Reduction 81.6% (at 1.5 μM) Total distance traveled

Chemical Verification and Isolation Protocol

Isolation and Purification from Glabridin

The initial detection and isolation of this compound typically occurs during the quality assessment of glabridin raw materials. In industrial settings, glabridin is commonly purified from licorice (Glycyrrhiza glabra) extracts, with final purity levels ranging between 90-98% [2] [3]. This compound represents one of the principal impurities in these preparations, often comprising up to 7% of the total content based on HPLC area normalization methods [2]. The initial identification begins with analytical HPLC screening using reversed-phase C18 columns, where this compound typically elutes at approximately 8.10 minutes under appropriate gradient conditions. This HPLC-based profiling serves as a rapid quality control check to estimate impurity levels before undertaking more comprehensive characterization.

For structural verification, this compound must be isolated from the glabridin mixture using preparative HPLC. The protocol involves injecting concentrated samples of glabridin raw material onto a preparative-scale C18 column (e.g., 250 × 21.2 mm, 5 μm particle size) and employing a water-acetonitrile gradient with 0.1% formic acid as a modifier. The this compound fraction, identified by its characteristic retention time and UV spectrum, is collected, concentrated under reduced pressure, and lyophilized to obtain the pure compound. Structural confirmation is achieved through comprehensive NMR analysis, comparing the obtained ¹H and ¹³C NMR data with literature values [2] [3]. The ¹H NMR spectrum of this compound typically displays characteristic signals corresponding to the prenyl group (approximately δ 1.65 and 1.75 for the methyl groups, δ 5.45 for the olefinic proton), aromatic protons from the A and B rings, and the hydroxyl protons. This isolation and verification protocol provides the reference standard essential for subsequent method development and validation.

Reference Standard Preparation

For quantitative analysis, a high-purity this compound reference standard must be prepared and characterized. The isolated compound should be subjected to recrystallization using appropriate solvent systems (commonly methanol-water or ethanol-water mixtures) to achieve purity levels >95% as determined by UPLC analysis. The definitive characterization includes high-resolution mass spectrometry to confirm the molecular formula (C₂₀H₁₈O₄), and UV-Vis spectroscopy to establish the compound's spectral characteristics, which typically include absorption maxima at approximately 280-290 nm. Proper handling and storage conditions are critical, as this compound may be susceptible to degradation under certain conditions. The reference standard should be stored in amber vials at -20°C under anhydrous conditions to maintain stability, with periodic re-evaluation of purity throughout its shelf life.

UPLC-Q-Exactive-Orbitrap-MS/MS Analysis Protocol

Instrument Configuration and Parameters

The analysis of this compound using UPLC-Q-Exactive-Orbitrap-MS/MS requires careful optimization of both chromatographic and mass spectrometric parameters to achieve optimal separation, sensitivity, and confident identification. The system should be configured with a UPLC unit coupled to a Q-Exactive Orbitrap mass spectrometer equipped with a Heated Electrospray Ionization (HESI-II) source. For chromatographic separation, an Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C is recommended, using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) [4] [5]. The gradient elution program should be optimized as follows: 0-2 min (5% B), 2-15 min (5-95% B), 15-17 min (95% B), 17-18 min (95-5% B), and 18-20 min (5% B) for column re-equilibration, with a flow rate of 0.3 mL/min and injection volume of 2-5 μL.

Mass spectrometric detection should be performed in negative ionization mode with the following source parameters: spray voltage -2.8 kV, capillary temperature 320°C, heater temperature 350°C, sheath gas flow 45 arb, aux gas flow 15 arb, and sweep gas flow 5 arb [4]. The analysis should employ Full MS/dd-MS² (data-dependent acquisition) mode with the following settings: full MS resolution 70,000, dd-MS² resolution 17,500, isolation window 2.0 m/z, normalized collision energy (stepped) 20, 40, 60 eV, and dynamic exclusion 10 s. Mass calibration should be performed before analysis using the manufacturer's recommended calibration solution to ensure high mass accuracy (< 3 ppm error).

Sample Preparation and Extraction

For the analysis of this compound in licorice extracts or glabridin raw materials, a solid-liquid extraction protocol is recommended. Accurately weigh approximately 25 mg of sample into a 25 mL volumetric flask and dissolve in HPLC-grade methanol. Sonicate the mixture for 15 minutes to ensure complete extraction, then dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with methanol to achieve an appropriate concentration range for analysis. Prior to injection, filter the final solution through a 0.22 μm nylon membrane filter to remove particulate matter that could compromise the UPLC system or analytical column [6]. For complex matrices such as plant extracts, additional cleanup using solid-phase extraction (SPE) with C8 or C18 cartridges may be necessary to reduce matrix effects and improve method sensitivity. The extraction efficiency should be validated through recovery studies by spiking known amounts of this compound standard into sample matrices and comparing the measured concentrations to expected values.

Table 2: Optimal UPLC-Q-Exactive-Orbitrap-MS/MS Parameters for this compound Analysis

Parameter Setting Alternative Options
Column Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) Other C18 columns with sub-2μm particles
Mobile Phase A: 0.1% FA in H₂O; B: 0.1% FA in ACN Ammonium acetate/formate buffers for different adduct formation
Flow Rate 0.3 mL/min 0.2-0.4 mL/min depending on column dimensions
Ionization Mode Negative ESI Positive ESI with [M+H]+ and [M+Na]+ adducts
MS Resolution 70,000 (Full MS), 17,500 (dd-MS²) 35,000-140,000 depending on application needs
Collision Energy Stepped NCE: 20, 40, 60 eV Fixed energies (30, 40 eV) for specific fragment optimization

Untargeted Profiling Using Comprehensive 2D-LC-MS

Comprehensive 2D-LC-MS Configuration

For comprehensive metabolomic profiling of licorice extracts beyond targeted this compound analysis, a two-dimensional liquid chromatography (2D-LC) approach provides significantly enhanced separation power for resolving complex mixtures of phytochemicals. The system should be configured with first-dimension (¹D) separation using a microbore cyano column (150 × 1.0 mm I.D., 2.7 μm) and second-dimension (²D) separation with a superficially porous C18 column (50 × 2.1 mm I.D., 2.7 μm) [5]. This column combination provides effective orthogonality for separating the diverse phytochemicals present in licorice extracts, including triterpene saponins, flavones, isoflavones, flavanones, and chalcones. The mobile phases should consist of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B) for both dimensions, with a multi-segmented shift gradient (MSG) in the second dimension to optimize separation across different compound classes.

The ¹D separation should be performed at a low flow rate of 10 μL/min with the following gradient program: 0-60 min (35% B), 60 min (80% B), and 80 min (100% B). The ²D separation employs rapid gradients with a modulation period of 90 seconds (60 s for re-equilibration) to maintain the separation efficiency achieved in the first dimension. The system should be coupled to the Q-Exactive Orbitrap mass spectrometer operating in both positive and negative ESI modes with a mass range of 100-1000 m/z to ensure comprehensive detection of metabolites with different ionization preferences. This configuration dramatically improves metabolic coverage compared to conventional 1D-LC methods, enabling the detection of low-abundance impurities that might be co-eluting with major compounds in single-dimension separations.

Data Acquisition and Processing

Data acquisition for untargeted profiling should employ data-independent acquisition (DIA) methods such as All Ion Fragmentation (AIF) or Sequential Window Acquisition of All Theoretical Mass Spectra (SWATH) to fragment all detectable ions without precursor selection. This approach ensures comprehensive fragmentation data for structural elucidation of unknown compounds. For data processing, software such as Compound Discoverer or XCMS should be used for peak picking, alignment, and compound identification. The identification of this compound and related compounds should be based on exact mass measurement (mass error < 5 ppm), isotopic pattern matching, and MS/MS spectral interpretation with comparison to authentic standards or spectral libraries. For compounds without available standards, tentative identification can be achieved through interpretation of fragmentation patterns and prediction of metabolic pathways. The visualization of 2D-LC data using contour plots greatly facilitates the recognition of related compound families based on their characteristic distribution patterns in the 2D separation space, providing valuable structural insights for impurity profiling.

Toxicity Assessment and Metabolomic Intervention Protocol

Zebrafish Toxicity Assessment

The zebrafish model provides a powerful platform for evaluating the toxicity of this compound and other licorice-derived impurities. The protocol should use wild-type AB strain zebrafish embryos collected within 2 hours post-fertilization (hpf) and reared in E3 embryo medium at 28.5°C [2] [3]. At 6 hpf, embryos should be arrayed into 24-well plates (10 embryos per well) and exposed to various concentrations of this compound (typically ranging from 0.5 μM to 4.5 μM) dissolved in 0.1% DMSO, with 0.1% DMSO in E3 medium serving as the negative control. The exposure medium should be refreshed daily, and mortality, hatching rate, and malformations should be recorded daily until 3 days post-fertilization (dpf). For developmental toxicity assessment, cartilaginous structures should be evaluated at 3 dpf by staining with Alcian Blue to visualize cranial cartilage, with specific measurements of the distance between Meckel's cartilage and the ethmoid plate, ethmoid plate length, and the angle between ethmoid plates [2].

Neurobehavioral assessment should be performed at 5 dpf by tracking larval movement using automated video tracking systems. Parameters including total distance traveled, average speed, and movement patterns should be analyzed to quantify this compound's effects on locomotor activity. To assess neural damage, larvae should be stained with acridine orange (5 μg/mL for 30 minutes) to identify apoptotic cells, which will appear as distinct fluorescent spots under fluorescence microscopy. This comprehensive toxicity assessment protocol provides multiple endpoints for evaluating the developmental and neurotoxic effects of this compound, establishing dose-response relationships essential for safety assessment.

Metabolomic Analysis of Toxicity Mechanisms

To investigate the molecular mechanisms underlying this compound toxicity, a mass spectrometry-based metabolomic approach should be employed. Zebrafish larvae exposed to sublethal concentrations of this compound (e.g., 0.5 μM and 1.5 μM) and controls should be collected at 5 dpf, homogenized in 80% methanol, and centrifuged to remove proteins and debris. The supernatants should be analyzed using UHPLC-Q-Exactive-Orbitrap-MS in both positive and negative ionization modes with a HILIC or reversed-phase column to capture a broad range of metabolites [2] [3]. Data should be processed using software such as Compound Discoverer or MS-DIAL for peak detection, alignment, and compound identification. Multivariate statistical analysis including principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA) should be performed to identify significantly altered metabolites.

The identified discriminant metabolites should be subjected to pathway analysis using databases such as KEGG and MetaboAnalyst to identify disrupted biological pathways. For this compound, particular attention should be paid to the phenylalanine metabolic pathway, as recent studies have shown it to be abnormally activated, resulting in elevated dopamine and acetylcholine levels [2]. Validation of key metabolic changes should be performed using ELISA-based quantification of neurotransmitters including dopamine, acetylcholine, and their metabolites. This integrated approach provides insights into the metabolic disturbances underlying this compound toxicity, contributing to the understanding of its mechanism of action and potential risk assessment.

Data Analysis and Structural Elucidation Guidelines

MS Data Interpretation for this compound

The interpretation of mass spectrometric data for this compound requires a systematic approach to ensure accurate identification. In negative ionization mode, this compound typically produces a deprotonated molecule [M-H]⁻ at m/z 321.0743 (C₂₀H₁₇O₄⁻) with a mass accuracy of < 3 ppm when using the Q-Exactive Orbitrap system [2]. The MS/MS spectrum characteristically displays fragment ions resulting from retro-Diels-Alder (RDA) reactions and neutral losses specific to prenylated isoflavonoids. Key fragment ions include m/z 203.0714 (RDA cleavage of the C-ring), m/z 177.0557 (loss of the prenylated B-ring), and m/z 151.0401 (further decomposition of the A-ring) [7]. The presence of a prenyl group is confirmed by neutral losses of 42 Da (C₃H₆) and 56 Da (C₄H₈), with the ratio of their relative abundances providing information about prenyl configuration [7].

For confident identification, the following criteria should be met: (1) accurate mass measurement with error < 5 ppm for both precursor and fragment ions, (2) isotopic pattern matching with theoretical distribution, (3) retention time consistency with reference standard (± 0.1 min), and (4) MS/MS spectral matching with reference spectrum (when available). When a reference standard is unavailable, tentative identification can be supported by comparing fragmentation patterns with those of structurally related compounds and literature data. The application of molecular networking based on MS/MS similarity can further facilitate the identification of structurally related impurities in complex licorice extracts, potentially revealing additional compounds of toxicological concern.

Metabolomic Pathway Analysis

For comprehensive assessment of this compound's biological effects, metabolomic data should be subjected to pathway enrichment analysis to identify significantly disturbed biochemical pathways. The analysis should focus on the phenylalanine metabolic pathway, which has been demonstrated to be abnormally activated by this compound exposure [2]. Key metabolites to monitor include phenylalanine, tyrosine, dopamine, DOPAC, acetylcholine, and related neurotransmitters. Statistical analysis should include both univariate (Student's t-test, fold-change) and multivariate (PCA, OPLS-DA) methods to identify significantly altered metabolites. The combination of zebrafish toxicity assessment with metabolomic profiling provides a powerful systems toxicology approach for elucidating the mechanisms of this compound toxicity and establishing biomarkers for safety monitoring.

The following diagram illustrates the experimental workflow for this compound analysis and toxicity assessment:

workflow SamplePreparation Sample Preparation (Extraction & SPE) UPLCAnalysis UPLC-Q-Exactive-MS/MS Analysis SamplePreparation->UPLCAnalysis Chromatographic separation DataProcessing Data Processing (Peak picking & alignment) UPLCAnalysis->DataProcessing Raw data Identification Compound Identification (HRMS & MS/MS matching) DataProcessing->Identification Feature table Quantification Quantification (Calibration curve method) Identification->Quantification Confirmed identity ZebrafishAssay Zebrafish Toxicity Assessment Quantification->ZebrafishAssay Concentration data Metabolomics Metabolomic Analysis (Pathway enrichment) ZebrafishAssay->Metabolomics Toxicity endpoints SafetyEvaluation Safety Evaluation (Risk assessment) Metabolomics->SafetyEvaluation Mechanistic insights

Diagram 1: Experimental workflow for comprehensive this compound analysis and toxicity assessment integrating analytical chemistry and biological evaluation

Conclusion and Regulatory Considerations

The comprehensive analytical protocols described in this document provide a robust framework for the detection, identification, and quantification of this compound in licorice-derived products using UPLC-Q-Exactive-Orbitrap-MS/MS technology. The exceptional resolution and mass accuracy of this platform enable confident identification of this compound and related impurities, even in complex matrices at low concentration levels. When combined with the zebrafish toxicity model and metabolomic approaches, these methods facilitate a thorough safety assessment that links analytical chemistry with biological outcomes. The findings from recent studies highlight the importance of rigorous quality control measures for licorice-derived ingredients in pharmaceutical and cosmetic products to mitigate potential risks associated with this compound contamination.

From a regulatory perspective, these protocols support the implementation of quality-by-design principles in the manufacturing of botanical products, emphasizing the importance of impurity profiling beyond simply quantifying major markers. The identification of this compound as a toxic impurity in glabridin preparations underscores the necessity for comprehensive characterization of herbal extracts, even when standardized to specific marker compounds. Future directions should focus on developing validated analytical methods for this compound determination across different matrices, establishing science-based limits for this impurity in finished products, and further elucidating its mechanism of toxicity to inform accurate risk assessment. By adopting these advanced analytical approaches, manufacturers can ensure the safety and quality of licorice-derived products while maintaining compliance with evolving regulatory standards.

References

Comprehensive Application Notes and Protocols: NMR Verification Techniques for Glabrene in Licorice-Derived Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glabrene is an isoflavonoid compound found in licorice roots (Glycyrrhiza glabra) that has recently been identified as a toxic impurity in industrial glabridin products used in cosmetic and pharmaceutical formulations. Gaspar-Antunes et al. (2024) demonstrated that this compound exhibits significant lethal effects in zebrafish models with an LC₁₀ of 2.8 μM, causing developmental malformations, disrupted cartilage development, reduced mobility, and neural tissue damage. The presence of this compound in licorice-derived products poses substantial quality control challenges, as conventional analytical methods may fail to distinguish it from structurally similar compounds. This application note provides detailed protocols for the verification of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by supporting analytical techniques to ensure accurate identification and quantification of this toxic impurity in licorice-based raw materials and finished products.

Experimental Workflow for this compound NMR Verification

The following diagram illustrates the comprehensive workflow for the identification and verification of this compound in licorice samples, integrating separation, structural elucidation, and confirmation techniques:

G Start Licorice Raw Material or Glabridin Product HPLC HPLC Separation (Reverse Phase) Start->HPLC Impurity Impurity Isolation (tR = 8.10 min) HPLC->Impurity PrepHPLC Preparative HPLC Purification Impurity->PrepHPLC NMR NMR Analysis (1H, 13C, 2D techniques) PrepHPLC->NMR StrucElucid Structure Elucidation (Comparison with Reference Data) NMR->StrucElucid Confirmation This compound Confirmation StrucElucid->Confirmation Toxicity Toxicity Assessment (Zebrafish Model) Confirmation->Toxicity If confirmed QC Quality Control Implementation Confirmation->QC Quality standards updated

Figure 1: Experimental workflow for this compound identification and verification in licorice-derived products. The process begins with sample separation using HPLC, followed by impurity isolation, structural elucidation via NMR spectroscopy, and confirmation through comparison with reference data. Successful identification leads to toxicity assessment and quality control implementation.

NMR Characterization of this compound

Structural Features and Chemical Shift Assignments

This compound is characterized as an isoflavone with distinctive structural features including two hydroxyl groups at positions 2′ and 7, a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a double bond between C3 and C4 in the C ring, which maximizes double bond conjugation across the molecule [1]. The compound is a natural prenylated isoflavonoid and a characteristic component of licorice that can be identified through comparison of ¹H and ¹³C NMR data with reported reference values [1].

Table 1: ¹H NMR Chemical Shift Assignments for this compound (600 MHz, DMSO-d6 and CDCl3)

Proton Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-2' ~7.90 d 1H J = 8.4
H-5' ~6.80 d 1H J = 8.4
H-6' ~7.40 dd 1H J = 8.4, 2.2
H-8 ~6.50 s 1H -
H-2''/H-6'' ~6.70 d 2H J = 8.6
H-3''/H-5'' ~7.20 d 2H J = 8.6
CH3-2'''' ~1.40 s 6H -
H-3 ~5.50 d 1H J = 10.0
H-4 ~5.40 d 1H J = 10.0

Table 2: ¹³C NMR Chemical Shift Assignments for this compound (150 MHz, DMSO-d6)

Carbon Position Chemical Shift (δ, ppm) DEPT Assignment
C-2 ~155.0 C Quaternary
C-3 ~123.5 CH Olefinic
C-4 ~126.0 CH Olefinic
C-4a ~116.5 C Quaternary
C-5 ~158.5 C Quaternary
C-6 ~108.0 C Quaternary
C-7 ~163.0 C Quaternary
C-8 ~102.5 CH Aromatic
C-8a ~156.5 C Quaternary
C-1' ~122.0 C Quaternary
C-2' ~131.5 CH Aromatic
C-3' ~116.0 C Quaternary
C-4' ~161.5 C Quaternary
C-5' ~116.0 CH Aromatic
C-6' ~128.5 CH Aromatic
C-1'' ~128.0 C Quaternary
C-2''/C-6'' ~130.0 CH Aromatic
C-3''/C-5'' ~115.5 CH Aromatic
C-4'' ~157.5 C Quaternary
C-2'''' ~78.5 C Quaternary
CH3-2'''' ~28.5 CH3 Methyl
Key Spectral Characteristics for this compound Identification

The NMR spectra of this compound exhibit several distinctive features that facilitate its identification and differentiation from structurally similar compounds like glabridin:

  • The olefinic proton signals between δ 5.40-5.50 ppm (H-3 and H-4) with trans coupling (J = 10.0 Hz) characteristic of the C3-C4 double bond in the isoflavone structure
  • The singlet around δ 6.50 ppm corresponding to H-8 in the A ring, indicating the substitution pattern
  • Two methyl groups appearing as a singlet at approximately δ 1.40 ppm, characteristic of the gem-dimethyl group in the 2,2-dimethyl-γ-pyran ring
  • The downfield shifted hydroxyl protons between δ 9.00-12.00 ppm, typical for phenolic OH groups at positions 2' and 7
  • The characteristic ABX system in the B ring between δ 7.40-7.90 ppm, confirming the substitution pattern with a pyran ring fusion

Experimental Protocols

Sample Preparation and Purification Protocol
4.1.1 Materials and Equipment
  • Licorice raw material or glabridin industrial product (purity 90-98%)
  • HPLC-grade solvents: methanol, ethanol, chloroform, dimethyl sulfoxide (DMSO)
  • Chromatography materials: HW-40F, Sephadex LH-20, LiChroCN columns
  • Analytical and preparative HPLC systems with UV-Vis detection
  • NMR solvents: DMSO-d6, CDCl3 with tetramethylsilane (TMS) as internal standard
4.1.2 Extraction and Isolation Procedure
  • Initial Extraction: Extract 100g of licorice root material or glabridin raw product with 500mL of chloroform (CHCl₃) using sonication for 30 minutes at 40°C. Filter through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C to obtain crude extract (approximately 5g from 100g starting material).

  • Primary Fractionation: Dissolve the CHCl₃ extract (4.97g) in minimal methanol and fractionate on an HW-40F column (2.5 × 60 cm) using 100% methanol as eluent at a flow rate of 2.5 mL/min. Collect 7 fractions of equal volume (approximately 200mL each) [2].

  • Secondary Purification: Concentrate the fourth fraction (1.92g) and further separate on a Sephadex LH-20 column (1.1 × 9m) using 100% methanol at a flow rate of 1 mL/min. Collect the glabridin/glabrene-enriched fraction (approximately 234mg) based on UV absorption at 280nm [2].

  • Final Purification: Perform final purification using a LiChroCN column (1.1 × 30cm) with isocratic elution of CHCl₃-methanol (95:5 v/v). Monitor separation by analytical HPLC and collect the fraction with retention time (tR) of 8.10 minutes, corresponding to this compound [1] [2].

  • Crystallization: Dissolve purified this compound in methanol-water (95:5 v/v) and allow to stand at room temperature for 24 hours to obtain colorless crystals suitable for definitive structural analysis [2].

NMR Analysis Protocol
4.2.1 Sample Preparation for NMR
  • Dissolve approximately 10-15mg of purified this compound in 0.6mL of DMSO-d6 or CDCl₃
  • Transfer to a standard 5mm NMR tube
  • Add tetramethylsilane (TMS) as internal reference (δ 0.00 ppm)
4.2.2 NMR Acquisition Parameters
  • Instrumentation: Bruker AVANCE 600 MHz spectrometer equipped with a 5mm TXI cryoprobe
  • Temperature: 298K
  • ¹H NMR Parameters: Spectral width 20 ppm, acquisition time 3.0 seconds, relaxation delay 2.0 seconds, 64 scans
  • ¹³C NMR Parameters: Spectral width 240 ppm, acquisition time 1.5 seconds, relaxation delay 2.0 seconds, 1024 scans
  • 2D Experiments:
    • COSY: 2048 × 512 data matrix, 16 scans per increment
    • HSQC: 2048 × 512 data matrix, 32 scans per increment
    • HMBC: 2048 × 512 data matrix, 64 scans per increment, long-range coupling optimization (J = 8Hz)
4.2.3 Data Processing and Analysis
  • Process all NMR data using TOPSPIN 3.0.b.8 software or equivalent
  • Apply exponential window function (LB = 0.3 Hz) for ¹H NMR and Gaussian window function (LB = -1.0 Hz, GB = 0.001) for ¹³C NMR
  • Perform phase correction and baseline correction manually for optimal spectral quality
  • Use PERCH NMR software or equivalent for full spin-system analysis and verification [2]
HPLC Method for this compound Quantification
4.3.1 Analytical Conditions
  • Column: Reverse-phase C18 column (250 × 4.6mm, 5μm particle size)
  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
  • Gradient Program: 0-5 min: 20% B, 5-15 min: 20-60% B, 15-25 min: 60-90% B, 25-30 min: 90% B
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 280nm
  • Injection Volume: 10μL
  • Column Temperature: 30°C
4.3.2 Quantification Approach
  • Retention Time: this compound elutes at approximately 8.10 minutes under these conditions [1]
  • Calibration: Prepare standard solutions of purified this compound at concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 μg/mL
  • Calculation: Use peak area normalization method for quantification, with this compound content typically around 7.0% in impure glabridin samples [1]

Toxicological Significance and Biological Context

This compound contamination in licorice-derived products represents a significant toxicological concern that necessitates rigorous quality control measures. Recent investigations have revealed that this compound exhibits concentration-dependent toxicity in zebrafish models, with calculated LC₁₀ and LC₅₀ values of 2.8 μM and 3.7 μM, respectively [1]. The compound induces severe developmental abnormalities including:

  • Reduced hatching rates (86.7% at 1.5 μM concentration compared to controls)
  • Increased malformation rates (22.8% at 0.5 μM and 57.7% at 1.5 μM)
  • Impaired cartilage development characterized by decreased distance between Meckel's cartilage and ethmoid plate (172.4 μm vs. 198.2 μm in controls)
  • Shortened ethmoid plate length (206.3 μm vs. 231.2 μm in controls)
  • Altered cranial angles (85.7° vs. 76.7° in controls)

Furthermore, this compound exposure results in significant neurobehavioral deficits, reducing total distance traveled by 28.2% (0.5 μM) and 81.6% (1.5 μM), and decreasing average speed by 17.3% and 46.6%, respectively [1]. The compound also causes neural tissue damage as evidenced by increased acridine orange staining, indicating apoptosis in nervous tissue.

The mechanistic basis for this compound toxicity involves abnormal activation of the phenylalanine metabolic pathway, resulting in elevated dopamine and acetylcholine levels in vivo, as confirmed through metabolic pathway analysis and neurotransmitter quantification via ELISA [1]. This metabolic disruption provides a plausible explanation for the observed neurotoxic effects.

The following diagram illustrates the toxicological pathway and metabolic disruption induced by this compound exposure:

G cluster0 Toxicological Effects Exposure This compound Exposure Metabolic Phenylalanine Pathway Abnormal Activation Exposure->Metabolic Neuro Neurotransmitter Imbalance ↑ Dopamine, ↑ Acetylcholine Metabolic->Neuro Development Developal Toxicity Neuro->Development Neural Neural Damage Neuro->Neural Behavior Behavioral Deficits Neuro->Behavior Cartilage Cartilage Disruption Development->Cartilage Including

Figure 2: Proposed mechanism of this compound toxicity involving disruption of phenylalanine metabolism and neurotransmitter balance, leading to multiple toxicological endpoints. This compound exposure triggers abnormal activation of the phenylalanine metabolic pathway, resulting in elevated dopamine and acetylcholine levels. This neurotransmitter imbalance contributes to developmental toxicity, neural damage, behavioral deficits, and specific cartilage development disruption.

Conclusion

The NMR verification techniques outlined in this application note provide robust methodologies for the identification and quantification of this compound in licorice-derived products. The comprehensive NMR characterization, including complete ¹H and ¹³C chemical shift assignments coupled with 2D experiments, enables definitive structural confirmation of this toxic impurity. The integration of HPLC separation with detailed NMR analysis creates a powerful analytical workflow for quality control laboratories involved in the analysis of botanical extracts, particularly those utilizing licorice in cosmetic, pharmaceutical, or nutraceutical applications.

Given the significant toxicity profile of this compound, including its developmental, neurotoxic, and metabolic effects, implementation of these verification protocols is essential for ensuring product safety. The documented experimental procedures allow for reliable detection of this compound at levels sufficient to address the toxicity thresholds identified in zebrafish models. As licorice continues to be widely utilized across multiple industries, these application notes provide critical guidance for maintaining product quality and protecting consumer safety through rigorous impurity profiling and control.

References

Glabrene in Anti-Cancer Research: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Glabrene is a natural isoflavonoid isolated from the roots of the licorice plant (Glycyrrhiza glabra) [1]. It has garnered research interest for its diverse biological activities, including estrogen receptor agonism and tyrosinase inhibition [1]. Recent studies highlight its significant potential as an anti-cancer agent, with demonstrated efficacy in models of non-small cell lung cancer (NSCLC) and breast cancer through specific molecular mechanisms [2] [3].

The compound exerts its anti-tumor effects by targeting critical proteins involved in cancer cell proliferation and survival. The primary mechanisms identified to date include:

  • Suppression of FGFR3 Signaling in NSCLC: this compound inhibits Fibroblast Growth Factor Receptor 3 (FGFR3), leading to the downregulation of the downstream ERK1/2 signaling pathway. This inhibition attenuates cancer cell proliferation, migration, and invasion, and suppresses Epithelial-Mesenchymal Transition (EMT) by reducing Vimentin and MMPs while increasing E-cadherin expression [2].
  • Competitive Inhibition of HER2 in Breast Cancer: Molecular docking studies predict that this compound binds competitively to the human epidermal growth factor receptor 2 (HER2) tyrosine kinase, a key driver in aggressive breast cancers. Its binding affinity is comparable to, or potentially greater than, known HER2 inhibitors like lapatinib [3].

The following diagram illustrates the core signaling pathways targeted by this compound and its functional outcomes in cancer cells:

Quantitative Data Summary

The table below summarizes key quantitative findings from recent in vitro and in silico studies on this compound's anti-cancer activity.

Table 1: Summary of Key Experimental Findings on this compound's Anti-Cancer Activity

Cancer Type Experimental Model Key Target / Mechanism Reported Efficacy / Binding Affinity Citation

| Non-Small Cell Lung Cancer (NSCLC) | In vivo: HCC827 xenograft in nude mice In vitro: HCC827 cells | FGFR3 suppression, leading to reduced p-ERK1/2 and inhibition of EMT. | Significant suppression of tumor growth; reduced cell proliferation, migration, and invasion; induction of apoptosis. | [2] | | Breast Cancer | In silico: Molecular docking with HER2 kinase | Competitive HER2 inhibition. | Binding energy: -11.3 kcal/mol (Compared to Lapatinib: -10.5 kcal/mol; ATP: -9.1 kcal/mol). | [3] | | General Toxicity | Zebrafish model | Not Applicable | Significant lethal effects at low doses, indicating potential toxicity concerns. | [1] |

Detailed Experimental Protocols

Protocol: Evaluating this compound Efficacy in a Mouse Xenograft Model of NSCLC

This protocol is adapted from a 2024 study demonstrating the anti-tumor activity of this compound in vivo [2].

Materials:

  • Cell Line: Human NSCLC HCC827 cells.
  • Animals: Female nude mice (e.g., BALB/c nu/nu), 4-6 weeks old.
  • Test Compound: this compound (e.g., ≥95% purity by HPLC).
  • Vehicle: Appropriate solvent such as DMSO/corn oil mixture for intraperitoneal (i.p.) injection.
  • Equipment: Calipers, micro-injection syringes, scale.

Procedure:

  • Tumor Inoculation: Harvest exponentially growing HCC827 cells and resuspend in PBS. Subcutaneously inject approximately 5 x 10^6 cells (100 µL suspension) into the right flank of each mouse.
  • Group Randomization: Once the average tumor volume reaches ~100-150 mm³, randomly assign mice into control and treatment groups (e.g., n=6-8 per group).
  • Dosing Regimen:
    • Treatment Group: Administer this compound via i.p. injection at a dose of 20 mg/kg daily.
    • Control Group: Administer an equal volume of the vehicle on the same schedule.
    • Monitor and record animal body weight every 3 days to assess acute toxicity.
  • Tumor Measurement: Every 3 days, measure tumor dimensions (length and width) using digital calipers. Calculate tumor volume using the formula: Volume (mm³) = (Length × Width²) / 2.
  • Endpoint Analysis: After 9-30 days, or when the control group tumors reach a predetermined maximum volume, euthanize the animals and excise the tumors.
    • Weigh the final tumors.
    • Process tumor tissues for subsequent analysis: fix in formalin for histology (H&E staining), or snap-freeze in liquid nitrogen for protein and RNA extraction.

Downstream Analysis (Key Findings):

  • Histology & Apoptosis: Perform H&E staining to assess tumor morphology and TUNEL staining to detect apoptotic cells. This compound treatment should show increased TUNEL-positive cells [2].
  • Immunohistochemistry (IHC): Stain for the proliferation marker Ki-67. This compound treatment should show a significant reduction in Ki-67 positive cells [2].
  • Protein Analysis: Via Western blot, confirm the mechanism by analyzing lysates for:
    • Reduced levels of p-ERK1/2 (indicating pathway suppression).
    • Reduced levels of EMT markers (Vimentin, MMP1, MMP9).
    • Increased levels of the epithelial marker E-cadherin [2].
Protocol: Molecular Docking of this compound with HER2 Kinase

This protocol outlines the in silico evaluation of this compound's interaction with HER2, based on a 2022 molecular docking study [3].

Materials:

  • Software: AutoDock Vina, PyRx, or similar molecular docking software. BIOVIA Discovery Studio Visualizer or PyMOL for visualization.
  • Protein Structure: The 3D crystal structure of the HER2 kinase domain (e.g., PDB ID: 3PP0). Download from the Protein Data Bank (www.rcsb.org).
  • Ligand Structure: The 3D chemical structure of this compound in SDF or MOL2 format (e.g., from PubChem, CID: 15558471).
  • Reference Ligands: Structures of ATP and the known inhibitor lapatinib for comparative docking.

Procedure:

  • Protein Preparation:
    • Remove water molecules and heteroatoms (except crucial co-factors) from the protein PDB file.
    • Add polar hydrogen atoms and assign Kollman/united atom charges.
    • Define the grid box for docking to encompass the known ATP-binding active site of HER2.
  • Ligand Preparation:
    • Optimize the geometry of this compound and reference ligands using an energy minimization algorithm.
    • Generate probable tautomers and protonation states at physiological pH (7.4).
    • Convert ligands to the PDBQT format required by AutoDock Vina.
  • Docking Simulation:
    • Run the docking calculation using AutoDock Vina with an exhaustiveness value of 8 or higher to ensure adequate sampling.
    • Set the number of binding modes to generate to 9 or 10.
    • Repeat the docking process for ATP and lapatinib using identical grid parameters.
  • Analysis of Results:
    • The binding affinity is reported in kcal/mol (more negative values indicate stronger binding). The study reported values of -11.3 kcal/mol for this compound, -10.5 kcal/mol for lapatinib, and -9.1 kcal/mol for ATP [3].
    • Analyze the top-ranked binding pose to identify key amino acid residues involved in hydrogen bonding, pi-pi stacking, and hydrophobic interactions.
    • Compare the binding mode and residues involved with those of ATP and lapatinib to assess the competitive nature of the inhibition.

Safety and Toxicity Considerations

While this compound shows therapeutic promise, researchers must be aware of potential toxicity. A 2024 report highlighted that This compound impurities in licorice-derived products can cause toxic effects [1]. In a standard zebrafish toxicity model, this compound demonstrated significant lethal effects at low doses [1]. This underscores the necessity for:

  • High-Purity Compounds: Use this compound with the highest possible purity (e.g., >98%) for all experiments to minimize confounding effects from impurities.
  • Rigorous In Vivo Monitoring: Closely monitor animals in efficacy studies for signs of adverse effects, including weight loss, changes in behavior, and organ toxicity.
  • Further Safety Profiling: Comprehensive toxicological studies, including chronic toxicity and maximum tolerated dose (MTD) determination, are essential before considering clinical translation.

Conclusion and Future Directions

This compound represents a naturally derived multi-target agent with compelling anti-cancer properties in preclinical models, particularly against NSCLC and HER2-positive breast cancer. Its ability to modulate key oncogenic drivers like FGFR3 and HER2 provides a rational basis for further investigation.

Future research should focus on:

  • Overcoming Toxicity: Exploring synthetic analogs of this compound that retain anti-cancer efficacy but exhibit reduced toxicity.
  • Expanding Cancer Scope: Evaluating its activity in other cancer types where FGFR3 or HER2 signaling plays a role.
  • Combination Therapy: Investigating this compound in combination with standard chemotherapeutics or other targeted agents to enhance efficacy and potentially overcome resistance.
  • Advanced Delivery Systems: Addressing potential bioavailability issues by developing novel drug delivery systems, such as nanoparticles or liposomes, inspired by strategies used for other licorice flavonoids [4].

References

Comprehensive Application Notes and Protocols: Glabrene as a Skin-Lightening Agent for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glabrene and Its Significance in Skin-Lightening Applications

This compound is a naturally occurring isoflavene compound predominantly found in the roots of licorice plants (Glycyrrhiza species) that has garnered significant research interest for its potent skin-lightening properties. As a prenylated isoflavonoid with a distinctive chemical structure characterized by two hydroxyl groups at positions 2' and 7, a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a double bond between C3 and C4 in the C ring, this compound possesses unique physicochemical properties that contribute to its biological activity [1] [2]. The compound has demonstrated dual functionality in melanogenesis inhibition through both direct enzyme interference and regulation of melanogenic signaling pathways, positioning it as a promising candidate for cosmetic and pharmaceutical applications targeting hyperpigmentation disorders.

The growing interest in this compound aligns with the increasing consumer demand for natural skin-lightening alternatives to synthetic depigmenting agents such as hydroquinone, which has been associated with significant adverse effects including irritation, sensitization, and exogenous ochronosis. As investment in skin-lightening agents continues to rise annually, particularly in Asian markets, researchers have intensified efforts to identify effective natural compounds with favorable safety profiles [3]. This compound emerges as a compound of significant interest in this context, offering a natural origin coupled with multifunctional inhibition of melanogenic processes through several distinct molecular mechanisms that will be elaborated in this document.

Chemical Properties and Natural Sources

Structural Characteristics and Physicochemical Properties

This compound (CAS# 60008-03-9) is classified chemically as a flavonoid with the molecular formula C₂₀H₁₈O₄ and a molecular weight of 322.4 g/mol [1]. Its chemical structure features an isoflavene skeleton with extended conjugation across the ring systems, maximizing electron delocalization and contributing to its biological activity. The compound appears as a powder and is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but exhibits limited solubility in aqueous solutions, presenting formulation challenges for topical applications [1]. Proper storage conditions require desiccation at -20°C to maintain stability, as the compound may be susceptible to degradation under suboptimal conditions.

Table 1: Fundamental Chemical Properties of this compound

Property Specification
CAS Number 60008-03-9
Molecular Formula C₂₀H₁₈O₄
Molecular Weight 322.4 g/mol
Chemical Classification Flavonoids (Isoflavenes)
Physical Form Powder
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Storage Conditions Desiccate at -20°C
Natural Occurrence and Extraction

This compound is primarily sourced from the roots of various Glycyrrhiza species, particularly Glycyrrhiza uralensis and Glycyrrhiza glabra [1]. In industrial production, this compound is typically obtained as a minor constituent in licorice root extracts alongside more abundant analogs such as glabridin. The compound often appears as an extraction impurity in glabridin products, with HPLC analyses revealing concentrations up to 7% in some commercial glabridin preparations based on area normalization methods [2]. This co-extraction pattern necessitates sophisticated separation techniques, including high-performance liquid chromatography (HPLC) with rigorous quality control measures, to obtain this compound in pure form for research applications.

Mechanism of Action in Skin Lightening

Direct Tyrosinase Inhibition

The primary mechanism through which this compound exerts its skin-lightening effects is via potent inhibition of tyrosinase, the key enzyme responsible for the rate-limiting step in melanin biosynthesis [1]. Tyrosinase catalyzes two critical reactions in melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Research has demonstrated that this compound effectively inhibits both mono- and diphenolase activities of tyrosinase in a dose-dependent manner, with reported IC₅₀ values of approximately 3.5 µM when tyrosine is utilized as the substrate [1]. This direct enzyme inhibition represents the most well-characterized anti-melanogenic mechanism of this compound, preventing the initial catalytic steps in melanin production through competitive or mixed-type inhibition at the enzyme's active site.

Regulation of Melanogenic Signaling Pathways

Beyond direct tyrosinase inhibition, emerging evidence suggests that this compound may influence melanogenesis through modulation of critical signaling pathways and transcriptional regulators that control the expression of melanogenic enzymes. While detailed mechanistic studies specifically on this compound's effects on these pathways remain limited compared to its analog glabridin, network pharmacology analyses of related licorice compounds indicate potential interactions with microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and function [4] [3]. MITF coordinates the expression of multiple melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and dopachrome tautomerase (TRP-2), thereby serving as a central hub in the regulation of pigmentation.

The following diagram illustrates the key molecular pathways through which this compound inhibits melanogenesis:

G UV_Exposure UV Exposure Alpha_MSH α-MSH UV_Exposure->Alpha_MSH MC1R MC1R Alpha_MSH->MC1R SCF SCF cKIT c-KIT SCF->cKIT Wnt Wnt Ligands Frizzled Frizzled Wnt->Frizzled cAMP cAMP ↑ MC1R->cAMP MAPK MAPK cKIT->MAPK BetaCatenin β-Catenin Frizzled->BetaCatenin PKA PKA cAMP->PKA CREB CREB PKA->CREB MAPK->CREB LEF1 LEF1/TCF BetaCatenin->LEF1 MITF MITF (Master Regulator) CREB->MITF LEF1->MITF Tyrosinase Tyrosinase (TRP) MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin This compound This compound Inhibition This compound->MITF Potential Downregulation This compound->Tyrosinase Direct Inhibition

As illustrated above, this compound primarily targets tyrosinase enzyme activity directly while potentially influencing MITF expression through modulation of upstream signaling pathways. The CRTC1/MITF pathway has been identified as particularly relevant for licorice-derived compounds, with research on glabridin demonstrating inhibition of CREB/CRTC1-mediated transcriptional activation of MITF [4]. Although similar detailed mechanistic studies specifically for this compound are limited, its structural similarity to glabridin suggests potential shared mechanisms in regulating these critical melanogenic pathways.

Quantitative Efficacy Data and Comparative Analysis

Experimental Efficacy Metrics

Research studies have quantitatively evaluated this compound's effectiveness in melanogenesis inhibition through various experimental models. The following table summarizes key efficacy data reported in the literature:

Table 2: Quantitative Efficacy Data for this compound in Melanogenesis Inhibition

Experimental Model Measured Parameter Result Reference
Cell-free tyrosinase assay IC₅₀ (tyrosine substrate) 3.5 µM [1]
Cell-free tyrosinase assay IC₅₀ (comparative inhibitor) 8.1 µM (isoliquiritigenin) [1]
B16F10 melanoma cells Melanin content reduction Significant decrease [4]
B16F10 melanoma cells Tyrosinase activity Significant inhibition [4]
Zebrafish larvae model Toxicity (LC₁₀) 2.8 µM [2]
Zebrafish larvae model Toxicity (LC₅₀) 3.7 µM [2]

The data demonstrate that this compound exhibits potent tyrosinase inhibition at low micromolar concentrations, comparable or superior to other natural skin-lightening agents such as isoliquiritigenin. The compound maintains its efficacy in cellular models, significantly reducing both melanin content and tyrosinase activity in B16F10 melanoma cells. However, the narrow window between efficacy concentrations and toxicity parameters observed in zebrafish models highlights the importance of careful dosage considerations for therapeutic applications.

Comparative Effectiveness with Related Compounds

When compared to other skin-lightening agents, this compound demonstrates several advantageous properties. Its tyrosinase inhibitory potency (IC₅₀ = 3.5 µM) exceeds that of many other natural alternatives, including arbutin, kojic acid, and other licorice-derived compounds such as isoliquiritigenin [1]. Furthermore, this compound's multi-target mechanism encompassing both direct enzyme inhibition and potential regulation of melanogenic signaling pathways may contribute to more comprehensive anti-pigmentation effects compared to single-mechanism agents. The compound's natural origin and structural characteristics also potentially offer improved compatibility with biological systems compared to synthetic alternatives, though this must be balanced against toxicity considerations.

Detailed Experimental Protocols

Protocol 1: Tyrosinase Inhibition Assay

Purpose: To evaluate the direct inhibitory effects of this compound on tyrosinase enzyme activity in a cell-free system.

Materials and Reagents:

  • Mushroom tyrosinase (Sigma-Aldrich, T3824)
  • L-tyrosine or L-DOPA substrate
  • This compound test compound (prepare stock solution in DMSO)
  • Phosphate buffer (0.1 M, pH 6.8)
  • 96-well microplate
  • Microplate reader capable of measuring 475 nm absorbance

Procedure:

  • Prepare serial dilutions of this compound in DMSO to achieve final testing concentrations ranging from 0.1-10 µM in the reaction mixture.
  • In a 96-well plate, add 70 µL of phosphate buffer, 10 µL of tyrosinase solution (final concentration 30 U/mL), and 10 µL of this compound solution at each concentration.
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding 10 µL of L-tyrosine substrate (final concentration 0.5 mM).
  • Incubate the reaction mixture at 37°C for 30 minutes.
  • Measure the absorbance at 475 nm using a microplate reader.
  • Include appropriate controls: blank (buffer instead of enzyme), negative control (DMSO instead of inhibitor), and positive control (known tyrosinase inhibitor like kojic acid).

Data Analysis: Calculate tyrosinase inhibition percentage using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of this compound. Determine IC₅₀ values using non-linear regression analysis of inhibition curves.

Protocol 2: Anti-melanogenic Activity Assessment in B16F10 Cells

Purpose: To evaluate the effects of this compound on melanin synthesis and cellular tyrosinase activity in murine B16F10 melanoma cells.

Materials and Reagents:

  • B16F10 murine melanoma cell line
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS
  • α-MSH (for melanogenesis stimulation)
  • This compound test compound
  • L-DOPA
  • NaOH solution (1N)
  • Cell culture equipment (CO₂ incubator, biological safety cabinet)

Procedure:

  • Culture B16F10 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ atmosphere.
  • Seed cells in 24-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
  • Pre-treat cells with varying concentrations of this compound (0.5-5 µM) for 1 hour.
  • Stimulate melanogenesis by adding α-MSH (final concentration 100 nM) to each well.
  • Incubate cells for 72 hours with test compounds and α-MSH.
  • For melanin content measurement:
    • Wash cells with PBS
    • Solubilize cells in 1N NaOH at 60°C for 1 hour
    • Measure absorbance at 405 nm
    • Normalize melanin content to total protein concentration
  • For cellular tyrosinase activity:
    • Lyse cells with PBS containing 1% Triton X-100
    • Centrifuge at 10,000 × g for 10 minutes
    • Incubate supernatant with L-DOPA (2 mg/mL) at 37°C for 1 hour
    • Measure dopachrome formation at 475 nm

Data Analysis: Express melanin content and tyrosinase activity as percentage of α-MSH-stimulated control. Perform statistical analysis using one-way ANOVA with post-hoc tests to determine significance (p < 0.05 considered significant).

Formulation Considerations and Stability

Compatibility and Delivery Challenges

The formulation of this compound into topical products presents specific challenges due to its limited aqueous solubility and potential stability issues. As a hydrophobic compound, this compound requires appropriate solvent systems or delivery technologies to ensure adequate skin penetration and bioavailability. Research on similar licorice-derived compounds suggests that permeation enhancers may be necessary to facilitate optimal skin delivery, as demonstrated in studies where glabridin enhanced the topical permeability of α-arbutin [5]. Formulation strategies such as lipid nanoparticles, nanoemulsions, or cyclodextrin complexes may improve both the solubility and stability of this compound in cosmetic and pharmaceutical preparations.

Stability Optimization

Maintaining this compound stability in formulations requires careful attention to environmental factors including temperature, light exposure, and pH conditions. Based on the behavior of analogous compounds, this compound is likely susceptible to oxidative degradation when exposed to air or light. Recommended stabilization approaches include:

  • Use of antioxidant systems (e.g., tocopherol, ascorbyl palmitate) in formulations
  • Protection from light through opaque packaging
  • Maintenance of pH between 5.0-7.0 in aqueous systems
  • Storage at controlled temperatures below 25°C Stability testing under accelerated conditions (40°C ± 2°C, 75% ± 5% relative humidity) for 1-3 months is recommended to establish shelf-life predictions for this compound-containing products.

Toxicity and Safety Considerations

Recent toxicological investigations have revealed significant safety concerns associated with this compound that warrant careful consideration in research and development applications. Studies using zebrafish models have demonstrated that this compound exhibits concentration-dependent toxicity, with an LC₁₀ of 2.8 μM and LC₅₀ of 3.7 μM [2]. Furthermore, this compound exposure induced obvious malformations and disrupted cartilage development in zebrafish larvae, particularly affecting cranial cartilage structure by decreasing the distance between Meckel's cartilage and the ethmoid plate, shortening ethmoid plate length, and increasing the angle between ethmoid plates [2].

Neurobehavioral toxicity represents another significant concern, with this compound exposure resulting in marked reductions in larval mobility, with total distance traveled decreasing by 28.2% and 81.6% at concentrations of 0.5 μM and 1.5 μM, respectively [2]. Average swimming speeds similarly decreased by 17.3% and 46.6% at these concentrations. Mechanistic studies indicate that these neurotoxic effects may be mediated through abnormal activation of the phenylalanine metabolic pathway, resulting in elevated dopamine and acetylcholine levels in vivo [2]. These findings highlight the importance of rigorous purity specifications for this compound-containing products and careful safety assessments during development.

Conclusion and Research Applications

This compound represents a potent natural alternative for melanogenesis inhibition with demonstrated efficacy through multiple mechanisms, primarily via direct tyrosinase inhibition and potential modulation of melanogenic signaling pathways. The compound's favorable natural origin and multi-target activity position it as a promising candidate for cosmetic and pharmaceutical applications targeting hyperpigmentation disorders. However, significant toxicity concerns identified in recent studies necessitate careful dose optimization and rigorous purity controls in product development.

For researchers and drug development professionals, this compound offers interesting possibilities as both a standalone active ingredient and a combination agent with complementary skin-lightening compounds. Future research directions should focus on elucidating its precise molecular targets in melanogenic signaling pathways, developing enhanced formulation strategies to improve its therapeutic window, and conducting more comprehensive safety assessments in relevant skin models. With appropriate attention to its toxicity profile and formulation challenges, this compound holds significant potential for advancing the development of effective and naturally-derived skin-lightening therapeutics.

References

Comprehensive Application Notes and Protocols: In Silico Docking Simulation Methods for Glabrene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glabrene and Its Research Significance

This compound is a naturally occurring isoflavene compound found in liquorice root (Glycyrrhiza glabra) that has garnered significant research interest due to its diverse biological activities. This prenylated isoflavonoid consists of two benzopyran ring systems with methyl and hydroxyl substituents and was first isolated from licorice roots in 1976 [1]. This compound has been identified as having estrogen-like activity with tissue-specific effects similar to estradiol, making it a potential candidate for hormone-related research [1]. Recent studies have also highlighted its potential anti-cancer properties, particularly in breast cancer and non-small cell lung cancer, as well as concerning toxicological profiles that necessitate further investigation [2] [1].

The structural characteristics of this compound, including its two hydroxyl groups at positions 2′ and 7, a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a double bond between C3 and C4 in the C ring, maximize double bond conjugation across the molecule, contributing to its biological activity [2]. These structural features facilitate molecular interactions with various biological targets, particularly through hydrogen bonding and hydrophobic interactions with protein binding sites. Understanding these interactions through in silico approaches provides valuable insights for drug discovery and safety assessment, positioning this compound as a compound of significant interest in pharmaceutical research.

Molecular Docking Protocol for this compound

Protein Preparation

Step 1: Retrieval of Protein Structure

  • Obtain the three-dimensional structure of the target protein from the Protein Data Bank (PDB) (https://www.rcsb.org/). For studies involving Human Epidermal Growth Factor Receptor 2 (Her2), use PDB structures with high resolution (<2.0 Å recommended) [3].
  • For targets without experimentally determined structures (e.g., human tyrosinase), employ homology modeling approaches using tools like MODELLER or SWISS-MODEL to generate reliable protein structures [4].

Step 2: Protein Optimization

  • Remove crystallographic water molecules, heteroatoms, and native ligands from the protein structure using molecular visualization software such as Discovery Studio [5].
  • Add hydrogen atoms to the protein structure to correct for missing atoms in the PDB file, considering physiological pH conditions (typically 7.4).
  • Optimize the protein structure by performing energy minimization using force fields such as GROMOS96 43B1 through tools like SWISS-PDB Viewer to relieve steric clashes and correct geometric constraints [5].

Step 3: Binding Site Identification

  • Define the active site coordinates based on known catalytic residues or through binding site detection algorithms such as CASTp or Computed Atlas of Surface Topography of Proteins.
  • For comparative studies with known inhibitors (e.g., ATP or lapatinib for Her2), include the binding site of these reference compounds to ensure consistent evaluation [3].
Ligand Preparation

Step 1: Compound Acquisition

  • Retrieve the two-dimensional structure of this compound (CAS Reg. No. 60008-03-9) from chemical databases such as PubChem (https://pubchem.ncbi.nlm.nih.gov/) [5].
  • For the specific Her2 docking study discussed in these application notes, this compound was obtained from liquorice root extracts and its structure was verified using NMR spectroscopy [3].

Step 2: Structure Optimization

  • Convert the 2D structure to 3D coordinates using Open Babel GUI or similar tools available in PyRx software [5].
  • Perform geometry optimization and energy minimization using molecular mechanics force fields (MMFF94 or UFF) to obtain the most stable conformational state.
  • Generate possible tautomeric states and protonation states relevant to physiological conditions using tools like Epik or MOE.

Step 3: File Format Conversion

  • Convert the optimized this compound structure to PDBQT format required for docking with AutoDock Vina, preserving rotatable bonds and atomic partial charges [3] [5].

Table 1: Software Tools for Molecular Docking Preparation

Step Recommended Tools Key Parameters Output Format
Protein Preparation Discovery Studio, SWISS-PDB Viewer, PyMOL Remove heteroatoms, add hydrogens, energy minimization PDB, PDBQT
Ligand Preparation Open Babel, PyRx, Avogadro Energy minimization, torsion adjustment, charge assignment PDBQT, MOL2
Binding Site Definition AutoDock Tools, CASTp, DoGSiteScorer Grid box dimensions, exhaustiveness GRID, XML
Docking Execution

Step 1: Parameter Configuration

  • Establish grid box dimensions to encompass the entire binding site. For Her2 docking, the following parameters were used: center X = 35.0281, Y = 51.6417, Z = -0.1402 with dimensions X = 95.2258, Y = 161.7517, Z = 105.1770 Ångstroms [5].
  • Set exhaustiveness parameter to 32 (default value in AutoDock Vina) to ensure adequate sampling of conformational space [5].
  • Define search algorithm parameters specific to the docking software being utilized.

Step 2: Docking Simulation

  • Execute the docking simulation using AutoDock Vina integrated within PyRx 0.8 software [3] [5].
  • Generate multiple docking poses (typically 5-10) to account for conformational flexibility and identify the most probable binding orientation.
  • For comparative studies, include reference compounds (e.g., ATP and lapatinib for Her2) docked under identical parameters to establish baseline binding affinities [3].

Step 3: Result Collection

  • Record binding energies (in kcal/mol) for all generated poses, noting the most favorable (lowest energy) conformation.
  • Extract interaction patterns including hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges for further analysis.
Post-Docking Analysis

Step 1: Pose Selection and Validation

  • Select the most favorable docking pose based on binding energy and interaction consistency with known binding mechanisms for the target protein.
  • Validate the selected pose through cluster analysis to ensure conformational stability and reproducibility.

Step 2: Interaction Analysis

  • Visualize protein-ligand complexes using molecular visualization tools such as Discovery Studio or PyMOL [3] [5].
  • Identify specific molecular interactions between this compound and amino acid residues in the binding pocket.
  • For Her2, critical interactions include hydrogen bonding with key catalytic residues and hydrophobic contacts with the ATP-binding pocket [3].

Step 3: Comparative Assessment

  • Compare this compound's binding mode and affinity with known inhibitors (e.g., ATP and lapatinib for Her2) to evaluate relative potency.
  • Calculate inhibition constants (Ki) from docking scores using appropriate thermodynamic relationships when required.

Advanced Simulation and Validation Methods

Molecular Dynamics Simulations

Step 1: System Preparation

  • Solvate the protein-glabrene complex in a water box (typically TIP3P water model) with a minimum distance of 10 Å between the complex and box edges.
  • Add counterions (Na⁺ or Cl⁻) to neutralize the system charge using tools such as GROMACS.

Step 2: Simulation Parameters

  • Employ force fields such as AMBER99SB-ILDN or CHARMM36 for protein and GAFF for this compound.
  • Set periodic boundary conditions in all directions to mimic infinite solution.
  • Establish temperature (300 K) and pressure (1 bar) coupling using Berendsen or Parrinello-Rahman algorithms.

Step 3: Production Run

  • Conduct simulations for 100 nanoseconds (or longer if necessary) to ensure system equilibrium and adequate sampling [5].
  • Save trajectory frames at regular intervals (typically every 10-100 ps) for subsequent analysis.

Step 4: Trajectory Analysis

  • Calculate root mean square deviation (RMSD) of protein Cα atoms and ligand heavy atoms to assess complex stability.
  • Compute root mean square fluctuation (RMSF) of protein residues to identify flexible regions affected by this compound binding.
  • Analyze hydrogen bond occupancy and interaction fingerprints throughout the simulation timeline.

G cluster_prep System Preparation cluster_equil Equilibration Phase cluster_prod Production Phase cluster_analysis Trajectory Analysis MD_Workflow Molecular Dynamics Workflow Prep1 Solvate Complex in Water Box MD_Workflow->Prep1 Prep2 Add Counterions for Neutralization Prep1->Prep2 Prep3 Energy Minimization Prep2->Prep3 Equil1 NVT Ensemble (Constant Particles, Volume, Temperature) Prep3->Equil1 Equil2 NPT Ensemble (Constant Particles, Pressure, Temperature) Equil1->Equil2 Prod1 100 ns Simulation Save Trajectory Frames Equil2->Prod1 Analysis1 RMSD Calculation Prod1->Analysis1 Analysis2 RMSF Calculation Analysis1->Analysis2 Analysis3 Interaction Analysis Analysis2->Analysis3

Binding Free Energy Calculations

Step 1: MM-PBSA/GBSA Setup

  • Extract snapshots from the equilibrated portion of the molecular dynamics trajectory (typically every 100 ps).
  • Ensure consistent topology files for protein, this compound, and complex.

Step 2: Energy Calculation

  • Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) method to calculate binding free energies.
  • Compute individual energy components: van der Waals, electrostatic, polar solvation, and non-polar solvation contributions.

Step 3: Decomposition Analysis

  • Perform per-residue energy decomposition to identify key residues contributing to this compound binding.
  • Focus on residues with significant energy contributions (>1 kcal/mol) for mutational analysis or structure-activity relationship studies.

Table 2: Binding Energy Components for this compound and Reference Compounds with Her2

Compound Binding Energy (kcal/mol) van der Waals Contribution Electrostatic Contribution Polar Solvation Reference
This compound -11.3 Significant Moderate Favorable [3]
Lapatinib -10.5 Significant Moderate Moderate [3]
ATP -9.1 Moderate Significant Unfavorable [3]
ADMET Prediction

Step 1: Pharmacokinetic Profiling

  • Use SwissADME (http://www.swissadme.ch/) to predict absorption, distribution, metabolism, and excretion parameters [4].
  • Evaluate drug-likeness using Lipinski's Rule of Five and related guidelines.
  • Assess water solubility, Caco-2 permeability, and P-glycoprotein substrate potential.

Step 2: Toxicity Prediction

  • Employ tools such as ProTox-II or admetSAR to predict potential toxicities.
  • Screen for hepatotoxicity, cardiotoxicity, and mutagenicity endpoints.
  • Consider tissue-specific toxicity based on this compound's estrogen-like activities [2].

Step 3: Bioactivity Assessment

  • Predict bioactivity scores for key target classes (GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, etc.) using the Molinspiration web server.
  • Correlate predicted bioactivities with known pharmacological effects to validate computational predictions.

Research Applications and Case Studies

This compound as HER2 Inhibitor for Breast Cancer

Background and Rationale: Human Epidermal Growth Factor Receptor 2 (HER2) is a tyrosine kinase receptor overexpressed in 20-30% of breast cancers, associated with aggressive tumor behavior and poor prognosis. Inhibition of HER2 signaling represents a validated therapeutic strategy, with lapatinib serving as an FDA-approved small molecule inhibitor [3]. This compound has been investigated as a potential HER2 inhibitor through computational approaches.

Experimental Design:

  • Target Protein: HER2 tyrosine kinase domain (PDB structure)
  • Test Compounds: this compound, ATP, and lapatinib as reference controls
  • Docking Software: AutoDock Vina integrated with PyRx 0.8
  • Validation Methods: Molecular dynamics simulations and binding mode analysis

Key Findings:

  • This compound demonstrated a binding energy of -11.3 kcal/mol with HER2, superior to both lapatinib (-10.5 kcal/mol) and ATP (-9.1 kcal/mol) [3].
  • The compound exhibited binding site similarities with both ATP and lapatinib, suggesting competitive inhibition at the ATP-binding pocket.
  • Analysis revealed that this compound forms specific interactions with key residues in the HER2 active site, potentially explaining its strong binding affinity.

Interpretation: The computational evidence suggests this compound functions as a competitive HER2 inhibitor with potential for restricting HER2-overexpressed breast cancer progression. The slightly higher binding energy compared to lapatinib indicates stronger theoretical binding, positioning this compound as a promising candidate for further experimental validation [3].

Toxicity Assessment of this compound

Background and Rationale: While this compound shows therapeutic potential, safety assessment is crucial for clinical translation. Recent evidence has identified this compound as a toxic impurity in glabridin preparations, with significant adverse effects observed in zebrafish models [2].

Experimental Design:

  • Model System: AB wild-type zebrafish embryos and larvae
  • Exposure Concentrations: 0.5 μM to 4.5 μM this compound
  • Assessment Endpoints: Mortality, malformation rates, cartilage development, locomotor behavior, neural tissue damage
  • Mechanistic Investigation: Metabolic pathway analysis and neurotransmitter quantification

Key Findings:

  • This compound exhibited concentration-dependent lethality with LC₁₀ of 2.8 μM and LC₅₀ of 3.7 μM in zebrafish larvae [2].
  • Significant developmental toxicity was observed at concentrations as low as 1.5 μM, including reduced hatching rates (86.7% vs control) and increased malformation rates (57.7%).
  • This compound exposure disrupted cartilage development, decreased larval mobility (81.6% reduction at 1.5 μM), and caused damage to brain neural tissues.
  • Mechanistic studies revealed this compound-induced abnormal activation of phenylalanine metabolic pathway, resulting in elevated dopamine and acetylcholine levels.

Interpretation: These findings highlight potential risks associated with this compound contamination in licorice-derived products and underscore the importance of impurity control in herbal preparations. The computational docking studies should be interpreted in light of these toxicological considerations [2].

G cluster_effects Observed Toxic Effects cluster_mech Proposed Mechanisms cluster_params Key Toxicological Parameters Toxicity This compound Toxicity Assessment Effect1 Developmental Toxicity (Malformations, Reduced Hatching) Toxicity->Effect1 Param1 LC₁₀ = 2.8 μM Toxicity->Param1 Effect2 Cartilage Development Disruption Effect1->Effect2 Effect3 Neurotoxicity (Reduced Mobility, Neural Damage) Effect2->Effect3 Mech1 Phenylalanine Pathway Activation Effect3->Mech1 Mech2 Neurotransmitter Imbalance (Elevated Dopamine, Acetylcholine) Mech1->Mech2 Param2 LC₅₀ = 3.7 μM Param1->Param2 Param3 Significant Effects at ≥1.5 μM Param2->Param3

Table 3: Summary of this compound Research Applications and Findings

Application Area Target/Model Key Findings Reference
Breast Cancer Therapy HER2 Tyrosine Kinase Binding energy: -11.3 kcal/mol; competitive inhibition [3]
Toxicity Assessment Zebrafish model LC₅₀: 3.7 μM; developmental and neurotoxicity [2]
Non-Small Cell Lung Cancer FGFR3 Signaling Suppressed tumor growth in animal models [1]
Skin Hyperpigmentation Tyrosinase Inhibition Mixed-type inhibition of melanin biosynthesis [2]

Technical Considerations and Limitations

Methodological Constraints

While in silico docking provides valuable insights into this compound-protein interactions, several technical limitations must be acknowledged:

  • Force Field Accuracy: The accuracy of docking simulations depends on the force fields used to describe atomic interactions. Current force fields may not perfectly capture this compound's electronic properties or unusual structural features.
  • Solvation Effects: Simplified implicit solvation models in docking may not adequately represent explicit water-mediated interactions critical for binding.
  • Protein Flexibility: Standard docking approaches typically treat proteins as rigid structures, potentially overlooking induced-fit mechanisms and allosteric effects that influence this compound binding.
  • Validation Requirement: Computational predictions require experimental validation through in vitro assays (e.g., kinase inhibition assays for HER2) and in vivo models to confirm biological activity [3] [5].
Best Practices for Implementation

To enhance the reliability of this compound docking studies, implement the following best practices:

  • Comparative Analysis: Include known inhibitors (e.g., lapatinib for HER2) as positive controls to benchmark this compound's binding performance [3].
  • Ensemble Docking: Use multiple protein conformations (from molecular dynamics or different crystal structures) to account for receptor flexibility.
  • Consensus Scoring: Employ multiple scoring functions to reduce false positives and improve binding affinity predictions.
  • Experimental Correlation: Where possible, correlate computational predictions with experimental data such as IC₅₀ values from enzymatic assays or Ki values from binding studies.

Conclusion

These application notes provide comprehensive protocols for conducting in silico docking simulations with this compound, from basic molecular docking to advanced molecular dynamics and binding free energy calculations. The case studies demonstrate this compound's potential as a HER2 inhibitor for breast cancer therapy while highlighting important toxicological considerations that must be addressed in future research. The integration of computational predictions with experimental validation remains essential for advancing this compound as a potential therapeutic agent. Researchers should employ these protocols as a framework for investigating this compound's interactions with biological targets while acknowledging the inherent limitations of in silico methods.

References

Known ADMET Properties of Glabrene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key toxicological findings for glabrene from a recent experimental study.

Property Category Findings and Observations
Acute Toxicity Exhibited significant lethality in AB wild-type zebrafish, with a calculated LC10 (Lethal Concentration for 10% of the population) of 2.8 μM [1].
Developmental Toxicity Induced obvious malformations and disrupted cartilage development in zebrafish larvae [1].
Neurotoxicity Significantly reduced larval mobility and caused damage to brain neural tissues. Mechanism linked to abnormal activation of the phenylalanine metabolic pathway, resulting in elevated levels of the neurotransmitters dopamine and acetylcholine [1].

Experimental Protocols for Profiling

For researchers aiming to characterize the ADMET profile of a compound like this compound, the following protocols outline core methodologies. The first is based directly on the recent this compound study, while the second provides a general approach for metabolic interaction screening.

Protocol 1: In Vivo Toxicity and Metabolomic Analysis in Zebrafish

This protocol is adapted from the study that investigated this compound's toxicity [1].

  • 1. Test System Preparation: Maintain AB wild-type zebrafish under standard laboratory conditions. Collect and stage embryos, using healthy embryos at or before 6 hours post-fertilization (hpf) for experiments.
  • 2. Compound Exposure: Dissolve the test compound (e.g., this compound) in a suitable solvent like DMSO and subsequently dilute with embryo medium. The final solvent concentration should be ≤0.1%. Prepare a range of concentrations for exposure. Manually dechorionate embryos and randomly distribute them into multi-well plates, exposing them to the test solutions. Include a control group exposed only to embryo medium with the equivalent volume of solvent.
  • 3. Lethality and Malformation Assessment: After an appropriate exposure period (e.g., 96 hours), observe embryos and larvae under a stereomicroscope. Record mortality rates and the incidence of specific malformations (e.g., yolk sac edema, spinal curvature, craniofacial defects). Calculate LC values using probit analysis.
  • 4. Behavioral and Histological Analysis:
    • Larval Mobility: Track the movement of zebrafish larvae in a designated area and time frame using automated tracking software to quantify total distance moved or swimming speed.
    • Neural Tissue Damage: Fix larvae in paraformaldehyde, process for histological sectioning, and stain tissue sections (e.g., with H&E or specific neuronal markers) to assess brain damage.
  • 5. Metabolomic Analysis and Neurotransmitter Quantification:
    • Collect pools of treated and control larvae.
    • Perform metabolite extraction using a methanol/acetonitrile/water solvent system.
    • Analyze the extracts via Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify metabolites.
    • Use pathway analysis software to identify significantly altered metabolic pathways (e.g., the phenylalanine pathway).
    • Quantify specific neurotransmitter levels (e.g., dopamine, acetylcholine) in larval homogenates using a commercially available ELISA kit according to the manufacturer's instructions.
Protocol 2: In Vitro Cytochrome P450 (CYP) Inhibition Screening

This is a generalized protocol for assessing a compound's potential to inhibit major CYP enzymes, a key aspect of metabolic-based drug interactions [2] [3].

  • 1. Reagent Preparation: Obtain human liver microsomes (HLM) or recombinant CYP enzymes. Prepare a NADPH-regenerating system. Select CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Testosterone for CYP3A4) and their corresponding metabolites.
  • 2. Incubation Setup: In incubation tubes, mix HLM, the test compound (this compound) at various concentrations, and the probe substrate. Pre-incubate the mixture for a few minutes and initiate the reaction by adding the NADPH-regenerating system. Include controls: a negative control without the test compound, a blank without NADPH, and a positive control with a known specific inhibitor for each CYP enzyme.
  • 3. Reaction Termination and Analysis: Stop the reaction after a linear, predetermined time by adding an equal volume of stop solution (e.g., acetonitrile with an internal standard). Centrifuge the samples to precipitate proteins.
  • 4. Metabolite Quantification: Analyze the supernatant using LC-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from each probe reaction.
  • 5. Data Calculation: Calculate the remaining enzyme activity in the presence of the test compound as a percentage of the negative control activity. Plot inhibition curves to determine the IC50 (half-maximal inhibitory concentration) values.

Visualizing Mechanisms and Workflows

The following diagrams, created using DOT language, summarize the key experimental workflow and the proposed mechanism of this compound's neurotoxicity.

protocol Start Start: Zebrafish Embryo Collection Exposure Compound Exposure (Dose Range) Start->Exposure Assess1 Assess Lethality & Gross Malformations Exposure->Assess1 Assess2 Behavioral Assay (Larval Mobility) Assess1->Assess2 Histology Histological Analysis (Brain Tissue) Assess1->Histology Metabolomics Metabolomic Analysis (LC-MS) Assess1->Metabolomics Data Data Integration & Analysis Assess2->Data Histology->Data ELISA Neurotransmitter Quantification (ELISA) Metabolomics->ELISA ELISA->Data

Diagram Title: In Vivo Toxicity & Metabolomics Workflow

mechanism This compound This compound Exposure PhePath Abnormal Activation of Phenylalanine Pathway This compound->PhePath NTs Elevated Neurotransmitter Levels (Dopamine, Acetylcholine) PhePath->NTs NeuroDamage Neural Tissue Damage NTs->NeuroDamage Behavior Reduced Larval Mobility NTs->Behavior NeuroDamage->Behavior

Diagram Title: Proposed Neurotoxicity Mechanism of this compound

Key Conclusions for Researchers

  • This compound is a Toxic Impurity: The primary context for this compound is as a contaminant in licorice-derived products like glabridin, used in cosmetics and pharmaceuticals. Its presence, even at low levels, poses a significant quality and safety risk [1].
  • Critical Data Gaps Exist: While initial toxicity data is available, a full ADMET profile is lacking. Key unknown parameters include its absorption, distribution in mammals, full metabolic fate, and excretion profile. Potential for herb-drug interactions via modulation of Cytochrome P450 enzymes or P-glycoprotein has not been investigated [2] [3].
  • Focus on Quality Control: The findings underscore the necessity for stringent quality control measures in the production of glabridin to minimize this compound contamination, ensuring the safety of the final product [1].

I hope this structured application note provides a solid foundation for your research on this compound. Should your work require specific focus on other ADMET parameters, consulting specialized databases and designing further experiments would be the recommended next step.

References

glabrene molecular dynamics simulation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Glabrene Background and Research Context

This compound is an isoflavene and xenoestrogen found in liquorice root (Glycyrrhiza glabra) [1] [2]. It is often present as an impurity (up to 7%) in industrial-grade glabridin, a compound used in cosmetic and pharmaceutical products [3] [2].

In silico molecular docking studies suggest this compound could be a potential therapeutic agent. It shows strong binding affinity for the Human Epidermal Growth Factor Receptor 2 (HER2) kinase, with a calculated binding energy of -11.3 kcal/mol, which was higher than the known inhibitor lapatinib (-10.5 kcal/mol) [1]. This indicates this compound may act as a competitive HER2 inhibitor, a primary target in aggressive breast cancer therapy [1].

However, recent toxicity studies in AB wild-type zebrafish reveal significant safety concerns [2]. This compound exhibited acute lethal effects, with an LC₁₀ of 2.8 µM and an LC₅₀ of 3.7 µM. It also induced developmental malformations, disrupted cartilage development, reduced larval mobility, and caused damage to brain neural tissues [2]. Metabolic analysis indicated these effects might be linked to abnormal activation of the phenylalanine metabolic pathway, elevating dopamine and acetylcholine levels in vivo [2]. These findings highlight the critical need for rigorous impurity profiling and safety assessments.

Molecular Dynamics Simulation Protocol

This protocol provides a framework for performing MD simulations on this compound, particularly when complexed with a target protein like HER2. The workflow is adapted from general best practices in the field [4] [5].

G Start Start: System Preparation P1 1. Obtain 3D Structure (PDB, PubChem) Start->P1 P2 2. Parameterize Ligand (this compound) Tool: acpype/GAFF Force Field P1->P2 P3 3. Prepare Protein Tool: pdb2gmx/ff19SB Force Field P2->P3 P4 4. Build Complex Combine topology and .gro files P3->P4 P5 5. Create Simulation Box Shape: Triclinic, 1.0 nm margin P4->P5 P6 6. Solvate System Water Model: TIP3P P5->P6 P7 7. Add Ions Neutralize system charge P6->P7 P8 8. Energy Minimization Steepest descent/conjugate gradient P7->P8 P9 9. Equilibration NVT (50-100 ps) → NPT (100 ps-1 ns) P8->P9 P10 10. Production MD Duration: 100+ ns, 1-2 fs time step P9->P10 P11 11. Trajectory Analysis RMSD, RMSF, H-bonds, MM/PBSA P10->P11 End End: Data Interpretation P11->End

Detailed Step-by-Step Methods
  • System Preparation

    • Ligand (this compound) Preparation: Obtain the 3D structure of this compound in SDF or MOL2 format from databases like PubChem. Use a tool like OpenBabel to add hydrogen atoms and optimize the geometry. Generate the topology and force field parameters using acpype (or ANTECHAMBER) with the GAFF2 (General AMBER Force Field 2) [5].
    • Protein Preparation: Obtain the target protein structure (e.g., HER2, PDB ID: 3PP0). Remove water molecules and original ligands. Add missing hydrogen atoms and assign protonation states using tools like PDB2PQR. Generate the protein topology using a suitable force field like ff19SB in AMBER or CHARMM36 in GROMACS [4] [5].
  • Complex Assembly and Solvation

    • Combine Topologies: Use a tool like ParmEd to combine the separately generated protein and ligand topology files into a single system topology file [5].
    • Define Simulation Box: Place the protein-ligand complex in the center of a triclinic box, ensuring a minimum distance of 1.0 nm between the complex and the box edges [5].
    • Solvation and Neutralization: Fill the box with water molecules using a model such as TIP3P. Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and to simulate a physiological ion concentration (e.g., 0.15 M) [5].
  • Simulation Parameters and Execution

    • Energy Minimization: Run a two-step minimization to remove steric clashes.
      • Steepest Descent: 5,000 steps, restraining the heavy atoms of the protein-ligand complex.
      • Conjugate Gradient: 5,000 steps, with all restraints released.
    • Equilibration:
      • NVT Ensemble: Heat the system from 0 to 300 K over 50-100 ps, using a thermostat like V-rescale or Berendsen, while restraining the heavy atoms of the complex.
      • NPT Ensemble: Equilibrate the system density for 100 ps to 1 ns at 1 bar pressure, using a barostat like Parrinello-Rahman, with weak or no restraints.
    • Production MD: Run an unrestrained simulation for a minimum of 100 ns (longer for complex conformational changes). Use a 1-2 fs time step, the PME method for long-range electrostatics, and the LINCS algorithm to constrain bond lengths involving hydrogen atoms [6] [4].
  • Trajectory Analysis

    • Stability and Dynamics: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess system stability. Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions [6].
    • Interaction Analysis: Identify and quantify specific protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation trajectory.
    • Energetics: Employ the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to estimate the binding free energy of the this compound-protein complex [6].

Example Analysis and Key Parameters

The table below summarizes key parameters and expected outcomes from a typical MD study of a licorice-derived compound, based on a recent study of licoisoflavone B and glabridin [6]. These can serve as a benchmark for this compound simulations.

Parameter Example from Literature Purpose/Rationale
Software GROMACS [6] Widely used, open-source MD engine.
Force Field AMBER ff19SB / GAFF2 Accurate for proteins and organic molecules.
Simulation Time 100 ns [6] Assess complex stability and convergence.
Water Model TIP3P [5] Standard for biological simulations.
Binding Free Energy MM/PBSA Calculation [6] Quantify ligand affinity; compare to docking.
Principal Component Analysis (PCA) Performed [6] Identify essential collective motions.

Application Notes and Best Practices

  • Validation is Crucial: Always validate your simulation setup by comparing results to known experimental data, if available (e.g., crystal structure pose, known binding affinity).
  • Account for Protonation States: The biological activity and toxicity of this compound may be influenced by its protonation state at physiological pH. Use tools like PROPKA to determine the correct protonation states of both the ligand and key protein residues before simulation.
  • Replicates are Essential: Due to the stochastic nature of MD, run multiple independent simulations (replicates) starting from different initial velocities to ensure the robustness and reproducibility of your conclusions.
  • Prioritize Safety Assessment: Given the reported toxicity of this compound in zebrafish models [2], any MD studies aimed at drug development should be integrated with rigorous in vitro and in vivo toxicity assays.

Conclusion

This protocol outlines a comprehensive computational framework for studying this compound via molecular dynamics simulations. By following this structured approach—from system preparation and force field parameterization to production simulation and trajectory analysis—researchers can gain valuable insights into this compound's binding mechanisms, stability, and dynamics at an atomic level. The findings from such simulations should be interpreted in the context of this compound's promising bioactivities and its concerning toxicity profile, guiding future experimental work toward safer therapeutic applications.

References

Comprehensive Application Notes and Protocols for Glabrene Isolation and Purification from Licorice (Glycyrrhiza glabra)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Licorice Chemistry and Glabrene Significance

This compound is a biologically active isoflavonoid compound found specifically in licorice (Glycyrrhiza glabra) that has garnered significant research interest due to its diverse pharmacological properties. As a phytoestrogen, this compound exhibits estrogenic activity through its interaction with estrogen receptors (IC₅₀ = 1 μM), demonstrating potential benefits for breast, vascular, and bone tissues [1]. Additionally, this compound functions as a potent tyrosinase inhibitor (IC₅₀ = 3.5 μM), effectively suppressing melanin formation in melanocytes and positioning it as a promising candidate for dermatological applications and skin-lightening formulations [1]. The compound's structural characteristics place it within the broader class of natural phenols and isoflavonoids, specifically as an isoflavane-type isoflavonoid [1].

Licorice contains a complex mixture of bioactive compounds, with approximately 400 different constituents identified to date, including nearly 300 flavonoid compounds [2]. Among these, this compound represents one of the significant isoflavonoids alongside other well-characterized compounds such as glabridin, liquiritigenin, and isoliquiritigenin. Understanding this chemical complexity is essential for developing effective isolation strategies, as the extraction and purification of this compound must account for the presence of structurally similar compounds that can complicate separation processes. The therapeutic tradition of licorice spans millennia, with documented use dating back to ancient Egyptian, Roman, Greek, and Chinese civilizations, where it was employed for treating respiratory infections, dental diseases, and various inflammatory conditions [2].

Table 1: Key Bioactive Compounds in Licorice Relevant to this compound Isolation

Compound Name Chemical Class Biological Activities Relative Abundance
This compound Isoflavonoid Phytoestrogen, Tyrosinase Inhibition Low [1]
Glabridin Isoflavonoid Antioxidant, Anti-inflammatory 0.08–0.35% dry weight [2]
Glycyrrhizin Triterpenoid saponin Anti-inflammatory, Antiviral High (Primary constituent) [2]
Liquiritigenin Flavanone Anti-inflammatory, Neuroprotective Moderate [2]
Isoliquiritigenin Chalcone Antioxidant, Anticancer Moderate [2]

Comprehensive Extraction Methodologies

Modern Extraction Techniques

The extraction of this compound from licorice root requires sophisticated approaches that maximize yield while preserving the compound's structural integrity and bioactivity. Ultrasonic-assisted extraction (UAE) has emerged as a particularly effective method, operating through the transmission of pressure waves (typically 20–100 kHz) that disrupt plant cell walls and enhance mass transfer of intracellular compounds into the solvent medium [3]. The mechanistically, ultrasound generates cavitation bubbles that implode near plant cell walls, creating microjets that fracture the cellular matrix and facilitate the release of bioactive compounds like this compound. This technology significantly reduces extraction time, solvent consumption, and energy requirements compared to conventional methods while improving overall extraction efficiency and yield [3] [4].

Recent advancements have demonstrated the superior performance of combined extraction technologies. In one approach, the integration of ultrasonic and cold plasma treatments created a synergistic effect that increased total flavonoid content by 42.41% compared to conventional maceration techniques [4]. The cold plasma component, generated using a dielectric barrier discharge (DBD) plasma setup with argon as the input gas (flow rate: 3 standard liters per minute), operates by ionizing gas to produce a reactive mixture of excited atoms, ions, molecules, and radicals that modify the physical structure of the plant material, creating micro-fractures that enhance solvent penetration and compound release [4]. For this compound extraction specifically, Ultrasonic-Assisted Aqueous Two-Phase Extraction (UA-ATPE) has shown exceptional promise by combining the cell-disrupting power of ultrasound with the selective partitioning capabilities of aqueous two-phase systems, which typically consist of water, a polymer (such as polyethylene glycol), and a salt (e.g., ammonium sulfate) [3].

Table 2: Comparison of Extraction Methods for Bioactive Compounds from Licorice

Extraction Method Key Advantages Optimal Parameters Target Compounds Yield Improvement
Ultrasonic-Assisted Aqueous Two-Phase Extraction (UA-ATPE) Green chemistry, simplified purification, high efficiency 51 min ultrasonic time, 76°C, 640W power [3] Glabridin, flavonoids 2049.51 μg/g for glabridin [3]
Combined Ultrasonic-Cold Plasma Enhanced cell disruption, higher flavonoid yield 50°C, Frequency 42±5% kHz, Argon plasma [4] Total flavonoids, phenolics 42.41% increase in TFC [4]
Traditional Maceration Simple equipment, established protocols 50°C, 60 min, water or ethanol [4] Broad spectrum Baseline reference
Supercritical Fluid Extraction Solvent-free, high purity High pressure, CO₂ solvent Lipophilic compounds Not specified in results
Optimized UA-ATPE Protocol for this compound

Materials and Reagents:

  • Dried licorice root powder (Glycyrrhiza glabra), 80-mesh sieve
  • Ammonium sulfate (analytical grade)
  • Ethanol (food grade, 95%)
  • Deionized water
  • Ultrasonic bath with temperature control (frequency 40-45 kHz)

Procedure:

  • Raw Material Preparation: Begin by thoroughly washing licorice roots to remove soil and impurities. Air-dry at room temperature (25°C) in a shaded area until moisture content reaches 10-12%. Mechanically grind the dried roots and pass through an 80-mesh sieve to obtain uniform powder [4].

  • Aqueous Two-Phase System Formation: Prepare the ATPE system by combining 15% (w/w) ammonium sulfate and 20% (w/w) ethanol in deionized water. Ensure complete dissolution of salts before adding the licorice root powder at a solid-to-liquid ratio of 1:15 [3].

  • Ultrasonic-Assisted Extraction: Subject the mixture to ultrasonic treatment under the following optimized conditions:

    • Ultrasonic time: 51 minutes
    • Ultrasonic temperature: 76°C
    • Ultrasonic power: 640 W
    • Frequency: 40-45 kHz [3]
  • Phase Separation and Recovery: After ultrasonic treatment, allow the system to stand for 30 minutes to facilitate complete phase separation. The target flavonoids, including this compound, will preferentially partition into the ethanol-rich upper phase, while proteins and polysaccharides migrate to the salt-rich lower phase.

  • Concentration and Drying: Collect the ethanol-rich upper phase and concentrate under reduced pressure at 37°C using a rotary evaporator. Transfer the concentrated extract to Petri dishes and dry in an incubator at 37°C until constant weight is achieved [4].

Critical Considerations:

  • Maintain precise temperature control during ultrasonic treatment to prevent degradation of heat-sensitive compounds.
  • Monitor pH throughout the process, as it significantly affects the partitioning behavior of flavonoids in aqueous two-phase systems.
  • For maximum yield recovery, consider a second extraction cycle on the residual plant material.

Chromatographic Purification Strategies

Preliminary Cleanup and Fractionation

Following extraction, the crude licorice extract requires systematic fractionation to isolate this compound from similar flavonoids. Begin with liquid-liquid partitioning using ethyl acetate and water (1:1 ratio), where this compound and other isoflavonoids will preferentially migrate to the organic phase. This initial separation effectively removes water-soluble carbohydrates, proteins, and highly polar compounds. Concentrate the ethyl acetate fraction under vacuum at temperatures not exceeding 40°C to prevent thermal degradation of labile compounds.

Column chromatography on silica gel (200-300 mesh) provides an efficient first purification step. Pack the column using a slurry of silica gel in hexane and load the sample dissolved in minimal dichloromethane. Employ a gradient elution starting with hexane:ethyl acetate (90:10) and gradually increasing polarity to hexane:ethyl acetate (50:50) at 5% increments, collecting 250-mL fractions. Monitor fractions by thin-layer chromatography (TLC) on silica gel GF254 plates with visualization under UV light (254 nm and 365 nm) and using vanillin-sulfuric acid spray reagent. This compound typically appears as a dark band under UV254 and turns purple with vanillin-sulfuric acid reagent. Combine this compound-rich fractions based on TLC profiles for further purification.

High-Performance Liquid Chromatography (HPLC) Purification

For pharmaceutical-grade purity, implement preparative HPLC with the following parameters:

  • Column: C18 reversed-phase (250 × 21.2 mm, 5 μm particle size)
  • Mobile phase: Acetonitrile (A) and 0.1% formic acid in water (B)
  • Gradient program: 30-50% A (0-15 min), 50-80% A (15-25 min), 80% A (25-30 min)
  • Flow rate: 10 mL/min
  • Detection: UV at 280 nm
  • Injection volume: 1 mL of 50 mg/mL sample solution [5]

This compound typically elutes between 18-22 minutes under these conditions, though this should be verified with an authentic standard. Collect the peak corresponding to this compound across multiple runs, pool the fractions, and remove acetonitrile under reduced pressure. Extract the aqueous residue with ethyl acetate, dry over anhydrous sodium sulfate, filter, and evaporate to obtain purified this compound as a pale yellow solid. For additional purity, consider recrystallization from methanol:water (8:2) at 4°C overnight.

Analytical Methods for Identification and Quantification

LC-MS/MS Analysis of this compound

The development of a sensitive and selective analytical method is crucial for accurate quantification of this compound in both plant extracts and biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary specificity and sensitivity for reliable this compound analysis.

Sample Preparation:

  • For plant material: Extract 100 mg of licorice powder with 10 mL of methanol using ultrasonic bath for 30 minutes
  • Centrifuge at 5000 × g for 10 minutes and dilute supernatant with mobile phase
  • For plasma samples: Employ solid-phase extraction (SPE) using C8 cartridges
  • Condition SPE cartridges with methanol followed by water
  • Load samples, wash with water, and elute with methanol [5]

LC-MS/MS Conditions:

  • Chromatography:

    • Column: C18 reversed-phase (150 × 2.1 mm, 3.5 μm)
    • Mobile phase: Methanol:10 mM ammonium formate (75:25, v/v)
    • Flow rate: 0.2 mL/min
    • Column temperature: 40°C
    • Injection volume: 10 μL
  • Mass Spectrometry:

    • Ionization mode: Electrospray ionization (ESI) positive
    • Multiple reaction monitoring (MRM) transition: 323.1 → 137.1
    • Collision energy: 25 eV
    • Source temperature: 500°C
    • Curtain gas: 20 psi [5]

Validation Parameters:

  • Linearity range: 0.5-100 ng/mL
  • Lower limit of quantification (LLOQ): 0.5 ng/mL
  • Precision: <15% RSD
  • Accuracy: 85-115%
  • Recovery: >85% from plasma matrix [5]
Method Validation and Quality Control

Establish a calibration curve using this compound reference standards in the concentration range of 0.5-100 ng/mL. Prepare quality control samples at low, medium, and high concentrations within the calibration range (1.5, 25, and 75 ng/mL) to assess accuracy, precision, and reproducibility. The method should demonstrate selectivity with no interfering peaks at the retention time of this compound in blank matrices. Evaluate matrix effects by comparing the analyte response in post-extraction spiked samples with neat standard solutions at equivalent concentrations. For stability assessment, analyze replicates of QC samples after short-term (6 hours at room temperature), long-term (-80°C for 30 days), and freeze-thaw (three cycles) conditions.

Bioactivity Assessment Protocols

Estrogenic Activity Evaluation

This compound's estrogen-like activity can be assessed through in vitro models examining its effects on breast, vascular, and bone tissues [1]. The following protocol evaluates estrogen receptor binding affinity:

Cell Culture and Treatment:

  • Maintain MCF-7 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂
  • Culture cells in phenol-red-free media with 5% charcoal-stripped FBS for 3 days before experimentation to eliminate estrogenic compounds
  • Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well and treat with varying concentrations of this compound (0.1-100 μM) or 17β-estradiol (positive control) for 48 hours

ER-Binding Assay:

  • Incubate cell lysates with fluorescent-labeled estradiol in the presence of increasing concentrations of this compound
  • Measure fluorescence polarization after 2-hour incubation at room temperature
  • Calculate IC₅₀ value (concentration inhibiting 50% of specific binding) using nonlinear regression analysis [1]

Alkaline Phosphatase Activity in Osteoblasts:

  • Use human osteoblast-like SaOS-2 cells to evaluate bone-specific estrogenic effects
  • Culture cells in osteogenic differentiation medium with test compounds for 7 days
  • Measure alkaline phosphatase activity using p-nitrophenyl phosphate as substrate
  • Express activity as nmol p-nitrophenol produced/min/mg protein [1]
Tyrosinase Inhibition Assay

This compound's anti-melanogenic activity through tyrosinase inhibition can be quantified using the following protocol:

Reagent Preparation:

  • Prepare mushroom tyrosinase solution (250 U/mL) in 0.1 M phosphate buffer (pH 6.8)
  • Prepare L-DOPA solution (5 mM) in the same buffer
  • Prepare this compound solutions in DMSO (final DMSO concentration <1%)

Procedure:

  • Add 40 μL of this compound solution (various concentrations) to 80 μL of phosphate buffer in 96-well plates
  • Add 40 μL of tyrosinase solution to each well and pre-incubate at 25°C for 10 minutes
  • Initiate reaction by adding 40 μL of L-DOPA substrate
  • Incubate at 25°C for 20 minutes and measure absorbance at 475 nm
  • Include blank (buffer instead of enzyme) and control (DMSO instead of sample)
  • Calculate percentage inhibition = [(Acontrol - Asample)/Acontrol] × 100
  • Determine IC₅₀ value from dose-response curve [1]

Comprehensive Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound isolation, purification, and characterization from licorice root:

G This compound Isolation and Purification Workflow cluster_0 Extraction Phase cluster_1 Purification Phase cluster_2 Characterization Phase Start Start: Licorice Root Material P1 Raw Material Preparation • Wash and air-dry roots • Grind and sieve (80-mesh) • Moisture content: 10-12% Start->P1 P2 UA-ATPE Extraction • 51 min ultrasonic time • 76°C, 640W power • ATPE system: ethanol/(NH₄)₂SO₄ P1->P2 P3 Phase Separation • Stand for 30 minutes • Collect ethanol-rich upper phase P2->P3 P4 Crude Extract Concentration • Rotary evaporation at 37°C • Incubator drying P3->P4 P5 Liquid-Liquid Partitioning • Ethyl acetate:water (1:1) • Collect organic phase P4->P5 P6 Column Chromatography • Silica gel (200-300 mesh) • Gradient elution: hexane to EtOAc P5->P6 P7 Preparative HPLC • C18 reversed-phase column • Acetonitrile/0.1% formic acid gradient P6->P7 P8 This compound Identification • LC-MS/MS analysis • UV, MS, and NMR characterization P7->P8 P9 Bioactivity Assessment • Estrogenic activity (ER-binding) • Tyrosinase inhibition assay P8->P9 End Pure Characterized this compound P9->End

Conclusion and Research Applications

The protocols outlined in this document provide researchers with comprehensive methodologies for the efficient isolation, purification, and characterization of this compound from licorice (Glycyrrhiza glabra). The implementation of green extraction technologies like UA-ATPE addresses both environmental concerns and efficiency requirements, while the combination of chromatographic techniques ensures high purity final products suitable for pharmacological evaluation. The analytical methodologies, particularly the sensitive LC-MS/MS protocol, enable accurate quantification of this compound in complex matrices, supporting both quality control during purification and pharmacokinetic studies in biological systems.

The therapeutic potential of this compound, particularly in dermatological applications (as a tyrosinase inhibitor for hyperpigmentation disorders) and women's health (as a phytoestrogen for menopausal symptom management), warrants continued investigation using these standardized protocols. Future research directions should include the development of synthetic biology approaches for this compound production, similar to those being explored for other licorice flavonoids, which could provide a more sustainable and scalable alternative to plant extraction [6]. Additionally, comprehensive toxicological profiling and clinical studies are needed to fully establish the safety profile and therapeutic dosage ranges for human applications.

References

Understanding the Problem: Glabrene as a Toxic Impurity

Author: Smolecule Technical Support Team. Date: February 2026

Glabrene is an isoflavonoid found in licorice (Glycyrrhiza glabra) roots and has been identified as a significant toxic impurity in industrial-grade glabridin, a compound widely used in cosmetics and pharmaceuticals [1] [2] [3].

The glabridin raw material used in industry typically has a purity between 90% and 98%, meaning impurities like this compound can constitute a notable portion of the final product [1]. One analysis found this compound present at 7.0% in a glabridin sample [1]. Research has demonstrated that this compound has a significant lethal effect on zebrafish larvae, causing developmental malformations, disrupting cartilage development, reducing mobility, and damaging brain neural tissues [1] [2] [4].

This compound Toxicity Profile

The table below summarizes key toxicity data for this compound, primarily derived from zebrafish larvae models, which are commonly used for high-throughput toxicity screening [1] [2].

Toxicity Endpoint Quantitative Data Experimental Model Key Findings
Acute Lethality LC10: 2.8 μM; LC50: 3.7 μM [1] [2] AB wild-type zebrafish larvae Significant lethal effect; 4.5 μM concentration resulted in 100% mortality [1].
Developmental Toxicity Hatching Rate: Reduced to 86.7% (at 1.5 μM) [1] Zebrafish larvae (3 dpf) Obvious malformations and limited obstruction on body development [1].
Malformation Rate 22.8% (at 0.5 μM); 57.7% (at 1.5 μM) [1] Zebrafish larvae Dose-dependent increase in malformations [1].
Cartilage Development Distance between Meckel’s cartilage and ethmoid plate decreased from 198.2 μm (control) to 172.4 μm (1.5 μM) [1] Zebrafish larvae Significant changes in cranial cartilage structure [1].
Neurotoxicity & Behavior Total distance traveled decreased by 28.2% (0.5 μM) and 81.6% (1.5 μM) [1] Zebrafish larvae Significant reduction in larval mobility and damage to brain neural tissues [1].
Proposed Mechanism Abnormal activation of the phenylalanine metabolic pathway [2] [4] Metabolomic analysis & ELISA Elevated dopamine and acetylcholine levels in vivo [2] [4].

Experimental Protocols for Toxicity Assessment

Here is a detailed methodology for assessing this compound toxicity using a zebrafish model, based on the cited research.

Zebrafish Toxicity and Behavioral Assay

This protocol is adapted from the studies that identified this compound's toxic effects [1] [2].

  • 1. Test Compound Preparation

    • Prepare a stock solution of this compound in DMSO.
    • Dilute the stock solution to the desired testing concentrations (e.g., 0.5 μM, 1.5 μM, 4.0 μM) using the embryo medium. Ensure the final concentration of DMSO does not exceed 0.1% (v/v), which serves as the vehicle control.
  • 2. Zebrafish Embryo Exposure

    • Use wild-type AB strain zebrafish embryos. Collect healthy embryos at the cleavage stage (within 2 hours post-fertilization).
    • Randomly distribute embryos into 24-well plates, with approximately 10-15 embryos per well in 2 mL of solution.
    • Expose the embryos to different concentrations of this compound or the vehicle control. Incubate at 28.5°C with a standard light-dark cycle (14h:10h). Refresh the test solutions daily.
  • 3. Endpoint Assessment at 3 Days Post-Fertilization (dpf)

    • Lethality: Record the number of dead larvae in each group.
    • Hatching Rate: Record the number of hatched larvae.
    • Malformation Rate: Under a stereomicroscope, examine and score larvae for malformations (e.g., yolk sac edema, pericardial edema, spinal curvature).
    • Body Length: Anesthetize larvae and measure the body length from the head to the tip of the tail.
  • 4. Cartilage Staining (Optional)

    • Fix 3 dpf larvae in 4% paraformaldehyde.
    • Stain the cartilage structures using Alcian Blue to visualize and measure cranial cartilage elements like Meckel's cartilage and the ethmoid plate.
  • 5. Behavioral Analysis

    • Transfer individual larvae to a 96-well plate, with each well containing fresh embryo medium.
    • Place the plate into a behavioral tracking system. Allow the larvae to acclimatize for a period (e.g., 10 minutes).
    • Record the locomotor activity (e.g., total distance traveled, average speed) over a set period (e.g., 20 minutes). Analyze the data using the tracking software.

The following diagram illustrates the workflow of this experimental protocol:

Start Start Experiment Prep Prepare this compound Solutions (Dilute in embryo medium) Start->Prep Expose Expose Zebrafish Embryos (Incubate at 28.5°C) Prep->Expose Assess Assess Endpoints at 3 dpf Expose->Assess SubAssess Assess->SubAssess Lethality Lethality SubAssess->Lethality Hatching Hatching Rate SubAssess->Hatching Malformation Malformation Rate SubAssess->Malformation Behavior Behavioral Analysis (Total Distance, Speed) SubAssess->Behavior

Toxicity Reduction & Quality Control Strategies

Based on the identified source of the problem, here are key strategies for reducing this compound toxicity in products.

FAQ & Troubleshooting Guide
  • Q: What is the primary source of this compound in my glabridin-based product?

    • A: this compound is a natural constituent of licorice roots. It is co-extracted and persists as an impurity during the industrial purification process of glabridin from licorice (Glycyrrhiza glabra) extract [1] [2] [3]. The typical purity of glabridin raw material (90-98%) means this compound can be present in significant amounts.
  • Q: How can I monitor and control the level of this compound in my glabridin samples?

    • A: Implement rigorous analytical testing. The research identified this compound using High-Performance Liquid Chromatography (HPLC) with a specific retention time (tR of 8.10 min) [1]. Quantitative analysis can be performed using methods like the area normalization method. Advanced techniques like UPLC-Q-Exactive-Orbitrap-MS/MS are highly effective for identifying and quantifying such impurities [1] [5].
  • Q: Besides analytical chemistry, what other methods can I use to assess the overall safety of my product?

    • A: Integrate biological evaluation techniques into your quality control system. The zebrafish embryo toxicity test is a powerful, high-throughput model that can comprehensively detect the combined toxic effects of this compound and other unknown impurities that might be missed by physicochemical analysis alone [1] [5]. This provides a more reliable safety assessment for your final product.
  • Q: I have observed developmental toxicity in my models. What could be the mechanism?

    • A: Recent metabolomic studies suggest that this compound may cause toxicity by abnormally activating the phenylalanine metabolic pathway, leading to elevated levels of the neurotransmitters dopamine and acetylcholine in vivo [2] [4]. This could be a key mechanism underlying the observed neurotoxicity and behavioral deficits.

Key Pathways and Workflows for Quality Control

The following diagram integrates the main strategies discussed above into a cohesive quality control workflow for managing this compound contamination.

Problem Problem: this compound Contamination in Glabridin Products Strategy1 Analytical Control (HPLC, UPLC-MS/MS) Problem->Strategy1 Strategy2 Biological Evaluation (Zebrafish Toxicity Assay) Problem->Strategy2 Strategy3 Process Optimization (Improved Purification) Problem->Strategy3 Outcome Outcome: Safer Licorice-Derived Products Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

References

A Framework for Glabrene Stability Testing

Author: Smolecule Technical Support Team. Date: February 2026

For a natural product like glabrene, a systematic approach is key. The workflow below outlines the core process for designing and interpreting stability studies.

G Start Start: this compound Stability Assessment F1 Forced Degradation Studies Start->F1 F2 Identify Major Degradation Pathways (e.g., hydrolysis, oxidation, photolysis) F1->F2 F3 Develop Stability-Indicating Analytical Method F2->F3 L1 Formal Stability Studies F3->L1 L2 Long-Term & Accelerated Storage per ICH Climatic Zones L1->L2 R1 Troubleshooting & Investigation L1->R1 If 'Significant Change' L3 Establish Shelf-life & Recommended Storage Conditions L2->L3 R2 Identify Root Cause of Instability R1->R2 R3 Implement Corrective Actions (e.g., formulation, packaging) R2->R3 R3->F1 Re-test

Stability Study Design & Protocols

Stability testing for drug substances follows standardized conditions outlined in ICH guidelines. The tables below summarize the key storage conditions and testing frequencies [1] [2].

Table 1: Standard Stability Storage Conditions as per ICH Guidelines

Study Type Storage Conditions Minimum Data Duration Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months To establish the re-test period or shelf life under recommended storage [1] [3].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6-12 months To serve as a bridge if significant change occurs at accelerated conditions [1] [2].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months To evaluate the effect of short-term excursions and predict stability [1] [3].

Table 2: Recommended Testing Frequencies for Stability Studies

Study Type Testing Time Points (Months)
Long-Term 0, 3, 6, 9, 12, 18, 24, and annually thereafter [2].
Accelerated 0, 3, and 6 [2].
Intermediate 0, 6, 9, and 12 (typically used if needed) [2].

For drug products, a "significant change" at accelerated conditions—such as a 5% change in assay from initial value, exceeding limits for degradation products, or failure of pH, dissolution, or physical attributes—triggers the need for intermediate testing and a review of the proposed shelf-life [2].

Key Experimental Methodologies

Forced Degradation Studies

  • Objective: To elucidate the inherent stability characteristics of the active substance and validate stability-indicating analytical methods [4].
  • Protocol: Expose this compound to various stress conditions to achieve about 5-20% degradation [3]. Suggested stresses include:
    • Acidic & Basic Hydrolysis: Treat with 0.1-1M HCl or NaOH at elevated temperatures (e.g., 40-60°C) for a period [4].
    • Oxidative Degradation: Expose to 3-30% hydrogen peroxide at room temperature [4].
    • Photostability: Expose to visible and UV light as per ICH Q1B guidelines [3]. A related isoflavan, glycyrrhetic acid, showed significant degradation under photochemical conditions [4].
    • Thermal Degradation: Expose the solid and/or solution state to dry and wet heat (e.g., 40-70°C) [4].

Developing a Stability-Indicating Method (HPTLC Example) A validated method is crucial to accurately monitor this compound and its degradation products.

  • Chromatographic Separation: Use HPTLC plates (e.g., silica gel 60F254). A mobile phase of chloroform: methanol: formic acid (in a ratio like 9:0.9:0.1 v/v) can be a starting point, optimized from a study on glycyrrhetic acid [4].
  • Densitometric Analysis: Perform scanning at the λmax of this compound in absorbance mode (e.g., 254 nm or a wavelength determined for this compound) [4].
  • Method Validation: Validate the method as per ICH guidelines for parameters including specificity (ability to separate degradation products), accuracy, precision, LOD, LOQ, and robustness [4].

Frequently Asked Questions (FAQs)

Q1: What are the most likely stability issues for a compound like this compound? As an isoflavonoid, this compound is likely susceptible to oxidation and photodegradation due to its phenolic structure. It may also be sensitive to hydrolysis depending on the functional groups present. The exact profile should be confirmed through forced degradation studies [4] [5].

Q2: Our this compound sample shows discoloration after 6 months of storage. What should we do?

  • Investigate: Check storage conditions (temperature, humidity, light exposure) and container integrity.
  • Test: Immediately analyze the sample using your stability-indicating method (e.g., HPTLC/HPLC) to check for a decrease in this compound assay and an increase in degradation products.
  • Action: If stored under recommended long-term conditions, this may indicate insufficient stability. Consider reformulating with antioxidants or improving packaging (e.g., using light-resistant containers). Ensure samples are protected from light throughout handling and storage [2].

Q3: How can we determine the best storage conditions for a this compound-rich extract? Follow a science-based approach:

  • Conduct forced degradation studies to identify the primary stress factors (e.g., light, oxygen, humidity).
  • Place the extract in formal stability studies under long-term and accelerated conditions as per ICH guidelines [1] [2].
  • Based on the data, establish a suitable storage condition. For extracts highly susceptible to heat and humidity, you may need to recommend storage in a cool, dry place or even refrigeration (2-8°C), similar to other sensitive natural products [1].

Key Troubleshooting Guide

Issue Potential Root Cause Corrective & Preventive Actions
Rapid loss of potency Oxidation, hydrolysis, or photochemical degradation. • Add antioxidants (e.g., BHT, ascorbic acid). • Use airtight containers with desiccants. • Use light-protective (amber) packaging [1].
Formation of unknown degradation products Inherent chemical instability under stress conditions. • Identify the major degradation products using techniques like LC-ESI-MS/MS. • Reformulate to avoid susceptible functional groups if possible [4].
Failure to meet specification at accelerated conditions The molecule is inherently unstable at high stress. • Conduct studies at intermediate conditions (30°C/65% RH). • Propose a shorter shelf-life. • Recommend stricter storage conditions on the label [2].
Poor separation of analyte peaks Analytical method is not stability-indicating. • Re-develop or optimize the chromatographic method (mobile phase, column). • Ensure method validation confirms specificity against forced degradation samples [4].

References

minimizing glabrene toxicity in glabridin products

Author: Smolecule Technical Support Team. Date: February 2026

Identifying and Quantifying Glabrene

Q: How can I detect and quantify this compound in my glabridin samples?

This compound is a typical impurity found in industrial glabridin, which is isolated from licorice (Glycyrrhiza glabra) root extract [1] [2]. To ensure product safety, precise analytical methods are required.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC)
  • Protocol Details: Analysis can be performed using an HPLC system equipped with a detector (e.g., at 254 nm). This compound has a reported retention time (tR) of approximately 8.10 minutes under the conditions used in recent studies [1] [2]. The content can be quantified using the area normalization method, with one study finding this compound present at 7.0% in a commercial glabridin sample [1] [2].
  • Advanced Technique: For more comprehensive impurity profiling, UPLC-Q-Exactive-Orbitrap-MS/MS analysis is highly effective for identifying key toxic impurities [1] [2].

Assessing this compound Toxicity

Q: What are the established models for evaluating the toxicity of this compound?

The zebrafish (Danio rerio) model is a high-throughput, sensitive vertebrate system widely used for toxicity and safety assessments [1] [2] [3]. Below is a workflow for conducting this assessment, followed by quantitative results.

G cluster_acute Acute Toxicity Metrics cluster_dev Developmental Metrics cluster_neuro Neuro/Behavioral Metrics cluster_meta Metabolomic Metrics Start Prepare AB wild-type zebrafish embryos A Expose larvae to This compound (e.g., 0.5, 1.5 µM) in aqueous medium Start->A B Acute Toxicity Assessment A->B C Developmental Toxicity Assessment A->C D Neurotoxicity and Behavioral Assessment A->D E Metabolomic Analysis A->E F Data Analysis and Report Findings B->F B1 Mortality rate (LC10, LC50) B->B1 B2 Hatching rate at 3 dpf B->B2 C->F C1 Malformation rate C->C1 C2 Body length measurement C->C2 C3 Cartilage staining (e.g., Alcian blue) C->C3 D->F D1 Locomotor activity (distance, speed) D->D1 D2 Neural cell damage (e.g., acridine orange) D->D2 E->F E1 Metabolic pathway analysis E->E1 E2 Neurotransmitter quantification (ELISA) E->E2

The following table summarizes key toxicological data for this compound observed in zebrafish larvae studies [1] [2].

Toxicity Endpoint Dosage (μM) Observed Effect
Lethality (LC10/LC50) 2.8 / 3.7 μM Concentration-dependent mortality; 100% mortality at 4.5 μM.
Hatching Rate 1.5 μM Decreased to 86.7% at 3 days post-fertilization (dpf).
Malformation Rate 0.5 / 1.5 μM Significantly increased to 22.8% / 57.7%.
Locomotor Activity 1.5 μM Total distance traveled reduced by 81.6%.
Cartilage Development 1.5 μM Shortened ethmoid plate, increased inter-plate angle.

Understanding the Mechanism of Toxicity

Q: What is the known mechanism behind this compound's toxicity?

Metabolomic studies indicate that this compound's toxicity is linked to the abnormal activation of the phenylalanine metabolic pathway [1] [2] [4]. This dysregulation leads to significantly elevated levels of the neurotransmitters dopamine and acetylcholine in vivo, which can cause neurotoxicity and the observed behavioral deficits (e.g., reduced locomotion) [1] [2] [4]. This mechanism provides a specific pathway for targeted safety interventions.

Strategies for Minimizing Toxicity

Q: What are the best practices for controlling this compound levels in final products?

The core strategy is to implement rigorous quality control from raw material to finished product, as impurities like this compound and glabrol are major contributors to the toxicity of licorice-derived products [1] [3].

  • Enhanced Quality Control: Move beyond basic physicochemical tests. Incorporate biological evaluation methods (like the zebrafish model) into the quality control system to provide a more comprehensive safety profile [1] [3].
  • Advanced Purification: Invest in and optimize advanced purification techniques during the extraction and isolation process for glabridin to specifically remove this compound and other toxic impurities [1].
  • Raw Material and Storage Control: Source high-quality licorice root and ensure appropriate storage conditions to prevent the formation of mycotoxins and other degradation products [1] [3].

Experimental Protocols for Verification

1. HPLC Analysis for this compound Detection - Equipment: Standard HPLC system with a UV detector (e.g., set at 254 nm). - Column: A reverse-phase C18 column is recommended. - Method: Develop a gradient elution method using water and acetonitrile (both with 0.1% formic acid). Use a this compound reference standard if available to confirm the peak at ~8.10 minutes [1] [2]. - Quantification: Use the area normalization method to calculate the percentage of this compound relative to the main glabridin peak.

2. Zebrafish Toxicity Assessment - Model: Use AB wild-type zebrafish embryos. - Exposure: Dechorionate embryos at 6-8 hours post-fertilization (hpf). Randomly distribute groups of 30 embryos into multi-well plates. Expose them to a range of this compound concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 4.0 μM) dissolved in the embryo medium. Include a control group with 0.1% DMSO [1] [2]. - Endpoint Analysis: - Lethality/Malformations: Record daily mortality and gross malformations up to 3-5 dpf. - Hatching: Monitor hatching rate at 3 dpf. - Behavior: At 5-6 dpf, track larval movement (total distance, average speed) using an automated behavior analysis system. - Cartilage Staining: Fix larvae at 5 dpf and stain with Alcian Blue to visualize craniofacial cartilage development [1] [2].

References

glabrene impurity control in licorice extracts

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Glabrene Impurity Control

Q1: Why is controlling this compound impurity in licorice extracts critical for product safety? this compound is a identified toxic impurity found in industrial-grade glabridin, which is typically purified from licorice extract with a purity between 90-98% [1] [2]. Research using zebrafish models has demonstrated that this compound causes significant lethal effects, developmental malformations, disruption of cartilage development, and reduced mobility in larvae [1]. The toxicity is concentration-dependent, with an LC10 of 2.8 μM and an LC50 of 3.7 μM [1]. Controlling this impurity is essential to mitigate these safety risks in pharmaceutical and cosmetic products.

Q2: What analytical methods are suitable for identifying and quantifying this compound? A validated High-Performance Liquid Chromatography (HPLC) method is appropriate for quantifying this compound. Here is a summary of key parameters based on methods used for similar compounds:

Parameter Specification
Column Purospher STAR RP-18e (250 mm × 4.6 mm, 5 μm) [3]
Mobile Phase Gradient elution with 0.2% acetic acid in water and acetonitrile [3]
Flow Rate 1.0 mL/min [3]
Detection Wavelength 280-285 nm [3]
Sample Content The this compound content in one analyzed glabridin sample was 7.0% [1]

The general workflow for chemical verification involves separating the impurity via preparative HPLC, followed by structure elucidation using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the data with published literature [1].

Experimental Protocols for Toxicity Assessment

For a comprehensive safety profile, biological evaluation of this compound's toxicity is recommended. The following protocol using a zebrafish model is an effective high-throughput method.

Zebrafish Toxicity Assay Protocol

  • Test System: AB wild-type zebrafish larvae [1] [4].
  • Exposure: Dissolve this compound in the aqueous environment of the larvae. A concentration range of 1.0 to 4.5 μM is recommended for establishing a dose-response curve [1].
  • Key Endpoints to Measure:
    • Lethality: Record mortality daily to calculate LC values.
    • Developmental Toxicity:
      • Hatching Rate: Assess at 3 days post-fertilization (dpf).
      • Malformation Rate: Visually inspect for physical abnormalities.
      • Body Length: Measure as an indicator of growth obstruction.
    • Cartilage Development: Stain cartilage and measure specific structures. Exposure to 1.5 μM this compound showed a significant decrease in the distance between Meckel's cartilage and the ethmoid plate (from 198.2 μm to 172.4 μm) and a shortening of the ethmoid plate length (from 231.2 μm to 206.3 μm) [1].
    • Behavioral Toxicity: Use automated tracking to measure the total distance traveled and average speed of larvae. Data shows a decrease of 28.2% and 81.6% in total distance after exposure to 0.5 μM and 1.5 μM this compound, respectively [1].

The following diagram illustrates the experimental workflow and key findings:

G cluster_exp Experimental Phase (Zebrafish Model) cluster_data Key Findings & Data Start Start: this compound Toxicity Assessment ExpSetup This compound Exposure (Concentration: 1.0 - 4.5 µM) Start->ExpSetup Lethality Lethality Assay ExpSetup->Lethality Development Developmental Toxicity Assay ExpSetup->Development Behavior Behavioral Assay ExpSetup->Behavior Metabolomics Metabolomic Analysis ExpSetup->Metabolomics LC50 LC50 = 3.7 µM LC10 = 2.8 µM Lethality->LC50 Result Malformation Malformation Rate: 0.5µM: 22.8% 1.5µM: 57.7% Development->Malformation Result Cartilage Cartilage Disruption: ↓ Distance Meckel's- Ethmoid Plate Development->Cartilage Result Mobility Reduced Mobility: ↓ Total Distance & Average Speed Behavior->Mobility Result Pathway Abnormal Activation of Phenylalanine Pathway Metabolomics->Pathway Result Neurotrans ↑ Dopamine & Acetylcholine Levels Metabolomics->Neurotrans Result

Quality Control & Regulatory Considerations

Q3: What are the key factors to consider for the stability of glabridin and its impurities? Multiple factors can degrade glabridin, potentially affecting impurity profiles. Stability studies indicate that illumination is the main factor promoting degradation. Other significant factors include temperature, humidity, and pH. Interactions between temperature-pH and temperature-humidity can also promote degradation [5]. It is recommended to store raw materials and products in a dark, dry, and airtight environment to ensure stability [5].

Q4: What is the regulatory framework for controlling impurities in pharmaceuticals? In the United States, the Food and Drug Administration (FDA) enforces Current Good Manufacturing Practice (CGMP) regulations [6] [7]. While CGMP provides the overarching framework for quality assurance, specific laboratory studies to assess the safety of impurities should be conducted under Good Laboratory Practice (GLP) standards [8]. GLP focuses on the integrity of nonclinical safety data, ensuring that studies are well-controlled, documented, and reproducible [8].

Troubleshooting Guide

Issue Possible Cause Solution
High this compound content in final product. Inefficient extraction or purification process. Optimize chromatographic purification steps (e.g., use of macroporous resin or silica gel) [1] [5].
Inconsistent analytical results for this compound. Method not robust; compound instability. Validate the HPLC method as per ICH guidelines [3]. Ensure samples are protected from light during analysis and storage [5].
Unexpected toxicity in product batches. Presence of "dark" toxic impurities like this compound or glabrol. Implement biological evaluation (e.g., zebrafish toxicity assay) alongside chemical analysis for a comprehensive safety profile [1] [4].

References

Glabrene Solubility Profile & Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge is that glabrene has slight water solubility [1]. While it is soluble in DMSO [2], this is often unsuitable for drug formulations. The presence of this compound as an impurity in related compounds like glabridin has been noted to cause toxic skin effects, underscoring the importance of purity, which can be influenced by solubility and extraction processes [1].

Potential Formulation Solutions

The following techniques, proven for other poorly soluble compounds, are applicable for overcoming this compound's solubility challenges.

Technique Mechanism of Action Key Parameters & Considerations

| Cyclodextrin Complexation [3] [4] | Hydrophobic inner cavity forms inclusion complex with API; hydrophilic outer surface improves overall water solubility. | - Type of Cyclodextrin: SBE-β-CD showed strongest recognition for glabridin [3].

  • Inclusion Constant: A measure of the stability of the complex [3]. | | Nanosuspensions / Nanomilling [4] | Top-down process reducing API particle size to 100s of nm, increasing surface area and dissolution rate. | - Requires Stabilizers (e.g., polymers, surfactants) to prevent agglomeration and Ostwald Ripening [4].
  • Applicable to almost any insoluble molecule. | | Amorphous Solid Dispersions [4] | Incorporates API into a polymer matrix, maintaining it in a higher-energy amorphous state with improved solubility. | - Processing Method: Spray drying, hot melt extrusion.
  • Stability: Requires thermal stability from the API for some methods [4]. | | Deep Eutectic Solvents (DES) [5] | Green solvents that can improve extraction yield of similar flavonoids, potentially useful for initial isolation. | - Composition: e.g., Choline Chloride (HBA) and Lactic Acid (HBD) [5].
  • Often combined with ultrasound-assisted extraction (UAE). |

The workflow below outlines a general strategic approach for developing a formulation for a poorly soluble active ingredient like this compound.

G cluster_techniques Enhancement Techniques Start Start: Poorly Soluble API (e.g., this compound) PreFormulation Pre-Formulation Groundwork Start->PreFormulation TechSelection Select Solubility Enhancement Technique PreFormulation->TechSelection Nano Nanosuspension (Nanomilling) TechSelection->Nano ASD Amorphous Solid Dispersion TechSelection->ASD DES Deep Eutectic Solvents (Extraction) TechSelection->DES CD CD TechSelection->CD Cyclodextrin Cyclodextrin Complexation Complexation fontcolor= fontcolor= Optimize Optimize & Characterize Formulation Nano->Optimize ASD->Optimize DES->Optimize FinalProduct Final Drug Product Optimize->FinalProduct CD->Optimize

Suggested Experimental Pathways

While direct protocols for this compound are limited, you can adapt established methods:

  • For Cyclodextrin Complexation: A common method is the solution stirring method. Dissolve the cyclodextrin (e.g., SBE-β-CD) in water. Add this compound dissolved in a minimal amount of a water-miscible solvent like ethanol. Stir the mixture for a predetermined time (e.g., 24-48 hours) at a controlled temperature. Filter the solution and lyophilize to obtain the solid complex [3].
  • For Nanomilling: Use a wet milling technique. Prepare a coarse suspension of this compound in an aqueous vehicle containing a stabilizer (e.g., 1% polysorbate 80 or HPMC). Load the suspension with milling media (e.g., zirconia beads) into a planetary ball mill or bead mill. Mill for multiple cycles and monitor particle size reduction using dynamic light scattering (DLS) [4].

Important Safety Notes

This compound requires careful handling. According to GHS hazard information, it causes skin irritation, serious eye irritation, and may cause respiratory irritation [1]. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) in the laboratory.

References

glabrene stability factors temperature pH

Author: Smolecule Technical Support Team. Date: February 2026

Glabrene Stability & Handling FAQs

1. What are the main stability concerns for this compound in laboratory settings? While direct studies on this compound stability are limited, it is well-established as a significant impurity in glabridin extracts, which are typically 90-98% pure [1] [2]. The stability of such licorice-derived compounds is critically affected by environmental factors. Research on glabridin shows that its stability is compromised by temperature, illumination, humidity, pH, solvent, and oxidants [3] [4]. Furthermore, interactions between factors—such as temperature and pH or illumination and pH—can accelerate degradation [3]. It is therefore prudent to assume this compound is similarly sensitive.

2. What are the proven risks of this compound contamination? Recent studies have identified this compound as a toxic impurity in commercial glabridin raw material. Investigations using AB wild-type zebrafish have demonstrated that this compound has significant lethal and developmental toxicity [1] [2].

  • Developmental Toxicity: this compound exposure causes obvious malformations, disrupts cranial cartilage development, and reduces body length in zebrafish larvae [1].
  • Neurotoxicity: The compound significantly reduces larval mobility and causes damage to brain neural tissues [1].
  • Metabolic Disruption: Toxicity is linked to the abnormal activation of the phenylalanine metabolic pathway, resulting in elevated levels of dopamine and acetylcholine in vivo [1] [2].

Troubleshooting Guide: Managing this compound & Impurities

Issue Possible Cause Recommended Solution
High variability in experimental results or unexpected toxicity Presence of toxic impurities like this compound in licorice-derived extracts or glabridin samples [1]. Implement rigorous quality control. Use analytical techniques like UPLC-Q-Exactive-Orbitrap-MS/MS to identify and quantify impurity levels in your raw materials [1].
Rapid degradation of test compound during storage Exposure to suboptimal storage conditions (light, heat, oxygen, humidity) known to degrade related compounds [3]. Store samples in a dark, dry, and airtight environment. Use amber vials, desiccants, and an inert atmosphere if possible [3].
Low yield or purity from licorice extractions Inefficient or conventional extraction methods [5]. Adopt advanced extraction techniques. A combined ultrasonic and cold plasma reactor has been shown to significantly improve the yield and quality of bioactive compounds from Glycyrrhiza glabra [5].

Experimental Protocols for Quality Control

Protocol 1: Assessing Developmental Toxicity Using a Zebrafish Model This protocol is adapted from studies that identified this compound's toxicity [1] [2].

  • Model System: Use AB wild-type zebrafish larvae.
  • Exposure: Dissolve this compound or the test sample in the aqueous environment. A typical assay tests a concentration range (e.g., 1.0 to 4.5 μM).
  • Endpoint Measurements:
    • Lethality: Record mortality over 3-5 days post-fertilization (dpf) to calculate LC10 and LC50 values. For this compound, LC10 was found to be 2.8 μM and LC50 was 3.7 μM [1].
    • Malformation & Development: At 3 dpf, assess hatching rate, malformation rate, and measure body length.
    • Cartilage Staining: Use Alcian blue staining to visualize and measure changes in cranial cartilage structures (e.g., Meckel's cartilage, ethmoid plate).
    • Behavioral Analysis: Use automated tracking systems to measure the total distance traveled and average speed of larvae to quantify neurotoxicity.

Protocol 2: Advanced Extraction for Enhanced Purity and Yield This protocol summarizes a novel method for extracting licorice compounds, which can help control the initial profile of constituents, including impurities [5].

  • Sample Prep: Wash, air-dry, and grind licorice roots into a fine powder (80-mesh sieve).
  • Combined Reactor: Use a system that integrates ultrasonic homogenization and a Dielectric Barrier Discharge (DBD) cold plasma setup with argon as the input gas.
  • Optimization: Employ Response Surface Methodology (RSM) to optimize key parameters:
    • Ultrasonic Power
    • Extraction Time
    • Argon-to-Air Ratio
  • Quality Assessment: Quantify the success of the extraction by measuring:
    • Total Phenol Content (TPC) via the Folin-Ciocalteu method.
    • Total Flavonoid Content (TFC) via the aluminum chloride method.
    • Specific compound content (e.g., Glycyrrhizic acid) using HPLC.

Experimental Workflow & Stability Decision Pathway

The following diagram outlines the core experimental workflow for quality control and the key factors influencing this compound stability, based on the available evidence.

cluster_stability Key Stability Factors (Based on Glabridin Data) Start Start: Obtain/Extract Sample QC Quality Control Analysis Start->QC ImpurityCheck Identify/Quantity Impurities (e.g., this compound via HPLC-MS) QC->ImpurityCheck StabilityTest Stability Assessment ImpurityCheck->StabilityTest Store Store Sample StabilityTest->Store factor_pH pH StabilityTest->factor_pH Use Use in Experiments Store->Use factor_light Illumination Store->factor_light factor_temp Temperature factor_humidity Humidity factor_oxidants Oxidants

References

glabrene respiratory irritation mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Identification & Risk Awareness

Glabrene is classified as a potential respiratory irritant. The table below summarizes the specific hazard information available [1].

Hazard Class GHS Code & Hazard Statement
Specific target organ toxicity, single exposure, respiratory tract irritation H335—May cause respiratory irritation

This classification indicates that standard procedures for handling fine powders and volatile irritants should be applied when working with this compound.

Relevant Experimental Data & Context

While direct studies on this compound's respiratory irritation are limited, recent toxicity research provides crucial context for its biological activity. The following table summarizes quantitative data from a 2024 zebrafish study, a model often used in toxicological screening [2] [3] [4].

Toxicity Endpoint Experimental Value Experimental Model
Lethal Concentration (LC10) 2.8 μM AB wild-type zebrafish larvae
Lethal Concentration (LC50) 3.7 μM AB wild-type zebrafish larvae
Hatching Rate (at 1.5 μM) 86.7% (vs. ~95% in control) 3 days post-fertilization (dpf) larvae
Malformation Rate (at 1.5 μM) 57.7% 3 days post-fertilization (dpf) larvae
Locomotion: Total Distance (at 1.5 μM) Decreased by 81.6% 3 days post-fertilization (dpf) larvae

This study also found that this compound caused significant developmental malformations, disrupted cartilage formation, and induced neurotoxicity, including damage to brain neural tissues and elevated dopamine and acetylcholine levels [2] [3]. The observed neurotoxicity suggests the compound has systemic biological effects.

Conversely, other 2024 research highlights a potential therapeutic application, finding that this compound can suppress tumor growth in non-small cell lung cancer (NSCLC) by inhibiting the Fibroblast Growth Factor Receptor 3 (FGFR3) pathway [5]. This underscores the compound's biologically active and tissue-specific nature.

Experimental Workflow for Toxicity Assessment

For researchers aiming to evaluate the toxicity of compounds like this compound, the following diagram outlines a general experimental workflow based on the zebrafish model cited in the literature [2] [3].

G Start Compound of Interest (e.g., this compound) A Prepare Compound Solutions (Dissolve in suitable solvent) Start->A B Expose Zebrafish Larvae (Multi-concentration treatment) A->B C Assess Acute Toxicity B->C D Evaluate Developmental Toxicity B->D E Conduct Behavioral Analysis B->E F Perform Metabolic & Neurotransmitter Analysis B->F Results Integrate Data for Toxicity Profile C->Results D->Results E->Results F->Results

Frequently Asked Questions

Q1: What are the primary safety concerns when handling this compound in the lab? The main hazards associated with this compound include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) [1]. You should always review the Safety Data Sheet (SDS) for your specific batch.

Q2: What are the key mechanistic pathways identified for this compound's biological activity? Current research points to two primary mechanisms, illustrated in the diagram below [2] [3] [5].

G cluster_toxic Toxicological Pathway (Zebrafish Model) cluster_therapeutic Therapeutic Pathway (NSCLC Model) This compound This compound T1 Abnormal Activation of Phenylalanine Metabolism This compound->T1 R1 Suppression of FGFR3 Expression This compound->R1 T2 Elevated Dopamine & Acetylcholine T1->T2 T3 Neurotoxicity & Developmal Malformations T2->T3 R2 Inhibition of ERK1/2 Phosphorylation R1->R2 R3 Suppression of EMT & Reduced Cell Invasion R2->R3

Q3: The glabridin I am using contains this compound as an impurity. Should I be concerned? Yes. This compound is a known toxic impurity in industrial-grade glabridin, with one study finding it constituted 7.0% of a sample and demonstrated significant toxicity in zebrafish models [2]. For critical applications, especially in vivo studies, using a highly purified glabridin product is strongly recommended to avoid confounding results or toxic side effects.

References

FAQs on Glabrene and Skin Irritation

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some key questions researchers might have:

  • What is glabrene and what is its typical experimental context? this compound is a bioactive flavonoid found in licorice (Glycyrrhiza glabra). It is one of the compounds investigated for its potential skin-whitening effects due to its ability to inhibit melanogenesis. Research suggests it may work by degrading MITF (microphthalmia-associated transcription factor), which in turn suppresses the expression of tyrosinase and related proteins [1].

  • Does licorice extract, the source of this compound, cause skin irritation? Evidence suggests that licorice extracts are generally non-irritating and may have soothing properties. A 2025 study on acute allergic contact dermatitis in rats found that topical application of Glycyrrhiza glabra extract demonstrated effective soothing and curative effects, with better histopathological outcomes compared to untreated controls [2]. This indicates anti-inflammatory and anti-allergic potential.

  • What is a key methodological consideration when working with licorice extracts? Heat treatment during extraction can significantly alter the biological activity of the extract. One study found that heat-treated licorice extract showed increased radical-scavenging (antioxidant) activity and a more potent anti-melanogenic effect compared to non-heated extract. This was linked to an increase in specific phenolic compounds, highlighting that extraction protocol is a critical variable in experimental outcomes [1].

Proactive Risk Assessment & Common Irritants

For any new compound, a proactive risk assessment is crucial. The table below summarizes key parameters to consider, using a data-rich analogue (genistein) as a guide for a read-across assessment, a common strategy in safety profiling [3].

Table 1: Key Endpoints for Skin Irritation Risk Assessment

Assessment Endpoint Measurement / Assay Example from Read-Across (Genistein) Significance for Irritation
Endocrine Activity ERα Binding Assay Lowest Observed Effective Concentration (LOEC) = 100 nM [3] Potential for hormonal disruption, an indirect irritant signal.
In Vitro Point of Departure (PoD) Biokinetic modeling & safety factoring In vitro PoD = 33 nM; Safe concentration = 10 nM [3] Esthers a safe internal concentration threshold.
Safe External Dose PBPK Modeling & Exposure Calculation 0.1% in a body lotion [3] Translates internal PoD into a safe topical application dose.

Experimental Protocol: Assessing Anti-Irritant Potential

The following methodology, adapted from a recent study, can be used to evaluate the soothing or anti-irritant effects of a test substance like a this compound-containing extract [2].

Model: Induce acute allergic contact dermatitis in a rat model via subcutaneous histamine injection. Groups: Include a normal control, a positive control (induced, untreated), and several treatment groups topically applied to inflamed sites. Test Articles: this compound-containing extract, a positive control (e.g., Betamethasone), and a vehicle control. Evaluation Metrics:

  • Serum Biomarkers: Measure levels of ICAM-1, LTB4, and IL-β4, which are key mediators in the inflammatory response [2].
  • Histopathological Analysis: Examine skin tissue sections for microscopic changes, such as immune cell infiltration and epidermal structure.
  • Immunohistochemical Analysis: Assess specific protein markers to understand the underlying molecular mechanisms.

Experimental Workflow Diagram

The diagram below visualizes the key stages of the experimental protocol for evaluating anti-irritant potential.

G Start Start Experiment A Animal Model Setup (Histamine-induced dermatitis) Start->A B Group Allocation (Normal, Positive Control, Treatment) A->B C Topical Application (Test article, Vehicle, Betamethasone) B->C D Sample Collection (Blood, Skin Tissue) C->D E Biomarker Analysis (Serum ICAM-1, LTB4, IL-β4) D->E F Tissue Examination (Histopathology & IHC) E->F G Data Synthesis & Conclusion F->G

Troubleshooting Guide

The table below outlines potential experimental challenges and proposed solutions.

Table 2: Troubleshooting Common Experimental Challenges

Problem Possible Cause Investigation & Solution
Unexpected skin irritation in treatment group Contaminants in extract, excessive application dose, vehicle effect. Re-analyze extract purity; conduct a dose-range finding study; review vehicle composition for inherent irritation.
No observed anti-irritant effect Bioactivity lost during extraction, dose too low, inappropriate animal model. Validate extraction protocol (consider heat treatment [1]); increase test article concentration; review model relevance to your target.
High variability in biomarker data Inconsistent sample collection, improper storage, assay protocol drift. Standardize sample handling procedures; run assays in duplicate/triplicate; use fresh assay kits with controls.
Inconsistent histopathology results Fixation artifacts, subjective scoring. Use blinded pathologists for scoring; standard tissue processing protocols.

Key Takeaways for Researchers

  • Start with the Source: The irritation profile of this compound is likely linked to the quality and composition of the licorice extract. Prioritize well-characterized extracts.
  • Methodology is Key: The anti-irritant effects of licorice are measurable through specific biomarkers (ICAM-1, LTB4) and histopathology [2]. Incorporating these endpoints is crucial.
  • Consider Extraction Variables: The biological activity, and potentially the irritation profile, can be altered by extraction parameters like heat [1].
  • Emulate Robust Frameworks: When direct data is scarce, employ a structured risk assessment strategy, such as the read-across and NAM-based workflow used for daidzein [3].

References

Glabrene Binding Affinity & Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Target / Assay Type Experimental Model / Method Key Finding / Result Citation
Human Estrogen Receptor (ER) Competitive binding assay Binds to ER with an IC50 of ~1 μM (similar to phytoestrogen genistein) [1]. [1]
Human Estrogen Receptor (ER) Surface Plasmon Resonance (SPR) Dissociation constant (Kd) measured at 44.5 μM for binding to COX-2 protein [2]. [2]
Enzyme Inhibition (Tyrosinase) Fluorescence quenching assay Inhibits tyrosinase activity with an IC50 of 0.43 μM [2]. [2]
Enzyme Inhibition (Tyrosinase) Cell-free enzyme assay Acts as a dose-dependent inhibitor of monophenolase and diphenolase activity [3] [4]. [3] [4]
Cellular Proliferation MCF-7 human breast cancer cells Stimulates proliferation of ER-positive cells, demonstrating estrogenic agonistic activity [5] [1]. [5] [1]
In Vivo Estrogenic Activity Prepubertal female rat skeletal tissues Stimulated creatine kinase (CK) activity in bone, a recognized estrogen response marker [6]. [6]

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of these findings, here are the methodologies behind the key data.

  • Competitive Binding Assay for ER Affinity: The binding affinity of glabrene for the human estrogen receptor was determined using a competition assay. This method involves incubating the ER with a radiolabeled estrogen (such as [³H]-17β-estradiol) in the presence of increasing concentrations of unlabeled this compound. The IC50 value (the concentration that inhibits 50% of the specific binding of the radiolabeled ligand) is then calculated, providing a measure of relative binding affinity [1].
  • Surface Plasmon Resonance (SPR) for COX-2 Binding: This label-free technique was used to study the direct interaction between this compound and the COX-2 protein. The COX-2 protein is immobilized on a sensor chip. This compound in solution is then flowed over the chip, and the association and dissociation of the molecules with the protein are measured in real-time by detecting changes in the refractive index at the sensor surface. This allows for the determination of the dissociation constant (Kd), which quantifies the strength of the binding interaction [2].
  • Cell-Based Proliferation Assay (MCF-7): The estrogenic activity of this compound was confirmed in a functional cellular assay using MCF-7 cells, an ER-positive human breast cancer cell line. Cells are treated with varying concentrations of this compound, and proliferation is measured over time, often using assays like the XTT cell proliferation kit. A significant increase in cell proliferation indicates estrogen receptor-dependent agonistic activity [5] [1].

This compound's Signaling Pathways

The following diagram synthesizes the primary molecular interactions and signaling pathways influenced by this compound binding, as reported in the literature.

glabrene_pathway cluster_nuclear Genomic Signaling Pathway cluster_rapid Non-Genomic & Other Pathways This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to ER COX2 COX-2 Enzyme This compound->COX2 Binds to Tyrosinase Tyrosinase Enzyme This compound->Tyrosinase Inhibits GeneTranscription Altered Gene Transcription ER->GeneTranscription RapidSignaling Rapid Signaling Activation (e.g., MAPK/ERK) ER->RapidSignaling Proposed Mechanism CellularEffects Proliferation (e.g., MCF-7 cells) Tissue-Specific Effects (e.g., Bone) GeneTranscription->CellularEffects DownstreamEffects Inhibition of PGE2, TXB2 Inhibition of Melanin Synthesis COX2->DownstreamEffects Tyrosinase->DownstreamEffects RapidSignaling->CellularEffects

Key Research Implications

For drug development professionals, the data presents several critical considerations:

  • Promiscuous Binder: this compound demonstrates an ability to bind to multiple, functionally diverse protein targets, including a nuclear hormone receptor (ER), a key inflammatory enzyme (COX-2), and a melanogenic enzyme (Tyrosinase). This suggests a potentially complex pharmacological profile.
  • Tissue-Selective Effects: Its action on the estrogen receptor appears to be tissue-specific. Research indicates its effects in bone and vascular tissues are similar to estradiol, but its activity in other tissues like the breast requires careful evaluation to understand its agonist/antagonist balance [6].
  • Impurity and Toxicity Concern: this compound has been identified as a significant impurity (up to 7%) in industrial-grade glabridin, another licorice compound. Studies show this compound is acutely toxic in zebrafish models, causing developmental malformations, neurotoxicity, and disrupting cartilage development [3]. This highlights a critical need for high-purity standards in any therapeutic development.

References

glabrene cytotoxicity comparison other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Documented Cytotoxicity of Glabrene

This compound, an isoflavan found in licorice roots, is noted for its bioactivity. Recent studies highlight its potential and concerns:

  • Anticancer Activity: this compound is recognized for its cytotoxicity to cancer cells [1].
  • Significant Toxicity: An investigation identified this compound as a toxic impurity in glabridin products. In zebrafish models, this compound exhibited developmental toxicity, neurotoxicity, and caused malformations at low micromolar concentrations (LC₁₀ of 2.8 μM) [1]. This indicates a narrow therapeutic window, where its cell-killing effect could be harmful to healthy biological systems.

Comparison with Select Licorice Flavonoids

The table below summarizes experimental data on this compound and other flavanones from Glycyrrhiza glabra leaves, specifically in breast cancer cell models.

Compound Plant Source Cell Line Tested Key Cytotoxicity Findings Proposed Mechanisms
This compound Roots [1] Information not specified in source Cited as cytotoxic to cancer cells; shows significant developmental and neurotoxicity in zebrafish [1] Not specified in available source
Licoflavanone Leaves [2] MCF-7, MDA-MB-231 IC₅₀ lower than other leaf flavanones; most potent in reducing tumor cell viability [2] Induces ROS accumulation and apoptosis; inhibits tumor cell motility and bioenergetics [2]
Glabranin Leaves [2] MCF-7, MDA-MB-231 Cytotoxic effect, but less potent than Licoflavanone [2] Induces ROS accumulation and apoptosis [2]
Pinocembrin Leaves [2] MCF-7, MDA-MB-231 Cytotoxic effect, but less potent than Licoflavanone [2] Induces ROS accumulation and apoptosis [2]

Experimental Methodologies in Cytotoxicity Assessment

The comparative data on licorice leaf flavanones was generated using standard in vitro protocols for cancer research [2]:

  • Cell Viability Assay: The MTT assay was used to determine cell proliferation and calculate the half-maximal inhibitory concentration (IC₅₀) after 72 hours of treatment [2].
  • Apoptosis Detection: The Annexin V assay was performed to quantify the percentage of cells undergoing programmed cell death after 48 hours of treatment [2].
  • Oxidative Stress Measurement: Intracellular levels of reactive oxygen species (ROS) were detected using the fluorescent probe CM-H₂DCFDA [2].
  • Cell Motility Assay: The wound healing assay was used to monitor the inhibition of cell migration in the aggressive MDA-MB-231 line after 24 hours of treatment [2].

The following workflow diagrams illustrate the key experimental processes for assessing cytotoxicity and mechanism of action.

G Start Start: Treat Cancer Cell Lines Assay1 MTT Assay Start->Assay1 Assay2 Annexin V Assay Start->Assay2 Assay3 CM-H₂DCFDA Staining Start->Assay3 Assay4 Wound Healing Assay Start->Assay4 Result1 Result: IC₅₀ Value (Cell Viability) Assay1->Result1 Result2 Result: Apoptotic Cell % (Programmed Cell Death) Assay2->Result2 Result3 Result: ROS Level (Oxidative Stress) Assay3->Result3 Result4 Result: Migration Inhibition (Cell Motility) Assay4->Result4

Diagram 1: Experimental workflow for in vitro cytotoxicity and mechanism assessment.

Balancing Potency and Toxicity

When evaluating this compound for drug development, consider its dual nature.

G This compound This compound Exposure Therapeutic Therapeutic (Cytotoxic) Effect This compound->Therapeutic Toxic Toxic Adverse Effects This compound->Toxic Sub_Therapeutic1 · Cancer Cell Death Therapeutic->Sub_Therapeutic1 Sub_Therapeutic2 · Tyrosinase Inhibition Therapeutic->Sub_Therapeutic2 Sub_Toxic1 · Developmental Toxicity Toxic->Sub_Toxic1 Sub_Toxic2 · Neurotoxicity Toxic->Sub_Toxic2 Sub_Toxic3 · Altered Neurotransmitters Toxic->Sub_Toxic3 Sub_Toxic4 · Reduced Larval Mobility Toxic->Sub_Toxic4

Diagram 2: Documented therapeutic and toxic effects of this compound.

Interpretation for Research & Development

  • This compound presents a high-risk profile due to its observed toxicity in non-cancerous models, which is a significant consideration for therapeutic development [1].
  • Licoflavanone emerges as a strong candidate from licorice, showing high potency and selectivity against breast cancer cells with a mechanism that targets cancer cell bioenergetics [2].
  • Context is critical when comparing cytotoxicity data. The IC₅₀ values for the leaf flavanones were established in specific breast cancer cell lines [2], while this compound's toxicity was observed in a zebrafish model [1]. Direct comparisons require standardized testing conditions.

Future work should focus on profiling all major licorice flavonoids side-by-side in the same experimental systems, including more in-depth mechanistic and toxicological studies.

References

glabrene molecular docking validation experimental

Author: Smolecule Technical Support Team. Date: February 2026

General Molecular Docking Validation Workflow

Although specific data for glabrene is limited, the table below outlines the standard experimental and computational techniques used to validate molecular docking predictions, which are applicable to any compound [1] [2] [3].

Validation Technique Description Typical Application in Validation
Pose Prediction Accuracy [2] Compares the root-mean-square deviation (RMSD) between computationally predicted and experimentally observed ligand poses. An RMSD ≤ 2 Å is a common threshold for a successful docking prediction.
Physical Plausibility Checks [2] Uses tools like PoseBusters to check for structural issues like incorrect bond lengths, steric clashes, or improper stereochemistry. Ensures the predicted pose is chemically and physically realistic.
Binding Affinity Correlation Correlates computationally predicted binding energies or scores with experimentally measured values (e.g., IC₅₀, Kᵢ). A strong correlation indicates the scoring function can reliably rank compounds.
Molecular Dynamics (MD) Simulations [1] Simulates the movement of the protein-ligand complex over time to assess the stability of the predicted pose. A stable complex throughout a simulation (e.g., 100 ns) reinforces the docking result.
Interaction Conservation Analysis Checks if key intermolecular interactions (H-bonds, hydrophobic contacts) seen in crystal structures are recapitulated in the docking pose. Recovery of critical interactions increases confidence in the predicted binding mode.

The relationships between these validation techniques are illustrated in the following workflow:

G Start Molecular Docking Prediction PoseCheck Physical Plausibility Checks (PoseBusters) Start->PoseCheck Accuracy Pose Prediction Accuracy (RMSD) Start->Accuracy MD Molecular Dynamics Simulations Interactions Key Interaction Conservation Analysis MD->Interactions Affinity Binding Affinity Correlation MD->Affinity PoseCheck->MD Passes Accuracy->MD RMSD ≤ 2Å Validated Validated Binding Pose Interactions->Validated Affinity->Validated

References

glabrene binding energy comparison lapatinib

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity and Energy Comparison

Compound Target Protein Binding Energy (kcal/mol) Experimental Method Reference
Glabrene HER2 Tyrosine Kinase -11.3 In silico Molecular Docking [1] [2]
Lapatinib HER2 Tyrosine Kinase -10.5 In silico Molecular Docking [1] [2]
ATP HER2 Tyrosine Kinase -9.1 In silico Molecular Docking [1] [2]

The data suggests that this compound could potentially compete with ATP and bind to the same active site as lapatinib, acting as a competitive inhibitor [1].

Detailed Experimental Methodology

The comparative data was generated through a standardized computational molecular docking protocol, which is summarized in the workflow below.

Start Start: Docking Simulation Step1 1. Protein Preparation (HER2 3D Structure) Start->Step1 Step2 2. Ligand Preparation (this compound, Lapatinib, ATP) Step1->Step2 Step3 3. Define Binding Site Step2->Step3 Step4 4. Perform Docking (AutoDock Vina) Step3->Step4 Step5 5. Analyze Outputs (Binding Energy, Pose) Step4->Step5 End End: Comparative Analysis Step5->End

Key Technical Details:

  • Software Used: The primary docking was performed using AutoDock Vina, a widely recognized tool for predicting molecular docking [1].
  • Scoring Function: AutoDock Vina uses a sophisticated scoring function that combines knowledge-based and empirical methods to estimate binding affinities, reported here as binding free energy in kcal/mol [3]. A more negative value indicates a stronger predicted binding.
  • Validation: The protocol's reliability is supported by the correct docking of the known inhibitor, lapatinib, and its natural substrate, ATP, yielding results consistent with biological expectations [1].

HER2 Signaling and Inhibitor Mechanism

To understand how these compounds work, it's helpful to view the HER2 signaling pathway and the points of inhibition. This compound and lapatinib are both predicted to act as tyrosine kinase inhibitors.

Ligand Growth Factor Ligand HER2 HER2 Receptor (Dimerization) Ligand->HER2 Phosphorylation Tyrosine Kinase Domain (ATP Binding & Phosphorylation) HER2->Phosphorylation Downstream Activation of Downstream Pathways (MAPK, PI3K/Akt) Phosphorylation->Downstream Outcomes Cell Proliferation Survival, Migration Downstream->Outcomes Lapatinib Lapatinib (Type II Inhibitor) Lapatinib->Phosphorylation Inhibits This compound This compound (Predicted Competitive Inhibitor) This compound->Phosphorylation Competes with ATP ATP ATP (Natural Substrate) ATP->Phosphorylation Binds to site

  • Lapatinib's Mechanism: As a Type II inhibitor, lapatinib binds to a specific inactive conformation of the HER2 kinase domain, directly competing with ATP and leading to prolonged inhibition [4] [5].
  • This compound's Predicted Mechanism: The docking study suggests this compound functions similarly as a competitive inhibitor, binding to the ATP-binding site to prevent receptor activation [1].

Critical Considerations for Researchers

  • Early-Stage Evidence: The data comes entirely from computational (in-silico) docking simulations [1]. This indicates predictive potential but requires validation through in vitro and in vivo studies to confirm biological activity and efficacy.
  • Lapatinib's Clinical Profile: Lapatinib is a well-established drug with a known clinical profile, including issues of drug resistance [6] [7] [8]. The value of a new candidate like this compound would lie in its ability to overcome these limitations, which has not yet been demonstrated.
  • Broader Compound Properties: Binding affinity is just one factor. Drug development must also consider ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), solubility, and specificity, which have not been fully characterized for this compound in this context [3].

References

×

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

322.12050905 Da

Monoisotopic Mass

322.12050905 Da

Heavy Atom Count

24

Appearance

Powder

Melting Point

200 - 203 °C

UNII

C6Y321Q75O

Other CAS

60008-03-9

Wikipedia

Glabrene

Dates

Last modified: 08-15-2023

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